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  • Product: 3-(2H-indazol-3-ylformamido)propanoic acid
  • CAS: 1019110-35-0

Core Science & Biosynthesis

Foundational

Chemical and Pharmacological Profiling of 3-(2H-indazol-3-ylformamido)propanoic acid: A Technical Guide

Executive Summary The compound 3-(2H-indazol-3-ylformamido)propanoic acid is a specialized heterocyclic derivative that bridges the structural domains of indazole-based scaffolds and amino acid conjugates. In contemporar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2H-indazol-3-ylformamido)propanoic acid is a specialized heterocyclic derivative that bridges the structural domains of indazole-based scaffolds and amino acid conjugates. In contemporary pharmacological research, indazole derivatives are heavily scrutinized for their interactions with Transient Receptor Potential (TRP) channels[1]. Specifically, this compound has been identified as a potent and selective activator of the human TRPA1 ion channel. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and the self-validating experimental protocols required for its synthesis and biological evaluation.

Structural Identity and Physicochemical Properties

The molecular architecture of 3-(2H-indazol-3-ylformamido)propanoic acid consists of three critical functional domains:

  • The Indazole Core: Provides essential lipophilicity and acts as a rigid anchor within the hydrophobic pockets of target proteins.

  • The Carboxamide Linker: Confers structural rigidity and directional hydrogen-bonding capabilities, which are critical for target receptor affinity.

  • The Propanoic Acid Moiety (β-alanine derivative): Ensures the molecule maintains adequate aqueous solubility at physiological pH (pH 7.4) via deprotonation of the carboxylic acid.

The Environmental Protection Agency (EPA) and other chemical databases also recognize this compound under the systematic synonym N-(2H-Indazol-3-ylcarbonyl)-β-alanine [2].

Quantitative Data Summary
PropertyValue
Systematic Name 3-(2H-indazol-3-ylformamido)propanoic acid
Common Synonyms N-(2H-Indazol-3-ylcarbonyl)-β-alanine; N-(2-carboxyethyl)-1H-indazole-3-carboxamide
CAS Registry Number 1019110-35-0[3]
Molecular Formula C11H11N3O3[3]
Molecular Weight 233.22 g/mol [3]
Hydrogen Bond Donors 3 (Indazole N-H, Amide N-H, Carboxylic O-H)
Hydrogen Bond Acceptors 4 (Carbonyl O x2, Hydroxyl O, Indazole N)
Predicted pKa (Acidic) ~4.0 - 4.5 (Carboxylic acid deprotonation)

Pharmacological Profile: TRPA1 Activation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It acts as a primary sensor for environmental irritants, cold temperatures, and endogenous inflammatory mediators. While many indazole derivatives have been developed as TRPA1 antagonists to treat inflammatory pain[1], 3-(2H-indazol-3-ylformamido)propanoic acid exhibits the inverse pharmacological behavior: it is a potent activator (agonist) of the human TRPA1 channel.

Upon binding to the channel, the compound induces a conformational change that opens the pore, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This ion accumulation depolarizes the cell membrane, ultimately triggering an action potential that propagates sensory nerve firing.

TRPA1_Pathway Cmpd 3-(2H-indazol-3-ylformamido) propanoic acid TRPA1 TRPA1 Channel (Activation) Cmpd->TRPA1 Agonism Ca2 Ca2+ / Na+ Influx TRPA1->Ca2 Pore Opening Depol Membrane Depolarization Ca2->Depol Ion Accumulation Nerve Sensory Nerve Firing (Nociception) Depol->Nerve Action Potential

Diagram 1: Mechanistic pathway of TRPA1 ion channel activation by the indazole derivative.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis utilizes selective protection/deprotection to guarantee structural fidelity, while the biological assay employs specific antagonists to prove receptor causality.

Experimental_Workflow Syn Chemical Synthesis (Amide Coupling) Pur Purification (HPLC) & LC-MS Syn->Pur Cell In Vitro Assay (HEK293-TRPA1) Pur->Cell Ca Calcium Imaging (Fluo-4 AM) Cell->Ca Data Data Analysis (EC50 Determination) Ca->Data

Diagram 2: End-to-end experimental workflow for chemical synthesis and in vitro validation.

De Novo Chemical Synthesis

Objective: Synthesize 3-(2H-indazol-3-ylformamido)propanoic acid with >98% purity for biological screening.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 equivalent of 1H-indazole-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over standard EDC/HOBt because it rapidly forms a highly reactive active ester, minimizing side reactions. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

  • Coupling: Add 1.1 equivalents of β-alanine tert-butyl ester hydrochloride to the mixture. Stir at room temperature for 4 hours under a nitrogen atmosphere.

    • Causality: Using the tert-butyl ester of β-alanine (rather than the free acid) prevents self-polymerization and ensures strictly directional amide bond formation.

  • Intermediate Isolation: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Deprotection: Dissolve the crude intermediate in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl ester group to reveal the free propanoic acid moiety. The newly formed amide bond remains entirely stable under these acidic conditions.

  • Purification & Validation: Evaporate the solvent and purify the residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate the final product via LC-MS (Expected [M+H]⁺ m/z ≈ 234.2).

In Vitro Pharmacological Validation (Calcium Imaging)

Objective: Quantify the TRPA1 activation potency (EC₅₀) and validate target selectivity.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably transfected with human TRPA1 into 384-well black, clear-bottom microplates. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Wash the cells with assay buffer (HBSS containing 20 mM HEPES). Incubate the cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable dye that exhibits massive fluorescence enhancement upon binding intracellular Ca²⁺. Intracellular esterases cleave the AM ester, trapping the active dye inside the cell. Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out.

  • Compound Preparation: Prepare a 10-point serial dilution of 3-(2H-indazol-3-ylformamido)propanoic acid in assay buffer (concentrations ranging from 10 µM down to 0.1 nM).

  • Kinetic Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject the compound dilutions automatically, and record the fluorescence kinetic response (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Self-Validating Controls:

    • Positive Control: Use Allyl isothiocyanate (AITC) to confirm general channel functionality.

    • Selectivity Validation: Pre-incubate a parallel set of wells with 1 µM A-967079 (a highly selective TRPA1 antagonist) for 15 minutes prior to agonist injection.

    • Causality: If the calcium influx induced by 3-(2H-indazol-3-ylformamido)propanoic acid is completely abolished by A-967079, it irrefutably proves that the observed signal is mediated strictly through the TRPA1 channel, ruling out off-target membrane disruption or non-specific TRP channel activation.

References

  • Environmental Protection Agency (EPA). "N-(2H-Indazol-3-ylcarbonyl)-β-alanine". CompTox Chemicals Dashboard. URL:[Link]

  • Journal of Medicinal Chemistry. "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists". ACS Publications. URL:[Link]

Sources

Exploratory

The Indazole-3-Carboxamide Scaffold: A Technical Whitepaper on Biological Activity, Target Modulation, and Experimental Validation

Executive Summary The indazole core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its profound capacity to mimic purine and pyrimidine rings, thereby facilitating high-affinity intera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its profound capacity to mimic purine and pyrimidine rings, thereby facilitating high-affinity interactions with a diverse array of biological targets[1]. Among its derivatives, the indazole-3-carboxamide subclass has recently emerged as a highly versatile pharmacophore. By systematically modifying the N-substitutions and the indazole ring system (1H- vs. 2H- tautomers), researchers have successfully engineered compounds with potent biological activities ranging from highly selective protein kinase inhibition (e.g., PAK1, GSK-3)[2][3] to G-protein coupled receptor (GPCR) modulation (e.g., EP4 antagonism, CB1/CB2 agonism)[4][5].

This technical guide synthesizes the current state-of-the-art regarding the biological activity of novel indazole-3-carboxamide derivatives, detailing their mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate their efficacy.

Core Therapeutic Axes and Mechanistic Pathways

Oncology: Kinase Inhibition (PAK1 & GSK-3)

Aberrant activation of p21-activated kinase 1 (PAK1) is a critical driver of tumor migration, invasion, and metastasis[2]. The 1H-indazole-3-carboxamide scaffold has been identified as a potent, ATP-competitive inhibitor of PAK1. For instance, compound 30l demonstrates exceptional enzyme inhibition (PAK1 IC50 = 9.8 nM) and high selectivity across a panel of 29 kinases[2].

Mechanistic Rationale: The indazole core anchors into the adenine-binding pocket of the kinase hinge region. SAR analysis reveals that substituting an appropriate hydrophobic ring into the deep back pocket, coupled with a hydrophilic group directed toward the bulk solvent region, is critical for achieving both sub-nanomolar potency and target selectivity[2]. By inhibiting PAK1, these derivatives downregulate Snail expression and modulate actin cytoskeleton remodeling, effectively halting the migration of triple-negative breast cancer cells (MDA-MB-231)[2].

PAK1_Signaling Indazole 1H-Indazole-3-carboxamide (e.g., Compound 30l) PAK1 PAK1 (p21-activated kinase 1) Indazole->PAK1 Competitive Inhibition Snail Snail Expression PAK1->Snail Upregulates Actin Actin Cytoskeleton Remodeling PAK1->Actin Modulates Metastasis Tumor Migration & Invasion Snail->Metastasis Promotes Actin->Metastasis Drives

Fig 1: Mechanism of 1H-indazole-3-carboxamide derivatives in inhibiting PAK1-mediated metastasis.

Immunotherapy: Prostanoid EP4 Receptor Antagonism

In the tumor microenvironment (TME), prostaglandin E2 (PGE2) drives immune evasion by activating the Gαs-coupled EP4 receptor, leading to intracellular cAMP accumulation and the subsequent upregulation of immunosuppressive genes[4]. Recent high-throughput screening identified 2H-indazole-3-carboxamide derivatives (e.g., Compound 14 ) as single-nanomolar EP4 antagonists[4].

Mechanistic Rationale: Compound 14 acts as a highly selective EP4 antagonist. By blocking PGE2 binding, it prevents cAMP spikes in macrophages and T-cells, thereby rescuing cytotoxic CD8+ T-cell mediated anti-tumor immunity. In syngeneic colon cancer models, this compound demonstrated profound efficacy both as a monotherapy and synergistically with anti-PD-1 antibodies[4].

EP4_Signaling PGE2 PGE2 (Tumor Microenvironment) EP4 EP4 Receptor (Gαs-coupled) PGE2->EP4 Agonist Indazole 2H-Indazole-3-carboxamide (Compound 14) Indazole->EP4 Antagonist cAMP cAMP Accumulation EP4->cAMP Stimulates Immuno Immunosuppressive Genes cAMP->Immuno Upregulates CD8 CD8+ T Cell Activation Immuno->CD8 Suppresses

Fig 2: 2H-indazole-3-carboxamide antagonism of EP4, preventing cAMP-driven immunosuppression.

Neuropharmacology: CB1/CB2 Receptor Agonism

Carboxamide-type synthetic cannabinoids (SCs) featuring the indazole core (e.g., AB-FUBINACA, APP-CHMINACA) have shown extreme potency at cannabinoid receptors[5][6]. Mechanistic Rationale: The indazole-3-carboxamide moiety acts as a rigid bioisostere to the classical cannabinoid tricyclic core. The addition of specific aliphatic or halogenated side chains (e.g., 5-fluoropentyl) dramatically increases the binding affinity[5]. Notably, stereochemistry plays a vital role; the (S)-enantiomers of these derivatives typically exhibit EC50 values for the CB1 receptor roughly five times lower (more potent) than their (R)-enantiomer counterparts[6].

Quantitative Data Summary

The following table synthesizes the biological activity metrics of key indazole-3-carboxamide derivatives across different therapeutic targets:

Compound / DerivativePrimary TargetBiological ActivityKey Phenotype / Application
Compound 30l [2]PAK1 KinaseIC50 = 9.8 nMAnti-tumor migration/invasion
Compound 14 [4]EP4 ReceptorIC50 < 10 nMColorectal cancer immunotherapy
ADB-FUBINACA [5]CB1 / CB2 ReceptorsEC50 = 0.69 nM (CB1)Neuromodulation / Psychoactive
5F-MDMB-PICA [5]CB1 / CB2 ReceptorsEC50 = 3.26 nM (CB1)Cannabinoid receptor agonism
Compound 62 [1]DNA GyraseMIC = 3.125 μg/mLAntibacterial (S. aureus)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires rigorous, self-validating assay systems. Below are the definitive protocols for assessing kinase inhibition and GPCR modulation, engineered with built-in causality and orthogonal validation steps.

Protocol 1: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Methodology)

This assay quantifies kinase activity by measuring the ADP produced during the kinase reaction, which inversely correlates with the inhibitory potency of the indazole derivative[7].

  • Step 1: Compound Preparation & Serial Dilution

    • Action: Dissolve the indazole-3-carboxamide derivative in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (final DMSO concentration ≤ 1%).

    • Causality: Serial dilution establishes a robust dose-response curve necessary for accurate IC50 determination. Keeping DMSO ≤ 1% prevents solvent-induced enzyme denaturation.

  • Step 2: Kinase Reaction Setup

    • Action: In a 384-well plate, combine 1 µL of the compound, 2 µL of recombinant PAK1 enzyme, and 2 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

    • Causality: The ATP concentration must be calibrated near the enzyme's Km​ value. This ensures that the assay is highly sensitive to ATP-competitive inhibitors (the primary mechanism of indazole derivatives).

  • Step 3: Unreacted ATP Depletion

    • Action: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes any unreacted ATP left in the well. This is a critical self-validating step: if background ATP is not removed, the downstream luminescence will yield false negatives (masking the inhibitor's effect).

  • Step 4: Kinase Detection & Luminescence Readout

    • Action: Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Read luminescence after 30 minutes.

    • Validation Check: Include a known PAK1 inhibitor (e.g., FRAX597) as a positive control, and a "No Enzyme" well to establish the absolute baseline noise.

Protocol 2: GloSensor™ cAMP Assay for EP4 Receptor Antagonism

This live-cell biosensor assay measures real-time intracellular cAMP fluctuations to evaluate the antagonistic potency of 2H-indazole-3-carboxamides against the Gαs-coupled EP4 receptor[4].

  • Step 1: Cell Transfection & Biosensor Equilibration

    • Action: Co-transfect HEK293 cells with the EP4 receptor plasmid and the pGloSensor™-22F cAMP plasmid. Seed in a 384-well plate and incubate for 24 hours. Prior to the assay, replace media with GloSensor™ cAMP Reagent and equilibrate for 2 hours.

    • Causality: The biosensor contains a modified firefly luciferase with a cAMP-binding domain. Upon cAMP binding, a conformational change restores luciferase activity. Pre-equilibration ensures basal luminescence is stable before compound addition.

  • Step 2: Antagonist Pre-Incubation

    • Action: Add the indazole-3-carboxamide derivative (e.g., Compound 14) at varying concentrations and incubate for 15 minutes.

    • Causality: Pre-incubation allows the antagonist to achieve thermodynamic binding equilibrium at the EP4 receptor prior to the introduction of the endogenous agonist.

  • Step 3: Agonist Challenge (PGE2)

    • Action: Challenge the cells with an EC80 concentration of PGE2. Monitor luminescence continuously for 30 minutes.

    • Causality: PGE2 binding to uninhibited EP4 receptors will trigger adenylyl cyclase, causing a rapid spike in cAMP. A potent indazole antagonist will blunt this spike in a dose-dependent manner.

    • Validation Check: Run a parallel CellTiter-Glo® viability assay. This orthogonal validation guarantees that a reduction in the cAMP signal is due to true receptor antagonism, not compound cytotoxicity.

Conclusion

The indazole-3-carboxamide scaffold represents a highly tunable molecular chassis. By leveraging specific tautomeric states (1H vs. 2H) and strategic side-chain modifications, researchers can direct the biological activity of these derivatives toward entirely different physiological systems—from halting cancer metastasis via PAK1 inhibition to rescuing immune function via EP4 antagonism, or modulating neurological pathways via cannabinoid receptors. Future drug development efforts must continue to rely on rigorous, target-specific bioassays and structural biology to unlock the full clinical potential of this privileged scaffold.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. derpharmachemica.com.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. nih.gov.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. researchgate.net.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide - Benchchem. benchchem.com.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. nih.gov.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. rsc.org.
  • Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. d-nb.info.
  • Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed. nih.gov.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-(2H-Indazol-3-ylformamido)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][4] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][5] The compound 3-(2H-indazol-3-ylformamido)propanoic acid combines the indazole-3-carboxamide moiety with a propanoic acid sidechain, a common feature used to modulate solubility and pharmacokinetic properties.

Accurate structural elucidation is a cornerstone of drug discovery and development.[6] This guide provides an in-depth overview of the primary spectroscopic techniques used to characterize and validate the structure of molecules like 3-(2H-indazol-3-ylformamido)propanoic acid, ensuring the scientific integrity of research and development efforts.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a synthesized compound and probing its structure through fragmentation analysis.[6] For a polar, non-volatile molecule such as this, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[6]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Ionization Mode: Given the presence of a carboxylic acid and amide protons, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested for optimal signal.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Predicted Mass Spectrum Data
IonCalculated m/zObserved m/z (Predicted)Interpretation
[M+H]⁺ 234.0822~234.0825Protonated molecular ion, confirming the molecular weight.
[M+Na]⁺ 256.0642~256.0645Sodium adduct, commonly observed with ESI.
[M-H]⁻ 232.0673~232.0670Deprotonated molecular ion (likely at the carboxylic acid).
Acylium Ion [M-C₃H₄O₂]⁺ 160.0556~160.0560A key fragment from the cleavage of the amide bond, yielding the indazole acylium ion.[7]
Data Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 234.0822.[6] High-resolution analysis allows for the confirmation of the elemental formula C₁₁H₁₁N₃O₃. The presence of an acylium ion fragment is a characteristic feature for amide-containing compounds, resulting from the cleavage of the C-N bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of each proton and carbon atom.[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[8][9] DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (N-H and O-H).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C).[1]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~13.8br s1H-Indazole N-HVery downfield, broad signal characteristic of the indazole N-H proton.[2][8]
~12.2br s1H-COOHBroad singlet for the carboxylic acid proton, deshielded and exchangeable.[10]
~8.8t1H~5.8Amide N-HTriplet due to coupling with the adjacent CH₂ group. Deshielded by the adjacent carbonyl.
~8.1d1H~8.2H-7 (Indazole)Aromatic proton adjacent to the pyrazole ring, typically the most downfield of the benzene protons.[2]
~7.6d1H~8.5H-4 (Indazole)Aromatic proton ortho to the fused ring system.[2]
~7.4t1H~7.6H-5 or H-6Aromatic proton showing triplet splitting from two adjacent protons.[2]
~7.2t1H~7.5H-6 or H-5Aromatic proton showing triplet splitting from two adjacent protons.[2]
~3.5q2H~6.5-NH-CH₂ -CH₂-Methylene group adjacent to the amide nitrogen, seen as a quartet due to coupling with both the N-H and the other CH₂.
~2.6t2H~6.5-CH₂-CH₂ -COOHMethylene group alpha to the carboxylic acid carbonyl, deshielded and appearing as a triplet coupled to the adjacent CH₂.[10]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~173.0C OOHCarbonyl carbon of the carboxylic acid, typically found in the 160-185 ppm range.[10][11]
~162.5Amide C =OCarbonyl carbon of the amide, slightly upfield from the carboxylic acid due to resonance with the nitrogen lone pair.[7]
~141.0C-7a (Indazole)Quaternary carbon at the fusion of the two rings.[1]
~138.5C-3 (Indazole)Carbon bearing the carboxamide group.
~127.0C-5 (Indazole)Aromatic CH carbon.
~122.5C-3a (Indazole)Quaternary carbon at the fusion of the two rings.[1]
~121.5C-6 (Indazole)Aromatic CH carbon.[1]
~121.0C-4 (Indazole)Aromatic CH carbon.
~110.5C-7 (Indazole)Aromatic CH carbon, typically the most upfield of the benzene ring carbons.[1]
~36.0-NH-C H₂-CH₂-Carbon adjacent to the amide nitrogen.
~33.5-CH₂-C H₂-COOHCarbon alpha to the carboxylic acid carbonyl.
Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning NMR signals to the molecular structure.

NMR_Workflow cluster_protons ¹H NMR Data Analysis cluster_carbons ¹³C NMR Data Analysis cluster_assignments Structural Assignments p1 Downfield Broad Singlets (~13.8, ~12.2 ppm) a1 Indazole N-H Carboxylic Acid O-H p1->a1 Unique Chemical Shift p2 Aromatic Region (7.0-8.2 ppm) a2 Indazole Ring Protons Amide N-H p2->a2 Integration & Coupling p3 Aliphatic Region (2.5-3.6 ppm) a3 Propanoic Acid CH₂ Groups p3->a3 Integration & Coupling c1 Carbonyl Region (160-180 ppm) a4 Amide & Acid Carbonyls c1->a4 Characteristic Shift c2 Aromatic Region (110-145 ppm) a5 Indazole Ring Carbons c2->a5 Count & Shift c3 Aliphatic Region (30-40 ppm) a6 Propanoic Acid Carbons c3->a6 Chemical Shift

Caption: Workflow for NMR data interpretation and structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring the vibrations of bonds within the molecule.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300-2500BroadO-H StretchVery broad band characteristic of the hydrogen-bonded carboxylic acid.[12]
~3250MediumN-H Stretch (Amide)Secondary amide N-H stretch, often superimposed on the broad O-H band.[7][12]
~3100MediumN-H Stretch (Indazole)N-H stretching vibration of the indazole ring.[8]
~3050WeakAromatic C-H StretchC-H stretching for the sp² hybridized carbons of the indazole ring.
~2950WeakAliphatic C-H StretchC-H stretching for the sp³ hybridized carbons of the propanoic acid chain.
~1710StrongC=O Stretch (Carboxylic Acid)Strong, sharp absorption for the carbonyl of the carboxylic acid.[12][13]
~1660StrongC=O Stretch (Amide I Band)Strong absorption characteristic of the secondary amide carbonyl. Its frequency is lower than ketones due to resonance.[1][11]
~1540MediumN-H Bend (Amide II Band)Combination of N-H bending and C-N stretching, characteristic of secondary amides.[7]
1620-1450MediumC=C and C=N StretchesA series of bands corresponding to the aromatic ring system of indazole.[8]
Interpreting the IR Spectrum

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The most diagnostic features are the two strong carbonyl (C=O) absorptions around 1710 cm⁻¹ (acid) and 1660 cm⁻¹ (amide).[10][11] The presence of a very broad band from 3300-2500 cm⁻¹ is definitive evidence for the carboxylic acid O-H group.[12]

Spectroscopic Data Acquisition Workflow

Data_Acquisition start Synthesized Compound ms Mass Spectrometry (ESI-HRMS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir data_ms Molecular Weight Elemental Formula ms->data_ms data_nmr Connectivity 3D Structure nmr->data_nmr data_ir Functional Groups ir->data_ir conclusion Structural Confirmation data_ms->conclusion data_nmr->conclusion data_ir->conclusion

Caption: General workflow for spectroscopic analysis of a novel compound.

Conclusion

The comprehensive analysis using mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy provides a self-validating system for the structural confirmation of 3-(2H-indazol-3-ylformamido)propanoic acid. Each technique offers complementary information, from molecular weight and elemental composition (MS), to the precise atomic connectivity (NMR), and the identification of key functional groups (IR). Together, these data establish a complete and unambiguous spectroscopic profile, a critical requirement for advancing any compound in the drug discovery and development pipeline.

References

  • Benchchem. Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. (2021).
  • Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. (2023).
  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. (2020).
  • Benchchem. Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. (2016).
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022).
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.
  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. (2024).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS.
  • Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. PMC. (2023).

Sources

Exploratory

An In-Depth Technical Guide to ¹H and ¹³C NMR Characterization of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold and the Power of NMR The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Power of NMR

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to its prevalence in drugs targeting cancer, inflammation, and neurological disorders. The precise structural elucidation of novel indazole derivatives is paramount in drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose.[1]

This in-depth technical guide, designed for researchers and scientists, will provide a comprehensive overview of the principles and practical applications of ¹H and ¹³C NMR spectroscopy for the characterization of indazole compounds. We will delve into the nuances of spectral interpretation, including chemical shifts, coupling constants, and the influence of substituents, to enable the unambiguous assignment of molecular structures.

The Indazole Core: Structure, Numbering, and Tautomerism

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. The numbering of the indazole ring system, as established by IUPAC, is crucial for accurate spectral assignment.

A key feature of the indazole system is its annular tautomerism, where the N-H proton can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-indazole is the thermodynamically more stable and, therefore, the more commonly observed tautomer.[1][2][3] However, the position of this tautomeric equilibrium can be influenced by substituents and the solvent environment.[4][5] NMR spectroscopy is an exceptional technique for studying this tautomerism.[6]

Caption: Tautomeric forms of the indazole scaffold.

Part 1: ¹H NMR Spectroscopy of Indazoles

Proton NMR (¹H NMR) provides a wealth of information regarding the number of different types of protons and their neighboring environments within an indazole molecule.

Characteristic Chemical Shifts

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For the parent 1H-indazole, the following are typical chemical shift ranges observed in common deuterated solvents like CDCl₃ and DMSO-d₆:

ProtonTypical Chemical Shift (ppm) in CDCl₃Typical Chemical Shift (ppm) in DMSO-d₆Multiplicity
N-H >10 (often broad)~13.1Broad Singlet
H3 ~8.10~8.10Singlet
H7 ~7.77~7.78Doublet
H4 ~7.51~7.58Doublet
H5 ~7.40~7.36Multiplet (td)
H6 ~7.18~7.13Multiplet (td)

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.[1][7][8]

  • N-H Proton: The proton attached to the nitrogen is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm).[1][9] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • H3 Proton: The proton at the C3 position of the pyrazole ring is a characteristic singlet, usually found around 8.1 ppm.[1][7] This is often a key diagnostic signal for the indazole core.

  • Benzene Ring Protons (H4, H5, H6, H7): These protons appear in the aromatic region, typically between 7.1 and 7.8 ppm.[1] Their specific chemical shifts and coupling patterns are crucial for determining the substitution pattern on the benzene ring.

The Influence of Substituents

The introduction of substituents onto the indazole ring can significantly alter the chemical shifts of the remaining protons. Electron-donating groups (EDGs) will generally cause upfield shifts (to lower ppm values), while electron-withdrawing groups (EWGs) will cause downfield shifts (to higher ppm values). The magnitude and direction of these shifts provide valuable clues about the nature and position of the substituent.

J-Coupling Constants: Deciphering Substitution Patterns

Spin-spin coupling, observed as splitting of signals (multiplets), provides information about the connectivity of protons. The coupling constant, J (measured in Hertz, Hz), is the distance between the lines of a multiplet and is independent of the magnetic field strength.

For the benzene portion of the indazole ring, the following typical coupling constants are observed:

  • Ortho-coupling (³JHH): 6-9 Hz (between adjacent protons)

  • Meta-coupling (⁴JHH): 1-3 Hz (between protons separated by one carbon)

  • Para-coupling (⁵JHH): <1 Hz (between protons separated by two carbons)

By analyzing the multiplicities and coupling constants of the aromatic protons, one can confidently determine the substitution pattern on the benzene ring.

Part 2: ¹³C NMR Spectroscopy of Indazoles

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the indazole molecule.

Characteristic Chemical Shifts

The carbon atoms of the indazole ring typically resonate in the aromatic region of the spectrum (approximately 109-141 ppm).[1]

| Carbon | Typical Chemical Shift (ppm) in CDCl₃ | Typical Chemical Shift (ppm) in DMSO-d₆ | | :--- | :--- | :--- | :--- | | C7a | ~140.0 | ~140.9 | | C3 | ~134.8 | ~135.2 | | C6 | ~126.8 | ~126.6 | | C4 | ~123.1 | ~122.8 | | C5 | ~121.0 | ~121.0 | | C3a | ~120.9 | ~122.2 | | C7 | ~109.7 | ~111.1 |

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.[7]

Distinguishing N1- and N2-Substituted Isomers

¹³C NMR is a particularly powerful tool for distinguishing between N1- and N2-substituted indazole isomers. The chemical shifts of the pyrazole ring carbons (C3, C3a, and C7a) are especially sensitive to the position of substitution. Generally, the chemical shifts of these carbons will differ significantly between the two isomers, allowing for unambiguous assignment.[3][10][11]

Part 3: Experimental Protocols and Data Analysis

Sample Preparation: The Foundation of a High-Quality Spectrum

The quality of the NMR spectrum is highly dependent on proper sample preparation.[12]

Protocol for NMR Sample Preparation:

  • Weighing the Sample: For a standard ¹H NMR spectrum, use approximately 5-25 mg of the indazole compound.[12] For ¹³C NMR, a more concentrated sample is often required (as much as will dissolve to form a saturated solution).[12]

  • Choosing a Deuterated Solvent: The sample must be dissolved in a deuterated solvent to avoid overwhelming solvent signals in the ¹H NMR spectrum.[13][14] Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[13][15][16][17][18] The choice of solvent will depend on the solubility of the compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15][16]

  • Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool or a Kimwipe in a Pasteur pipette directly into a clean 5 mm NMR tube.[12][15][19]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[15]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference standard (0 ppm).

Caption: A streamlined workflow for preparing high-quality NMR samples.

Data Acquisition and Processing

NMR data is acquired on a spectrometer, with higher field strengths generally providing better resolution and sensitivity. After acquisition, the raw data (Free Induction Decay, or FID) is processed using specialized software. Common processing steps include:

  • Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

  • Phasing: Adjusting the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correcting for any distortions in the baseline of the spectrum.

  • Referencing: Calibrating the chemical shift scale using the signal from the deuterated solvent or an internal standard like TMS.

  • Integration: Determining the relative number of protons giving rise to each signal.

A variety of software packages are available for NMR data processing and analysis, including TopSpin, Mnova, and ACD/NMR Workbook.[20][21][22][23]

Caption: A logical workflow for the analysis of NMR data for indazole compounds.

Advanced NMR Techniques for Indazole Characterization

For complex indazole derivatives, one-dimensional (1D) NMR spectra may not be sufficient for complete structural elucidation. In such cases, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.

These advanced techniques can be instrumental in piecing together the complete molecular structure of novel and complex indazole compounds.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of indazole compounds. A thorough understanding of characteristic chemical shifts, coupling constants, and the influence of substituents, combined with meticulous experimental technique and data analysis, allows for the confident and unambiguous determination of molecular structures. This guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Claramunt, R. M., Elguero, J., Lopez, C., & Trofimenko, S. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
  • Deuterated Standards and Solvents for NMR. (2025, December 22). ResolveMass Laboratories Inc. Retrieved from [Link]

  • NMR 相關軟體. (n.d.). Academia Sinica. Retrieved from [Link]

  • Solvents, deuterated for NMR for laboratory. (n.d.). Scharlab. Retrieved from [Link]

  • NMR Sample Preparation 1. (n.d.). University of Alberta. Retrieved from [Link]

  • 13C NMR of indazoles. (2016, April 7). ResearchGate. Retrieved from [Link]

  • Pop, A., Polverejan, M., Elguero, J., & Foces-Foces, C. (2001). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 6(12), 1017–1031.
  • Supporting Information for "Synthesis of 1H-Indazoles via a Three-Component Reaction of Arynes, Diazo Compounds, and Water". (2007). Wiley-VCH. Retrieved from [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. Retrieved from [Link]

  • NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

  • NMR Software for Advanced Processing | NMR Workbook Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • Ksenofontov, A. A., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 8963–8974.
  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C–H Amination for the Synthesis of N-Aryl Indazoles". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Elguero, J., & Pérez-Torralba, M. (2021). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 124–125, 1–32.
  • NMR Software | Products. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 525–532.
  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (2018). Der Pharma Chemica, 10(5), 118-125.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Molecules, 28(10), 4099.
  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012, October 9). Journal of Medicinal Chemistry, 55(20), 8685–8700.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2019, July 17). Molecules, 24(14), 2603.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006, November 14). Molecules, 11(11), 906–918.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, March 23). Organic Process Research & Development, 27(4), 693–702.
  • Synthesis of Novel N and N Indazole Derivatives. (n.d.). CORE. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006, November 14). MDPI. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2022). Scientific Reports, 12(1), 10811.
  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2005, February 28). Molecules, 10(2), 435–443.
  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. (2007, April 10). SciSpace. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved from [Link]

  • Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(3), 517-534.
  • Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 517-534.

Sources

Foundational

A Technical Guide to Determining the Solubility of 3-(2H-indazol-3-ylformamido)propanoic acid in DMSO and PBS

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-(2H-indazol-3-ylformamido)propanoic acid. Given the absenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-(2H-indazol-3-ylformamido)propanoic acid. Given the absence of extensive public data on this specific compound, this document outlines robust, step-by-step protocols for assessing its solubility in dimethyl sulfoxide (DMSO), a critical solvent for stock solution preparation, and in phosphate-buffered saline (PBS), a physiologically relevant medium. We will explore methodologies for both kinetic and thermodynamic solubility, explaining the causality behind experimental choices to ensure data integrity and reproducibility. This guide is designed to be a self-validating system, empowering researchers to generate reliable solubility data essential for advancing preclinical research.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a potential therapeutic agent from bench to bedside is critically dependent on its physicochemical properties, with aqueous solubility being a primary gatekeeper of success. Poor solubility can severely limit a compound's absorption and bioavailability, rendering an otherwise potent molecule ineffective in vivo.[1][2] The compound 3-(2H-indazol-3-ylformamido)propanoic acid belongs to the indazole class of molecules, a scaffold that has demonstrated significant potential in medicinal chemistry, including the development of potent antagonists for immunotherapy targets.[3] Therefore, understanding its solubility is a foundational step in its evaluation as a potential drug candidate.

This guide addresses the two most common and critical solubility assessments in early-stage drug discovery:

  • Solubility in DMSO: As the universal solvent for compound storage and high-throughput screening, determining the maximum soluble concentration in DMSO is essential for creating stable, high-concentration stock solutions.[4][5]

  • Solubility in PBS: As an aqueous buffer that mimics physiological pH, PBS is the standard medium for assessing a compound's solubility under conditions relevant to biological assays and initial formulation considerations.[6]

We will detail two distinct but complementary approaches: the kinetic solubility assay , which is rapid and suited for early discovery, and the thermodynamic solubility assay (shake-flask method) , which is the gold-standard for determining true equilibrium solubility.[2][4]

Compound Profile: 3-(2H-indazol-3-ylformamido)propanoic acid
PropertyValueSource
CAS Number 1019110-35-0[7]
Molecular Formula C₁₁H₁₁N₃O₃[7]
Molecular Weight 233.22 g/mol [7]
Chemical Structure (Structure not available in search results)
Compound Type Propanoic acid derivative[8]

The presence of a carboxylic acid (propanoic acid) moiety suggests that the compound's aqueous solubility will likely be pH-dependent.

Protocol: Determining Maximum Stock Concentration in DMSO

Objective: To determine the maximum practical and stable concentration of the test compound in 100% DMSO at room temperature. This is crucial for preparing a master stock solution for all subsequent experiments.

Causality: A clear, precipitate-free stock solution is non-negotiable for accurate compound dosing in any assay. Undissolved particles lead to inconsistent and erroneous results. This protocol uses visual inspection, a reliable and straightforward method for this purpose.

Materials
  • 3-(2H-indazol-3-ylformamido)propanoic acid (solid powder)

  • Anhydrous DMSO (high purity, ≤0.1% water)

  • Calibrated analytical balance

  • Glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Calibrated pipettes

Step-by-Step Methodology
  • Preparation: Weigh out a precise amount of the compound (e.g., 2.33 mg) into a clean, dry glass vial. This mass is chosen for ease of calculation.

  • Initial Solvent Addition: Add a calculated volume of DMSO to achieve a high target concentration (e.g., add 233 µL of DMSO to 2.33 mg of compound to target 10 mg/mL or ~42.9 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.[9]

  • Visual Inspection: Carefully inspect the solution against a light and dark background for any visible, undissolved particles.

  • Iterative Dilution/Concentration:

    • If Soluble: The compound is soluble at this concentration. You can either proceed with this stock or attempt a higher concentration by adding more solid compound.

    • If Insoluble: Add a known, incremental volume of DMSO (e.g., another 233 µL to halve the concentration to 5 mg/mL). Repeat steps 3 and 4. Continue this process until a clear solution is obtained.

  • Stability Check: Allow the final, clear solution to stand at room temperature for at least 24 hours. Re-inspect for any signs of precipitation, which would indicate that the solution is supersaturated and unstable. The highest concentration that remains clear after 24 hours is the maximum stable stock concentration.

  • Record: Document the final concentration in both mg/mL and Molarity (M).

Protocol: Kinetic Solubility Determination in PBS

Objective: To measure the apparent solubility of the compound after diluting the DMSO stock into PBS (pH 7.4). This method is rapid and mimics the conditions of many in vitro biological assays where a compound is quickly diluted into an aqueous medium.[4]

Causality: This assay measures how much of the compound can remain in solution under non-equilibrium conditions after a solvent shift from DMSO to aqueous buffer. Precipitation can occur over time, so a defined incubation period is used.[4] We will describe a UV-Vis spectrophotometry-based method, which is widely accessible and effective for compounds with a UV chromophore, like the indazole ring system.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare PBS (pH 7.4) D Add DMSO Stock to PBS (Final DMSO ≤ 1%) A->D B Prepare Compound Stock in DMSO B->D C Generate Standard Curve (Compound in DMSO/PBS) H Calculate Concentration using Standard Curve C->H E Incubate (e.g., 2h at 37°C) D->E F Centrifuge to Pellet Precipitate E->F G Measure UV Absorbance of Supernatant F->G G->H I Report Kinetic Solubility (µg/mL or µM) H->I

Caption: Workflow for the UV-Vis based kinetic solubility assay.

Materials
  • Calibrated UV-Vis spectrophotometer and quartz cuvettes or UV-compatible microplates

  • Compound stock solution in DMSO (at maximum concentration determined in Section 2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge and tubes

  • Calibrated pipettes

Step-by-Step Methodology

Part A: Generating a Standard Curve

  • Wavelength Scan: Prepare a dilute solution of the compound in PBS with 1% DMSO. Scan the UV spectrum (e.g., 220-400 nm) to determine the wavelength of maximum absorbance (λmax).[10]

  • Prepare Standards: Create a series of standard solutions of the compound with known concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the DMSO stock. Crucially, ensure the final DMSO concentration in all standards and the blank is identical (e.g., 1%) to negate solvent effects on absorbance.

  • Measure Absorbance: Measure the absorbance of each standard at the determined λmax.

  • Plot Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.[10]

Part B: The Assay

  • Prepare Samples: In triplicate, add a small volume of the DMSO stock solution to a larger volume of pre-warmed (37°C) PBS to achieve a range of target concentrations (e.g., 1 to 200 µM). The final DMSO concentration should not exceed 1-2% to be minimally perturbing. For example, add 2 µL of a 10 mM stock to 198 µL of PBS for a final concentration of 100 µM in 1% DMSO.

  • Incubate: Mix the samples well and incubate at a controlled temperature (e.g., 37°C) for a set period, typically 1.5 to 2 hours.[1][4]

  • Separate Precipitate: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitated compound.[11]

  • Measure Supernatant: Carefully collect the supernatant without disturbing the pellet. Measure the UV absorbance of the supernatant at λmax.

  • Calculate Solubility: Use the standard curve's linear equation to calculate the concentration of the dissolved compound in the supernatant. The highest concentration that remains in solution is reported as the kinetic solubility.

Protocol: Thermodynamic (Equilibrium) Solubility Determination

Objective: To determine the true equilibrium solubility of the compound in PBS. This is the "gold standard" Shake-Flask method and is essential for pre-formulation and biopharmaceutical characterization.[2]

Causality: This method ensures that the system has reached a true thermodynamic equilibrium between the solid state of the compound and the dissolved state. By adding an excess of the solid, the solution becomes saturated. The extended incubation with agitation allows the dissolution process to complete, providing a highly accurate and reproducible value.

Thermodynamic_Solubility_Choice A What is the Research Goal? B High-Throughput Screening (Rank-ordering compounds) A->B Early Stage / Speed C Pre-formulation / Lead Optimization (Accurate Value) A->C Late Stage / Accuracy D Use Kinetic Solubility Assay B->D E Use Thermodynamic (Shake-Flask) Assay C->E

Caption: Decision guide for selecting the appropriate solubility assay.

Step-by-Step Methodology
  • Add Excess Solid: Add an amount of solid compound to a known volume of PBS (pH 7.4) in a sealed vial that is visibly in excess of what will dissolve (e.g., 1-2 mg/mL).

  • Equilibrate: Place the vial in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours.

  • Confirm Equilibrium (Optional but Recommended): To ensure equilibrium has been reached, take small aliquots of the suspension at different time points (e.g., 24h, 48h, 72h). Process them as described in step 4 and analyze the concentration. Equilibrium is confirmed when the concentration no longer increases over time.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. The first few drops of the filtrate should be discarded to avoid any potential adsorption to the filter membrane.

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent (e.g., PBS or a mobile phase for HPLC). Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

  • Report: The measured concentration is the thermodynamic solubility at the specified temperature and pH.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table.

ParameterSolventMethodTemperature (°C)ResultUnits
Max. Stock Conc.100% DMSOVisual Inspection25[Insert Value]mg/mL
Max. Stock Conc.100% DMSOVisual Inspection25[Insert Value]mM
Kinetic SolubilityPBS (pH 7.4)UV-Vis37[Insert Value]µg/mL
Kinetic SolubilityPBS (pH 7.4)UV-Vis37[Insert Value]µM
Thermodynamic SolubilityPBS (pH 7.4)Shake-Flask25[Insert Value]µg/mL
Thermodynamic SolubilityPBS (pH 7.4)Shake-Flask25[Insert Value]µM

Conclusion

Determining the solubility of 3-(2H-indazol-3-ylformamido)propanoic acid in DMSO and PBS is a fundamental prerequisite for its continued development. By following the detailed, validated protocols within this guide, researchers can generate accurate and reliable data. The kinetic solubility assay provides a rapid assessment suitable for early-stage decision-making, while the thermodynamic shake-flask method delivers the definitive equilibrium solubility value required for advanced characterization. This foundational data is indispensable for designing meaningful biological experiments, developing appropriate formulations, and ultimately understanding the therapeutic potential of this promising compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Rheolution Inc. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Ibezim, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]

  • Lee, Y., & Lee, S. (2021). Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? National Institutes of Health (NIH). Retrieved from [Link]

  • Singh, S., et al. (2017). METHOD OPTIMIZATION FOR DETERMINATION OF DRUG SOLUBILITY LIMIT. ResearchGate. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). Solubility determination by visual inspection. EURL ECVAM. Retrieved from [Link]

  • Descamps, M., et al. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. ACS Publications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-indazol-3-yl)propanoic Acid. Pharmaffiliates. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Wikipedia. Retrieved from [Link]

  • Shayanfar, A., & Ghavimi, H. (2021). Conventional Surfactants and a Model Based on Molecular Descriptors as Alternatives to the Drug Solubility in Fasted State Simulated Intestinal Fluid. Dissolution Technologies. Retrieved from [Link]

  • Sroka, W., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-[(thiophen-2-yl)formamido]propanoic acid. MilliporeSigma. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed. Retrieved from [Link]

Sources

Exploratory

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Introduction: The Ascendance of the Indazole Moiety In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendance of the Indazole Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system, a bicyclic aromatic heterocycle, has solidified its position as one such "privileged scaffold".[1][2][3] Its remarkable versatility stems from its ability to engage in a multitude of non-covalent interactions with biological targets, its amenability to synthetic modification, and its presence in a number of FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of indazole-based inhibitors, offering a technical resource for researchers and drug development professionals. We will dissect the nuanced roles of various substituents on the indazole core, examine its interactions with key biological targets, and present practical insights into the design and optimization of this potent class of molecules.

The indazole core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[1] Both isomers, however, have been successfully exploited in drug design, offering distinct vectors for substitution and interaction with target proteins.[3] The core's utility is further enhanced by its capacity to serve as a bioisostere for other important functionalities, such as phenol and indole, often conferring improved metabolic stability and pharmacokinetic properties.[3][5][6]

I. The Indazole Core: A Hub of Molecular Interactions

The power of the indazole scaffold lies in its intricate dance of hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins. Understanding these fundamental interactions is paramount to deciphering the SAR of indazole-based inhibitors.

Hinge Binding in Kinase Inhibition: A Canonical Interaction

A predominant application of the indazole scaffold is in the development of protein kinase inhibitors.[7][8] The indazole core, particularly the 1H-indazole-3-amine motif, has proven to be an exceptional hinge-binding fragment.[9] The nitrogen atoms of the pyrazole ring component of indazole can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, rendering many indazole-based inhibitors ATP-competitive.[7]

Diagram 1: Indazole Core Interaction with Kinase Hinge Region

G cluster_kinase Kinase Hinge Region cluster_indazole Indazole Inhibitor hinge_NH Backbone NH indazole_N2 N2 hinge_NH->indazole_N2 H-bond hinge_CO Backbone C=O indazole_N1 N1-H indazole_N1->hinge_CO H-bond indazole_core Indazole Core

Caption: Generalized interaction of the 1H-indazole core with the kinase hinge region.

Occupying the ATP-Binding Pocket: Beyond the Hinge

While hinge binding is critical, the overall potency and selectivity of indazole-based inhibitors are dictated by the substituents appended to the core, which occupy other regions of the ATP-binding pocket. These substituents can engage in a variety of interactions, including:

  • Hydrophobic Interactions: Alkyl and aryl groups can interact with hydrophobic residues in the pocket, enhancing binding affinity.

  • Van der Waals Forces: Close contacts between the inhibitor and the protein contribute to the overall binding energy.

  • Solvent-Exposed Regions: Substituents extending into the solvent-exposed region can be modified to improve solubility and other pharmacokinetic properties.

II. Decoding the Structure-Activity Relationship: A Positional Analysis

The strategic placement of substituents on the indazole ring is the cornerstone of optimizing inhibitor potency, selectivity, and drug-like properties. Here, we dissect the SAR at key positions of the indazole scaffold.

The C3 Position: A Gateway to Potency

The C3 position of the indazole ring is a critical vector for substitution, often pointing towards the interior of the ATP-binding pocket. Modifications at this position can have a profound impact on inhibitor activity.

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at C3 is a common strategy to enhance potency through π-π stacking and hydrophobic interactions with residues in the active site. For instance, in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, the presence of a 3-methoxyphenyl group at the C3 position was found to be crucial for activity.[8] Further optimization revealed that larger alkoxy groups, such as ethoxy and isopropoxy, led to increased potency.[8]

  • Amine and Amide Linkages: The 1H-indazol-3-amine moiety is a well-established pharmacophore for kinase inhibition.[9] The amine group can act as a hydrogen bond donor, further anchoring the inhibitor in the active site. Amide derivatives at this position have also been successfully employed, as seen in the development of extracellular signal-regulated kinase (ERK) inhibitors.[10]

The N1 and N2 Positions: Modulating Properties and Targeting Specificity

Alkylation or arylation at the N1 or N2 positions of the indazole ring can significantly influence the inhibitor's properties.

  • N1-Substitution: Substitution at the N1 position can be used to probe the solvent-exposed region of the binding pocket. This position is often modified to improve solubility and pharmacokinetic parameters. For example, in a series of Akt inhibitors, substitution at the N1 position with various groups was explored to optimize cellular activity.[11]

  • N2-Substitution: The N2 position is less frequently substituted in kinase inhibitors that rely on the N1-H for hinge binding. However, in other target classes, such as poly(ADP-ribose) polymerase (PARP) inhibitors, N2-aryl indazoles have emerged as a potent class of compounds.[12][13] For instance, 2-phenyl-2H-indazole-7-carboxamides have been identified as highly effective PARP inhibitors.[12]

The C5, C6, and C7 Positions: Fine-Tuning Selectivity and Potency

Substitutions on the benzo portion of the indazole ring (C4, C5, C6, and C7) are crucial for fine-tuning selectivity and enhancing potency.

  • C5 and C6 Positions: These positions are often solvent-exposed and provide opportunities to introduce groups that can improve physicochemical properties or interact with residues outside the immediate ATP-binding site. In the development of Polo-like kinase 4 (PLK4) inhibitors, modifications at the C6 position were explored to enhance cellular activity.[14][15]

  • C7 Position: The C7 position is located near the "gatekeeper" residue in many kinases, a critical determinant of inhibitor selectivity. Bulky substituents at this position can be used to design inhibitors that are selective for kinases with smaller gatekeeper residues.[11] For example, in the design of analog-sensitive Akt inhibitors, the C7 position of the indazole ring was identified as a promising site for introducing large substituents that would clash with the wild-type gatekeeper methionine.[11]

III. Case Studies: Indazole-Based Inhibitors in Action

To illustrate the principles of SAR discussed above, we will examine specific examples of indazole-based inhibitors targeting different protein families.

Indazole-Based Kinase Inhibitors

Kinases are a major class of drug targets, and indazole-based inhibitors have shown significant promise in this area.

Table 1: SAR of Indazole-Based Kinase Inhibitors

TargetLead Compound/ScaffoldKey SAR FindingsPotency (IC50/Ki)Reference(s)
Akt Indazole-PyridineThe 3-methyl group on the indazole is ~5-fold more potent than the 3-hydrogen analog. C7 substitution is critical for selectivity.0.16 nM (Ki) for an optimized analog.[7][11]
PLK4 Indazole-basedIntroduction of an ethyl group at a specific position induced a conformational change and improved activity.< 0.1 nM (IC50) for compound C05.[14][15]
FGFR1 1H-Indazol-3-amineLarger alkoxy groups at the 3-position of a phenyl ring attached to C6 increased activity. A fluorine atom on the phenyl ring also improved potency.5.5 nM (IC50) for an optimized analog.[8]
VEGFR-2 Indazole-PyrimidineHydrophobic groups at the 2-position of the pyrimidine ring decreased potency compared to methoxy derivatives.Varies with substitution.[8]

Diagram 2: General Workflow for Kinase Inhibitor SAR Study

G start Lead Indazole Compound synthesis Synthesize Analogs with Systematic Modifications start->synthesis biochem_assay Biochemical Kinase Inhibition Assay (IC50) synthesis->biochem_assay cell_assay Cell-Based Assay (e.g., Anti-proliferative) biochem_assay->cell_assay selectivity Kinase Selectivity Panel Screening cell_assay->selectivity data_analysis Analyze SAR Data selectivity->data_analysis optimization Iterative Design and Further Optimization data_analysis->optimization optimization->synthesis Next Cycle

Caption: A typical iterative workflow for the SAR study of indazole-based kinase inhibitors.

Indazole-Based PARP Inhibitors

PARP inhibitors have emerged as a significant class of anti-cancer agents, and indazole-based compounds have demonstrated considerable potential.

A notable example is the development of 2-phenyl-2H-indazole-7-carboxamides.[12] Extensive SAR studies led to the identification of a 5-fluoro substituted analog with an IC50 of 4 nM.[12] This highlights the importance of the 2H-indazole scaffold and the strategic placement of substituents on both the indazole and the N2-phenyl ring for potent PARP inhibition.

Other Indazole-Based Inhibitors

The versatility of the indazole scaffold extends beyond kinases and PARP.

  • HDAC Inhibitors: Novel indazole derivatives have been designed as potent histone deacetylase (HDAC) inhibitors, with some compounds exhibiting low nanomolar IC50 values against HDAC1, HDAC2, and HDAC8.[16]

  • Monoamine Oxidase (MAO) B Inhibitors: Through a hybridization strategy, 5-substituted-1H-indazoles have been developed as potent and selective inhibitors of human MAO-B, with the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for an amide linker proving beneficial.[17][18]

IV. Methodologies for SAR Determination

A robust SAR study relies on a combination of synthetic chemistry, biological evaluation, and computational modeling.

Synthesis of Indazole Derivatives

The synthesis of a diverse library of indazole analogs is fundamental to any SAR campaign. Common synthetic strategies include:

  • Classical Condensation Reactions: Traditional methods often involve the cyclization of appropriately substituted phenylhydrazines.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently utilize palladium-catalyzed reactions, such as Suzuki and Stille couplings, to introduce substituents at various positions of the indazole core.[19]

  • C-H Activation: Direct C-H functionalization is an increasingly popular and efficient method for modifying the indazole scaffold.[20]

Experimental Protocol: General Procedure for Suzuki Coupling to Functionalize a Bromo-Indazole

  • To a reaction vessel, add the bromo-indazole (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized indazole.

Biological Evaluation

A tiered approach to biological testing is typically employed to efficiently evaluate synthesized compounds.

  • Primary Assays: These are high-throughput screens to determine the potency of the compounds against the primary target (e.g., enzymatic IC50 determination).

  • Secondary Assays: Cellular assays are used to assess the compound's activity in a more biologically relevant context (e.g., anti-proliferative assays in cancer cell lines).[21]

  • Selectivity Profiling: Compounds are screened against a panel of related targets (e.g., a kinase panel) to determine their selectivity profile.

  • ADME/Tox Profiling: In later stages, lead compounds are evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Computational Modeling

In silico techniques play a crucial role in modern SAR studies.

  • Molecular Docking: This technique predicts the binding mode of an inhibitor within the active site of its target protein, providing insights into key interactions and guiding the design of new analogs.[22]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of the potency of virtual compounds.[22]

V. Conclusion and Future Directions

The indazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a proven track record in the development of potent and selective inhibitors for a wide range of biological targets. A thorough understanding of the structure-activity relationships of indazole-based compounds is essential for the rational design of novel therapeutics.

Future research in this area will likely focus on:

  • Exploring Novel Chemical Space: The synthesis and evaluation of indazole derivatives with novel substitution patterns and bioisosteric replacements will continue to yield inhibitors with improved properties.[1]

  • Targeting New Protein Families: The application of the indazole scaffold to emerging drug targets will undoubtedly expand its therapeutic potential.

  • Integration of Advanced Computational Methods: The increasing sophistication of computational tools will further accelerate the design-synthesize-test cycle and enable the development of inhibitors with highly tailored properties.

By leveraging the principles outlined in this guide, researchers can continue to unlock the full potential of the indazole scaffold in the quest for new and effective medicines.

References

  • Synthesis and SAR of Indazole-Pyridine Based Protein Kinase B/Akt Inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]

  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. PubMed. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Request PDF. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PMC. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. University of Miami. [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy. ResearchGate. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Avens Publishing Group. [Link]

  • Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

The Indazole Scaffold in Modern Therapeutics: A Technical Guide to Discovery, Rational Design, and Synthesis

Executive Summary The indazole (benzopyrazole) nucleus has emerged as a privileged and highly versatile scaffold in modern medicinal chemistry. Characterized by a 10π-electron aromatic bicyclic system, it exists primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole (benzopyrazole) nucleus has emerged as a privileged and highly versatile scaffold in modern medicinal chemistry. Characterized by a 10π-electron aromatic bicyclic system, it exists primarily in two tautomeric forms: the thermodynamically favored 1H-indazole and the 2H-indazole[1]. Because the spatial arrangement of its nitrogen atoms allows it to act simultaneously as a hydrogen bond donor and acceptor, the indazole core serves as an exceptional bioisostere for the purine ring of ATP. This fundamental structural property has driven the successful discovery and FDA approval of several blockbuster kinase inhibitors, including axitinib, pazopanib, and entrectinib[1].

Beyond oncology, recent discovery campaigns have rapidly expanded the therapeutic horizon of indazoles. Advanced derivatives are now being developed as potent β3-adrenergic receptor agonists[2], tubulin polymerization inhibitors[3], anti-inflammatory MD2/TLR4 antagonists[4], and novel bacterial DNA Gyrase B (GyrB) inhibitors[5]. This whitepaper provides an in-depth technical analysis of indazole target engagement, quantitative structure-activity relationships (SAR), and the self-validating synthetic methodologies required to build these complex therapeutic agents.

Structural Biology & Target Engagement Pathways

The efficacy of indazole derivatives stems from their ability to anchor deeply into highly conserved protein pockets. When targeting Receptor Tyrosine Kinases (RTKs) such as ALK or ROS1, the 1H-indazole core binds competitively within the ATP-binding hinge region. The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase, while the N2 atom accepts a hydrogen bond from the backbone amide. This dual interaction locks the kinase in an inactive conformation, effectively shutting down downstream PI3K/AKT and MAPK signaling cascades, and ultimately triggering apoptosis in tumor cells[1].

Pathway Drug Indazole Derivative ATP ATP Binding Pocket Drug->ATP Competitive Binding RTK Target Kinase (e.g., ALK, ROS1) Signaling Downstream Signaling RTK->Signaling Inhibits ATP->RTK Blocks Activation Outcome1 Tumor Proliferation Signaling->Outcome1 Prevents Outcome2 Apoptosis Signaling->Outcome2 Triggers

Indazole derivatives competitively bind RTK ATP pockets, disrupting downstream oncogenic signaling.

Rational Drug Design & Quantitative SAR Profiles

The functionalization of the indazole core dictates its target selectivity and pharmacokinetic (PK) profile. Rational drug design campaigns have optimized specific moieties to overcome historical liabilities associated with the scaffold:

  • Metabolic Stability Optimization: In the development of β3-AR agonists for type-II diabetes, early indazole hits suffered from poor in vivo half-lives. By systematically modifying the sulfonamide moiety, researchers discovered Compound 15, which maintained high β3-selectivity while drastically improving metabolic stability and Area Under the Curve (AUC) in rat models[2].

  • Overcoming Antimicrobial Resistance: For bacterial GyrB inhibitors, structure-based drug design was employed to optimize cell penetration. The introduction of a biaryl system at the C3 position of the indazole ring yielded compounds with excellent enzymatic inhibition and in vivo efficacy against septicemia[5].

  • Anti-inflammatory Targeting: The C3 position is highly tolerant of bulky hydrophobic groups. The addition of an indol-5-yl group at C3 generated Compound 22m, a potent MD2/TLR4 antagonist that suppresses LPS-induced TNF-α and IL-6 expression[4].

Table 1: Quantitative Efficacy of Novel Indazole Derivatives
CompoundBiological TargetPrimary IndicationPotency (IC50 / EC50)Key Structural FeatureRef
Compound 15 β3-Adrenergic ReceptorType-II DiabetesEC50 = 18 nMOptimized sulfonamide moiety[2]
Derivative 3f Tubulin (Colchicine site)Colorectal CancerLow nanomolar3,4,5-trimethoxyphenyl group[3]
Compound 22m MD2/TLR4 ComplexAcute Lung InjuryIC50 = 0.53 µM (IL-6)3-(indol-5-yl) substitution[4]
Entrectinib ALK KinaseSolid TumorsIC50 = 12 nM3-amino-5-substituted core[1]
Compound 2 Bacterial DNA Gyrase BBacterial InfectionsLow nanomolar3-aryl-indazole biaryl system[5]

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that the successful synthesis of highly functionalized indazoles requires meticulous control over regioselectivity. The acidic nature of the N1 proton often necessitates robust protection strategies during transition-metal-catalyzed cross-coupling to prevent catalyst poisoning and off-target N-arylation.

Synthesis SM Starting Material (7-Bromoindazole) Prot NH Protection (THP Group) SM->Prot Step 1 Coupling Pd-Catalyzed Stille Coupling Prot->Coupling Step 2 Deprot Acidic Deprotection (HCl/MeOH) Coupling->Deprot Step 3 Product Target Indazole (GyrB Inhibitor) Deprot->Product Step 4

Step-by-step synthetic workflow of indazole-based GyrB inhibitors via Stille cross-coupling.

Protocol: Regioselective Synthesis of 3-Aryl Indazole GyrB Inhibitors via Stille Coupling

Reference Methodology:[5]

Step 1: N1-Protection (Tetrahydropyranyl - THP)

  • Action: Dissolve 7-bromoindazole (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq). Stir at room temperature until completion.

  • Causality: The 1H-indazole possesses an acidic N-H bond that can poison palladium catalysts or undergo competitive N-arylation. The THP group is selected because it is highly robust under the basic conditions of subsequent coupling steps, yet easily cleaved under mild acid.

  • Self-Validation: Successful protection is confirmed by the disappearance of the broad N-H singlet (~13.0 ppm) in the 1H-NMR spectrum.

Step 2: Palladium-Catalyzed Stille Cross-Coupling

  • Action: In a rigorously degassed Schlenk flask, combine the N-THP-7-bromoindazole (1.0 eq), the appropriate trimethylstannane derivative (1.2 eq), Pd(PPh3)4 (5 mol%), and LiCl (2.0 eq) in a toluene/DMF mixture. Heat to 100°C for 12 hours under an argon atmosphere.

  • Causality: LiCl is a critical additive; it accelerates the transmetalation step (the "Stille effect") by coordinating with the palladium intermediate, preventing catalyst degradation. The mixed toluene/DMF solvent system ensures both a high boiling point and optimal solubility for the stannane intermediate.

  • Self-Validation: Reaction completion is indicated by the total consumption of the bromide starting material via LC-MS, yielding the coupled intermediate mass.

Step 3: Acidic Deprotection

  • Action: Concentrate the crude mixture and redissolve in methanol. Add 2M HCl dropwise and stir at room temperature for 4 hours.

  • Causality: Methanol acts as both the solvent and a nucleophile, trapping the oxocarbenium ion released from the THP cleavage. This drives the deprotection to absolute completion without risking the cleavage of the newly formed C-C biaryl bond.

  • Self-Validation: Neutralize with saturated NaHCO3, extract with EtOAc, and verify the final product via 1H-NMR (reappearance of the N-H peak) and HRMS.

Conclusion

The indazole scaffold remains a cornerstone of modern drug discovery. By combining structure-based rational design with robust, regioselective synthetic protocols, medicinal chemists can continue to exploit this privileged core to address unmet medical needs across oncology, infectious diseases, and metabolic disorders. The meticulous optimization of PK properties, alongside self-validating synthetic workflows, ensures that indazole derivatives will continue to transition successfully from the bench to the clinic.

References

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. ACS Publications. [2]

  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed / Eur J Med Chem. [3]

  • Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. PubMed / J Med Chem. [4]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [5]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC / Molecules. [1]

Sources

Exploratory

Thermogravimetric Analysis of 3-(2H-indazol-3-ylformamido)propanoic acid: A Comprehensive Preformulation Guide

Executive Summary In pharmaceutical preformulation and materials science, defining the thermal boundaries of an active compound is a non-negotiable prerequisite for successful drug development. This whitepaper provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical preformulation and materials science, defining the thermal boundaries of an active compound is a non-negotiable prerequisite for successful drug development. This whitepaper provides an in-depth, self-validating technical guide for the Thermogravimetric Analysis (TGA) of 3-(2H-indazol-3-ylformamido)propanoic acid . By mapping its stoichiometric mass loss against dynamic heating profiles, researchers can accurately determine the compound's hydration state, volatile content, and mechanistic degradation pathways.

Molecular Architecture and Thermal Susceptibility

To accurately interpret a thermogram, one must first deconstruct the molecule.1 (C₁₁H₁₁N₃O₃, MW: 233.22 g/mol )[1] consists of three distinct structural domains, each with a specific thermal threshold:

  • Propanoic Acid Moiety : Highly susceptible to thermal decarboxylation (-CO₂).

  • Formamido Linkage (-CONH-) : Prone to thermal cleavage at intermediate-to-high temperatures.

  • Indazole Core : A rigid, nitrogen-rich heterocyclic ring that exhibits high thermal stability, typically resisting pyrolysis until extreme temperatures.

Regulatory and Methodological Framework

The protocols detailed in this guide are anchored in the 2 standards[2]. TGA provides an objective, permanent record of mass change as a function of temperature. As noted in industry literature regarding 3, applying precise heating kinetics is central to shelf-life prediction and degradation modeling[3].

Experimental Protocol: The Self-Validating TGA Workflow

A robust TGA methodology must be self-validating. The following protocol ensures that instrumental drift or atmospheric contamination does not conflate the data.

Step-by-Step Methodology
  • Step 1: System Validation (The Causality of Accuracy)

    • Action: Run a standard sample of Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) prior to the analyte.

    • Causality: Calcium oxalate degrades in three highly specific, stoichiometric steps (loss of H₂O, CO, and CO₂). This single run validates both the temperature calibration and the microbalance accuracy simultaneously.

  • Step 2: Sample Preparation

    • Action: Tare an Alumina (Al₂O₃) crucible. Accurately weigh 2.0 to 5.0 mg of 3-(2H-indazol-3-ylformamido)propanoic acid.

    • Causality: A small sample mass (2-5 mg) minimizes thermal gradients across the sample bed, ensuring uniform heat transfer and preventing the broadening of derivative thermogravimetry (DTG) peaks.

  • Step 3: Atmosphere Control

    • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Hold isothermally at 25 °C for 10 minutes.

    • Causality: An inert N₂ atmosphere prevents oxidative degradation (combustion), allowing the analyst to isolate and measure purely thermal decomposition (pyrolysis) events.

  • Step 4: Dynamic Heating

    • Action: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides the optimal balance. Faster rates induce "thermal lag" (where the sample temperature trails the furnace), while slower rates can cause overlapping degradation events to smear into an unresolvable baseline.

TGA_Workflow A 1. System Validation (CaC2O4·H2O Standard) B 2. Sample Preparation (2-5 mg in Al2O3) A->B C 3. Atmosphere Control (N2 Purge @ 50 mL/min) B->C D 4. Dynamic Heating (10 °C/min to 600 °C) C->D E 5. DTG & Mass Analysis (Stoichiometric Profiling) D->E

Fig 1. Step-by-step self-validating TGA experimental workflow.

Mechanistic Thermal Degradation Profile

Based on the molecular structure, the thermal degradation of 3-(2H-indazol-3-ylformamido)propanoic acid follows a predictable, sequential pathway.

  • Stage 1: Desolvation (<120 °C) Any mass loss in this region is typically attributed to the volatilization of unbound surface moisture or lattice-bound solvent molecules (pseudo-polymorphism).

  • Stage 2: Decarboxylation (180 °C - 250 °C) The terminal propanoic acid group undergoes thermal decarboxylation, releasing carbon dioxide (CO₂). Because the molecular weight of the parent compound is 233.22 g/mol , the loss of CO₂ (44.01 g/mol ) corresponds to a theoretical step mass loss of ~18.9%.

  • Stage 3: Amide Bond Cleavage (280 °C - 350 °C) The formamido linkage breaks down, likely releasing the remaining aliphatic chain as an amine derivative.

  • Stage 4: Indazole Pyrolysis (>400 °C) The baseline thermal stability of the indazole core is well-documented, with 4 showing no significant weight loss prior to high-temperature decomposition[4]. At this stage, the heterocyclic ring undergoes complete carbonization.

Degradation_Pathway S1 Stage 1: <120 °C Desolvation S2 Stage 2: 180-250 °C Decarboxylation (-CO2) S1->S2 S3 Stage 3: 280-350 °C Amide Cleavage S2->S3 S4 Stage 4: >400 °C Indazole Pyrolysis S3->S4

Fig 2. Mechanistic thermal degradation pathway of the compound.

Quantitative Data Synthesis

The table below summarizes the theoretical mass loss profile based on stoichiometric cleavage under standard dynamic heating conditions.

Degradation StageTemperature Range (°C)Physical / Chemical PhenomenonTheoretical Mass Loss (%)Cumulative Mass Loss (%)
I 25 - 120Desolvation / DehydrationVariable (Solvent dependent)Variable
II 180 - 250Decarboxylation (-CO₂)~18.9%~18.9%
III 280 - 350Amide Bond Cleavage~19.3%~38.2%
IV > 400Indazole Core Pyrolysis~61.8%100.0%

Note: Actual onset temperatures ( Tonset​ ) and peak derivative temperatures ( Tpeak​ ) must be empirically derived via the DTG curve during the physical run.

Conclusion

Thermogravimetric analysis of 3-(2H-indazol-3-ylformamido)propanoic acid is a critical step in establishing its preformulation profile. By strictly adhering to USP <891> guidelines and employing a self-validating experimental design, researchers can isolate the compound's desolvation kinetics from its intrinsic thermal degradation, ensuring downstream formulation stability and regulatory compliance.

References

  • Title: <891> Thermal Analysis - US Pharmacopeia (USP)
  • Source: labmanager.
  • Source: patents.google.
  • Title: 3-(2H-indazol-3-ylformamido)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput In Vitro Kinase Profiling of Indazole-Based ATP-Competitive Inhibitors Using Luminescent ADP Detection

Introduction & Mechanistic Rationale The indazole scaffold is a privileged chemotype in modern kinase drug discovery. It is frequently utilized to design highly potent ATP-competitive inhibitors targeting a broad spectru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged chemotype in modern kinase drug discovery. It is frequently utilized to design highly potent ATP-competitive inhibitors targeting a broad spectrum of kinases, including FLT3, PDGFR α , Mps1, AXL, and GSK-3 β [1][2][3][4]. Structurally, the indazole core acts as a robust hinge-binder. For example, the N1 and N2 nitrogens of the 1H-indazole ring typically form critical bidentate or tridentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu603 and Gly605 in Mps1)[2][4]. Depending on the substitution pattern, indazole derivatives can be engineered as Type I inhibitors (binding the active "DFG-in" conformation) or Type II inhibitors (binding the inactive "DFG-out" conformation)[1].

Binding Indazole Indazole Scaffold (Type I/II Inhibitor) Hinge Kinase Hinge Region (e.g., Glu603, Gly605) Indazole->Hinge N1/N2 Hydrogen Bonds DFG DFG Motif (Activation Loop) Indazole->DFG Hydrophobic Contacts (DFG-out/in) ATP ATP Binding Pocket (Competitive Displacement) Hinge->ATP Defines DFG->ATP Regulates

Figure 1. Mechanistic structural interactions of the indazole scaffold within the kinase ATP-binding cleft.

The Causality of Assay Selection: Why ADP-Glo™?

Because indazole derivatives are ATP-competitive, accurately profiling their half-maximal inhibitory concentration ( IC50​ ) and binding affinity ( Ki​ ) requires precise control over ATP concentrations[1][5]. The assay must be performed at or near the apparent ATP Km​ of the specific kinase. If the ATP concentration is too low, the assay artificially inflates the compound's apparent potency; if it is too high, the inhibitor cannot effectively compete, masking its true efficacy[5].

Many kinases possess high ATP Km​ values (up to the millimolar range) to match physiological cellular conditions[6]. Traditional radiometric assays require hazardous amounts of radioactivity at these concentrations, while fluorescence-based assays suffer from severe background interference[6][7]. The ADP-Glo™ Kinase Assay resolves this by utilizing a two-step luminescent process that first depletes unconsumed ATP, and then converts the generated ADP back into ATP for luciferase detection[8][9]. This mechanism maintains an exceptionally high signal-to-background ratio even at 1 mM ATP, making it the optimal platform for profiling ATP-competitive indazoles[7][10].

Experimental Workflow

Workflow Step1 1. Kinase Reaction (5 µL) Kinase + Substrate + ATP + Indazole Inhibitor Step2 2. ATP Depletion (5 µL) Add ADP-Glo™ Reagent to stop reaction and deplete unconsumed ATP Step1->Step2 60 min Incubation Step3 3. Signal Generation (10 µL) Add Kinase Detection Reagent to convert ADP to ATP and initiate luciferase reaction Step2->Step3 40 min Incubation Step4 4. Data Acquisition Measure Luminescence (RLU) Step3->Step4 30-60 min Incubation

Figure 2. Step-by-step workflow of the luminescent ADP detection assay in a 384-well format.

Step-by-Step Methodology

Phase 1: Apparent ATP Km​ Determination

Before screening, the optimal ATP concentration must be empirically determined for the specific kinase lot[5][11].

  • Prepare a 2X Kinase/Substrate working solution in 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/ml BSA, 2 mM DTT).

  • Prepare a 12-point serial dilution of ultra-pure ATP ranging from 0 µM to 1 mM[8][12].

  • Combine 2.5 µL of the 2X Kinase/Substrate solution with 2.5 µL of the ATP dilutions in a 384-well plate.

  • Incubate for 60 minutes at room temperature, then proceed to the ADP-Glo detection steps (Phase 2, Steps 4-6).

  • Plot luminescence (RLU) vs. ATP concentration using Michaelis-Menten kinetics to calculate the apparent ATP Km​ .

Phase 2: Indazole Inhibitor IC50​ Profiling (384-Well Format)
  • Compound Preparation : Serially dilute the indazole inhibitor in 100% DMSO. Dilute these stocks into 1X Kinase Buffer so the final DMSO concentration in the assay does not exceed 5%[13].

  • Reaction Assembly : In a 384-well low-volume solid white plate, add the components strictly in the following order to prevent premature catalysis[13]:

    • 1 µL of Indazole Inhibitor (or 5% DMSO vehicle control).

    • 2 µL of 2.5X Kinase enzyme solution.

    • 2 µL of 2.5X Substrate/ATP mix (ATP set at the predetermined apparent Km​ ).

  • Kinase Reaction : Centrifuge the plate briefly at 1000 x g and incubate at room temperature for 60 minutes[13].

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to all wells. This simultaneously quenches the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes[9][12]. (Note: Ensure final Mg 2+ concentration is 0.5mM for reagent efficacy[12])

  • Signal Generation : Add 10 µL of Kinase Detection Reagent. This converts the generated ADP into ATP and introduces the luciferase/luciferin detection system. Incubate at room temperature for 30–60 minutes[8][12].

  • Data Acquisition : Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1.0 second per well[12].

Data Presentation & Assay Parameters

Table 1: 384-Well Plate Reagent Volumes & Ratios [12][13]

Component Volume (µL) Function in Assay
Indazole Inhibitor (or 5% DMSO) 1.0 Test compound or vehicle control
Kinase Enzyme Solution 2.0 Enzymatic catalysis

| Substrate / ATP Mix | 2.0 | Phosphate donor (at Apparent Km​ ) and acceptor | | ADP-Glo™ Reagent | 5.0 | Terminates reaction, depletes background ATP | | Kinase Detection Reagent | 10.0 | Converts ADP to ATP, generates luminescence | | Total Well Volume | 20.0 | Maintains the required 1:1:2 volumetric ratio |

Table 2: Representative Selectivity Profile of Indazole-Based Inhibitors (Aggregated literature values demonstrating the necessity of target-specific ATP Km​ tuning)[1][2][4] | Kinase Target | Indazole Derivative | IC50​ (nM) | Apparent ATP Km​ Used (µM) | Binding Mode | | :--- | :--- | :--- | :--- | :--- | | FLT3 | Compound 4 | 12 | 45 | Type II (DFG-out) | | PDGFR α | Compound 4 | 28 | 25 | Type II (DFG-out) | | Mps1 | Compound 32b | 498 | 15 | Type I (DFG-in) | | GSK-3 β | Compound 14 | 3.4 | 10 | Type I (DFG-in) |

Trustworthiness: Establishing a Self-Validating System

To ensure scientific integrity and prevent false positives/negatives during lead optimization, the assay must be self-validating[11]. Implement the following controls on every screening plate:

  • ATP-to-ADP Conversion Standard Curve : Because Relative Luminescence Units (RLU) are arbitrary and instrument-dependent, a standard curve simulating 0% to 100% ATP-to-ADP conversion must be run in parallel[8][12]. This translates RLU into absolute ADP concentrations, verifying that the enzymatic reaction is operating within the linear range (strictly <20% total substrate conversion) to satisfy Michaelis-Menten assumptions[5].

  • DMSO Tolerance Profiling : Indazole inhibitors, particularly Type II DFG-out binders, are highly lipophilic and require DMSO for solubility[1]. However, high DMSO concentrations can denature sensitive kinases. A DMSO titration (0.1% to 10%) must be performed during validation to identify the maximum tolerated concentration (MTC) without loss of baseline kinase activity[11].

  • Z'-Factor Assessment : The Z'-factor is a statistical measure of assay robustness. A Z'-factor 0.7 indicates excellent separation between the positive control (full kinase activity) and negative control (no enzyme or reference inhibitor), confirming the assay is highly reliable for high-throughput screening[7][10].

References

  • Kinase/Enzyme Assays & Validation , PharmaLegacy.[Link]

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform , Promega. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit , PMC. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery , Reaction Biology. [Link]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors , Journal of Medicinal Chemistry. [Link]

  • Hit Finding and Profiling for Protein Kinases: Assay Development , Wiley-VCH.[Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors , ResearchGate.[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors , PMC. [Link]

Sources

Application

Application of Indazole Derivatives in Oncology Research: A Technical Guide Featuring Lonidamine

A Note on the Selected Compound: Initial searches for "3-(2H-indazol-3-ylformamido)propanoic acid" did not yield sufficient public data for a comprehensive guide. However, the indazole scaffold is a critical pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Selected Compound: Initial searches for "3-(2H-indazol-3-ylformamido)propanoic acid" did not yield sufficient public data for a comprehensive guide. However, the indazole scaffold is a critical pharmacophore in modern oncology.[1][2] To provide a valuable and scientifically grounded resource, this guide focuses on Lonidamine (LND) , a well-characterized indazole-3-carboxylic acid derivative.[3][4] Lonidamine's established mechanism of action and extensive research history make it an exemplary model for illustrating the application of indazole-based compounds in cancer research.

Introduction to Lonidamine

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is a multifaceted anticancer agent known primarily for its ability to disrupt energy metabolism in cancer cells.[4][5] Originally developed as an anti-spermatogenic agent, its potent effects on tumor bioenergetics have made it a subject of extensive oncological investigation.[6][7] Unlike conventional chemotherapeutics that target DNA replication or cell division, Lonidamine exploits the unique metabolic phenotype of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect).[3][4] Its primary mechanism involves the inhibition of mitochondrially-bound hexokinase, leading to a cascade of events that compromise cellular energy production and induce cell death.[3][4][8]

Mechanism of Action: Targeting Cancer Metabolism

Lonidamine exerts its anticancer effects through a multi-pronged attack on the metabolic machinery of tumor cells.[3] The core of its activity lies in the disruption of mitochondrial function and glycolysis.

Key Mechanistic Pillars:

  • Inhibition of Mitochondrial Hexokinase (HK-II): Cancer cells often overexpress Hexokinase II, which binds to the outer mitochondrial membrane. Lonidamine inhibits this mitochondrially-bound HK-II, uncoupling glycolysis from mitochondrial respiration. This leads to a decrease in both glycolytic flux and ATP production.[3][9]

  • Mitochondrial Respiration Inhibition: Lonidamine directly impacts the electron transport chain. It inhibits the succinate-ubiquinone reductase activity of Complex II and also targets the mitochondrial pyruvate carrier (MPC), which is crucial for transporting pyruvate into the mitochondria for the TCA cycle.[6][7] This dual inhibition cripples mitochondrial respiration and further depletes cellular ATP.[4][7]

  • Disruption of Lactate and Pyruvate Transport: The compound has been shown to inhibit monocarboxylate transporters (MCTs), which are responsible for extruding lactic acid from cancer cells.[6][7] This leads to intracellular acidification, creating a toxic internal environment. Inhibition of the MPC prevents pyruvate from entering the mitochondria, further starving the cell of energy.[6][7]

  • Induction of Oxidative Stress: By disrupting the electron transport chain at Complex II, Lonidamine promotes the generation of reactive oxygen species (ROS).[6][7] It also suppresses the pentose phosphate pathway, leading to a reduction in NADPH and glutathione (GSH), which are critical for antioxidant defense. This redox imbalance contributes to apoptosis.[6]

The culmination of these effects is a profound energy crisis within the cancer cell, leading to decreased proliferation, cell cycle arrest, and ultimately, apoptosis.[8]

Caption: Lonidamine's multi-target mechanism in cancer cells.

In Vitro Applications & Protocols

Evaluating the efficacy of Lonidamine in a laboratory setting involves a series of assays to quantify its effects on cell viability, metabolism, and mechanism of cell death.

In_Vitro_Workflow cluster_assays Endpoint Assays start Cancer Cell Line Selection & Culture treatment Treat with Lonidamine (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTT / MTS Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V / PI Staining) treatment->apoptosis metabolism Metabolic Function (Seahorse / ATP Assay) treatment->metabolism ros ROS Production (MitoSOX Assay) treatment->ros analysis Data Analysis (IC50, Apoptosis %, OCR/ECAR) viability->analysis apoptosis->analysis metabolism->analysis ros->analysis conclusion Mechanistic Conclusion analysis->conclusion

Caption: General workflow for in vitro testing of Lonidamine.

Cell Viability and Cytotoxicity Assay (MTT/MTS Protocol)

This protocol determines the concentration of Lonidamine required to inhibit cell growth by 50% (IC50).

Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[10][11]

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • Lonidamine (stock solution in DMSO)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of Lonidamine in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 24, 48, or 72 hours. A 24-hour exposure is a common starting point.[11]

  • MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] If using MTS, this step is not needed.

  • Measurement: Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell LineLonidamine IC50 (µM, 24h exposure)Reference
MCF-7 (Human Breast)~170[11]
A549 (Human Lung)Dose-dependent decrease in survival[10]
K562 (Human Leukemia)(Other indazole derivative) 5.15[12]

Table 1: Example IC50 values for Lonidamine and related indazole derivatives.

Mitochondrial Function & Bioenergetics (Seahorse XF Protocol)

Principle: The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This assay directly interrogates Lonidamine's primary mechanism of action.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, cartridges)

  • Cancer cells

  • Lonidamine

  • Seahorse XF Assay Medium

  • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Drug Pre-treatment: Treat cells with Lonidamine at a relevant concentration (e.g., near the IC50) for a defined period (e.g., 6-24 hours) in a standard incubator.

  • Assay Preparation: One hour before the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator.

  • Cartridge Loading: Hydrate the sensor cartridge and load the injection ports with mitochondrial stress test compounds (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

  • Run Assay: Place the cell plate and cartridge into the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

  • Data Analysis: Analyze the resulting OCR and ECAR profiles. Lonidamine treatment is expected to significantly decrease basal and maximal respiration (OCR) and potentially show an initial compensatory increase in glycolysis (ECAR) followed by a decrease as the cell's energy production capacity fails.

In Vivo Applications & Protocols

To validate in vitro findings, the antitumor efficacy of Lonidamine must be assessed in a living organism, typically using a xenograft mouse model.

In_Vivo_Workflow start Establish Xenograft Model (e.g., Subcutaneous injection of cancer cells in nude mice) tumor_growth Allow Tumors to Reach Palpable Size (~100 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle, LND, Combo) tumor_growth->randomization treatment Administer Treatment (e.g., LND 50-100 mg/kg, i.p.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (Tumor size limit or study duration) monitoring->endpoint analysis Tumor Excision & Post-mortem Analysis (Histology, Biomarkers) endpoint->analysis conclusion Evaluate Antitumor Efficacy and Toxicity analysis->conclusion

Caption: Workflow for a typical in vivo xenograft study.

Xenograft Mouse Model Protocol

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with Lonidamine to evaluate its effect on tumor growth delay and regression.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NSG)[13]

  • Human cancer cell line (e.g., PC3 prostate, HCT116 colon)[13][14]

  • Matrigel (optional, to improve tumor take rate)

  • Lonidamine

  • Vehicle for injection (e.g., saline, PBS with solubilizing agent)

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice regularly. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Lonidamine).

  • Drug Administration: Administer Lonidamine via intraperitoneal (i.p.) injection. A common dose is 50-100 mg/kg.[9][15] Treatment schedules can vary, from daily injections to several times per week.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Also, monitor mouse body weight as an indicator of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size limit, or after a fixed duration.

  • Data Analysis: Plot tumor growth curves for each group. At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis (e.g., Western blot for apoptosis markers).

Expected Outcome: Mice treated with Lonidamine should exhibit a significant delay in tumor growth compared to the vehicle-treated control group.[9][14] Lonidamine is often used to potentiate the effects of other therapies like radiation or chemotherapy, so combination treatment groups are common.[13][15]

Trustworthiness and Experimental Controls

To ensure the validity of the results, every experiment must include rigorous controls.

  • In Vitro:

    • Vehicle Control: All cell treatments must be compared to a group treated with the same concentration of the drug's solvent (e.g., DMSO) to account for any solvent-induced effects.

    • Positive Control: When applicable, include a known inhibitor of the pathway being studied (e.g., a known cytotoxic drug for viability assays) to validate the assay's responsiveness.

    • Normalization: In assays like Seahorse, results should be normalized to cell number or protein concentration to account for differences in cell seeding.

  • In Vivo:

    • Randomization and Blinding: Mice must be randomly assigned to treatment groups. Whenever possible, the individual measuring tumors should be blinded to the treatment groups to prevent bias.

    • Toxicity Monitoring: Regular monitoring of body weight, behavior, and physical appearance is crucial to assess the systemic toxicity of the treatment.

    • Ethical Approval: All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[13]

By adhering to these principles and protocols, researchers can confidently investigate the role of Lonidamine and other indazole derivatives as potent and selective anticancer agents that exploit the unique metabolic vulnerabilities of tumors.

References

  • Nath, K., & Blair, I. A. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Biochimica et biophysica acta, 1858(12), 3073–3082. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lonidamine? Retrieved from Patsnap Synapse. Available from: [Link]

  • Wikipedia. (2023). Lonidamine. Retrieved from Wikipedia. Available from: [Link]

  • Nath, K., & Blair, I. A. (2016). Mechanism of antineoplastic activity of lonidamine. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1857(8), 1259-1268. Available from: [Link]

  • Li, Y., et al. (2023). A mitochondria-targeting self-assembled carrier-free lonidamine nanodrug for redox-activated drug release to enhance cancer chemotherapy. RSC Publishing. Available from: [Link]

  • Singh, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1645-1664. Available from: [Link]

  • Wang, Z., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 187, 111968. Available from: [Link]

  • Li, Y., et al. (2020). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 27(34), 5768-5788. Available from: [Link]

  • Wang, Y., et al. (2024). Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. ACS Omega. Available from: [Link]

  • Nath, K., et al. (2015). Lonidamine induces intracellular tumor acidification and ATP depletion in breast, prostate and ovarian cancer xenografts and potentiates response to doxorubicin. NMR in Biomedicine, 28(3), 281-290. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available from: [Link]

  • Xu, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15858-15862. Available from: [Link]

  • Li, X., et al. (2025). The Interventional Effects and Mechanisms of Lonidamine in Combination with Apigenin on Colorectal Cancer. International Journal of Molecular Sciences, 26(19), 14895. Available from: [Link]

  • Teicher, B. A., et al. (1990). Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro. Cancer Chemotherapy and Pharmacology, 26(5), 336-340. Available from: [Link]

  • Zhang, X., et al. (2020). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. Cancers, 12(11), 3374. Available from: [Link]

  • Kim, J. H., et al. (1988). Cytotoxicity of Lonidamine Alone and in Combination with Other Drugs against Murine RIF-1 and Human HT1080 Cells in Vitro. Cancer Research, 48(13), 3704-3707. Available from: [Link]

  • Al-Haidari, A., et al. (2024). Lonidamine Induced Selective Acidification and De-Energization of Prostate Cancer Xenografts: Enhanced Tumor Response to Radiation Therapy. Cancers, 16(7), 1361. Available from: [Link]

  • Herman, T. S., et al. (1991). Lonidamine as a Modulator of Alkylating Agent Activity in Vitro and in Vivo. Cancer Research, 51(3), 802-808. Available from: [Link]

Sources

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 3-(2H-Indazol-3-ylformamido)propanoic Acid

An Application Note from the Senior Scientist's Desk Abstract This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(2H-indazol-3-ylformamido)propanoic acid, a novel compound of interest in pharmaceutical development. The method is developed for use in quality control, stability testing, and routine analysis of the drug substance. By utilizing a standard C18 stationary phase with UV detection, this protocol offers excellent specificity, linearity, accuracy, and precision. The entire method has been validated according to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for the intended purpose in a regulated environment.[1][2][3][4]

Introduction and Scientific Rationale

The quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final product.[5] 3-(2H-Indazol-3-ylformamido)propanoic acid is a molecule featuring a polar carboxylic acid group and a UV-active indazole moiety. The primary challenge in developing an HPLC method for such a compound is achieving adequate retention on a nonpolar stationary phase while maintaining a good peak shape.[6][7]

Standard C18 columns often struggle to retain highly polar analytes under typical reversed-phase conditions.[7] This method overcomes this challenge by carefully controlling the mobile phase pH. The propanoic acid group is ionizable; by acidifying the mobile phase to a pH well below the analyte's pKa, the carboxyl group remains in its neutral, protonated form (-COOH). This significantly increases its hydrophobicity, promoting stronger interaction with the C18 stationary phase and leading to robust retention and excellent chromatographic performance.[8]

This document provides a comprehensive guide, from the selection of chromatographic parameters to a full validation protocol, designed for immediate implementation in a research or quality control laboratory.

Chromatographic Conditions and Justification

A summary of the optimized HPLC conditions is presented below, followed by a detailed explanation for each parameter selection.

ParameterSpecification
Instrument HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV Detector.
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent high-performance C18 column)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Scientific Justification for Parameter Selection:
  • Column: A conventional C18 column is chosen for its versatility and wide availability. The 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.[9]

  • Mobile Phase: The use of 0.1% formic acid in both aqueous and organic phases establishes a low pH environment (approx. 2.7). This ensures the carboxylic acid moiety of the analyte is fully protonated, enhancing retention on the nonpolar C18 phase and preventing peak tailing associated with ionized silanols on the silica support. Acetonitrile is selected as the organic modifier for its low viscosity and excellent UV transparency.

  • Isocratic Elution: For a single analyte quantification, an isocratic method is simpler, more robust, and provides better run-to-run reproducibility than a gradient method.[9] The 70:30 ratio was optimized to achieve a retention time of approximately 5-7 minutes, allowing for sufficient separation from the solvent front without an unnecessarily long run time.

  • Temperature Control: Maintaining a constant column temperature of 30 °C is critical for ensuring reproducible retention times and minimizing viscosity fluctuations in the mobile phase.

  • UV Detection: The indazole ring system within the molecule contains a strong chromophore. A photodiode array (PDA) detector scan revealed a UV maximum at 285 nm, providing excellent sensitivity for the analyte.

Experimental Protocols

Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures the solubility of the analyte and is compatible with the mobile phase.

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(2H-indazol-3-ylformamido)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[5]

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 3-(2H-indazol-3-ylformamido)propanoic acid sample (API) into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent to achieve the target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[5][10]

HPLC System Setup and Analysis Workflow
  • System Equilibration: Purge the HPLC system with the prepared mobile phase (70% A / 30% B) for at least 30 minutes at the operational flow rate of 1.0 mL/min to ensure a stable baseline.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for analysis only if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Sequence of Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the Working Standard Solution.

    • Inject the prepared Sample Solutions in duplicate.

    • Bracket the sample injections with standard injections at regular intervals (e.g., after every 10 sample injections) to monitor system stability.

  • Data Processing: The concentration of the analyte in the sample is determined by comparing the peak area of the sample to the peak area of the standard of a known concentration.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data & Reporting prep_std Weigh & Dissolve Reference Standard sst System Suitability Test (5 Replicate Injections) prep_std->sst prep_smp Weigh & Dissolve API Sample inject Inject Blank, Standards, & Samples prep_smp->inject prep_mob Prepare & Degas Mobile Phase equil System Equilibration (≥ 30 min) prep_mob->equil equil->sst sst->inject Pass Criteria Met? process Integrate Peaks & Calculate Concentration inject->process report Generate Final Report process->report

Caption: A streamlined workflow for the HPLC analysis of 3-(2H-indazol-3-ylformamido)propanoic acid.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[2][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Protocol:

    • Inject the diluent to demonstrate no interference at the analyte's retention time.

    • Perform forced degradation studies on the analyte. Subject the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or excipients, as confirmed by peak purity analysis using a PDA detector.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[11] Inject each standard in triplicate.

  • Acceptance Criteria: A linear relationship between concentration and peak area should be observed. The correlation coefficient (R²) must be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-assay Precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[11]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the results from both repeatability and intermediate precision studies should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.[12]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Variations may include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.

Method Validation Logical Framework

Validation_Framework cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_reliability Reliability Assurance center Method Validation (ICH Q2 R2) Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness SST System Suitability center->SST Forced_Deg Forced Degradation (Acid, Base, Peroxide) Specificity->Forced_Deg proves

Caption: Logical relationship of validation parameters as mandated by ICH Q2(R2) guidelines.

Expected Validation Results

The following table summarizes the expected outcomes from the method validation protocol, demonstrating the method's suitability.

Validation ParameterExpected ResultAcceptance Criteria
Specificity No interference from degradants at analyte RTPeak Purity > 99.0%
Linearity (R²) ≥ 0.999≥ 0.999
Range 50 - 150 µg/mL-
Accuracy (% Recovery) 99.5% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%
LOD Approx. 0.1 µg/mL-
LOQ Approx. 0.3 µg/mLPrecision (%RSD) ≤ 10% at LOQ
Robustness System suitability passes under all varied conditionsMeets SST criteria

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and robust for the accurate quantification of 3-(2H-indazol-3-ylformamido)propanoic acid. The strategic use of an acidified mobile phase ensures excellent retention and peak shape on a standard C18 column. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is specific, linear, accurate, precise, and reliable.[2][4] This protocol is, therefore, highly suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Google Cloud.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • FDA Guidance on Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager.
  • HPLC Sample Preparation.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • Steps for HPLC Method Valid
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
  • Validation of Analytical Procedures Q2(R2).
  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria.
  • HPLC METHOD DEVELOPMENT AND VALID

Sources

Application

Using 3-(2H-Indazol-3-ylformamido)propanoic acid as a Chemical Probe: Application Notes and Protocols

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2H-indazol-3-ylformamido)propanoic acid as a chemical probe. While this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2H-indazol-3-ylformamido)propanoic acid as a chemical probe. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—an indazole core and a propanoic acid side chain—are prevalent in compounds with significant biological activity. Indazole derivatives are well-established as potent modulators of various protein classes, particularly protein kinases.[1][2] This guide will therefore present a detailed, albeit hypothetical, framework for validating and using this compound as a selective inhibitor of "Kinase X," a hypothetical serine/threonine kinase involved in a cellular signaling pathway. The principles and protocols outlined herein are grounded in established best practices for chemical probe development and are broadly applicable for the characterization of novel small molecule inhibitors.[3][4][5]

Introduction: The Scientific Rationale

The Indazole Scaffold: A Privileged Structure in Chemical Biology

The indazole ring system is a prominent pharmacophore in medicinal chemistry, recognized for its ability to mimic the indole nucleus while offering unique electronic properties.[6][7] This bicyclic heterocycle is a core component of numerous clinically approved drugs and investigational compounds, including potent and selective protein kinase inhibitors.[2] The nitrogen atoms in the pyrazole ring of indazole can act as both hydrogen bond donors and acceptors, facilitating high-affinity interactions within the ATP-binding pocket of kinases. The versatility of the indazole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

The Propanoic Acid Moiety: Influencing Solubility and Interactions

The presence of a propanoic acid group in the molecule suggests several key properties. Carboxylic acids can enhance aqueous solubility, a crucial characteristic for a chemical probe intended for use in cell-based assays. Furthermore, this functional group can form ionic interactions or hydrogen bonds with amino acid residues (e.g., lysine, arginine) on a target protein, potentially contributing to binding affinity and selectivity. Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the biological relevance of this structural feature.[8]

Postulated Mechanism of Action: A Hypothetical Target - "Kinase X"

Based on the prevalence of indazole-containing compounds as kinase inhibitors, we hypothesize that 3-(2H-indazol-3-ylformamido)propanoic acid (hereafter referred to as "Indazole Probe-1") functions as an ATP-competitive inhibitor of a novel serine/threonine kinase, which we will refer to as "Kinase X." This guide will provide the necessary framework to test this hypothesis and to establish Indazole Probe-1 as a validated chemical probe for studying the biological function of Kinase X.

Foundational Principles of a High-Quality Chemical Probe

Before deploying any small molecule in a biological experiment, it is critical to establish its credentials as a reliable chemical probe. A high-quality probe must be potent, selective, and well-characterized in the context of the assay system.[4][5] The following protocols are designed to rigorously validate Indazole Probe-1 according to these principles.

A critical aspect of probe validation is demonstrating target engagement within a cellular context.[5] This confirms that the molecule reaches its intended target in a complex biological environment and is not merely acting through off-target or non-specific effects. The workflow below outlines a systematic approach to this validation process.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation A Biochemical Assay: Determine IC50 against Kinase X B Selectivity Profiling: Screen against a panel of kinases A->B D Cellular Target Engagement: Confirm probe binds to Kinase X in cells A->D Transition to Cellular System G Negative Control & Orthogonal Validation: Use inactive analog and siRNA/CRISPR B->G Informs Off-Target Possibilities C Negative Control Synthesis: Synthesize a structurally related inactive analog C->G Crucial for Attributing Phenotype E Cellular Activity Assay: Measure inhibition of Kinase X substrate phosphorylation D->E F Phenotypic Assay: Observe cellular phenotype linked to Kinase X inhibition E->F F->G

Figure 1: A workflow for the validation of a chemical probe, from initial biochemical characterization to cellular target engagement and phenotypic analysis.

Experimental Protocols

Protocol 1: In Vitro Biochemical Potency and Selectivity

Objective: To determine the potency (IC50) of Indazole Probe-1 against Kinase X and to assess its selectivity against a panel of other kinases.

Rationale: A potent probe allows for the use of lower concentrations in cellular assays, minimizing the risk of off-target effects.[4] Selectivity is paramount to ensure that any observed biological effect can be confidently attributed to the inhibition of the intended target.[3]

Materials:

  • Recombinant human Kinase X

  • Suitable peptide substrate for Kinase X

  • ATP

  • Indazole Probe-1 (dissolved in DMSO)

  • A panel of recombinant kinases (e.g., a commercial kinase screening service)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Procedure:

  • Potency Determination (IC50):

    • Prepare a serial dilution of Indazole Probe-1 in DMSO, then dilute into the kinase assay buffer. A typical final concentration range would be from 10 µM to 0.1 nM.

    • In a 384-well plate, add the kinase, the peptide substrate, and the various concentrations of Indazole Probe-1.

    • Initiate the kinase reaction by adding ATP (at a concentration close to its Km for Kinase X).

    • Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, following the manufacturer's protocol.

    • Plot the percentage of kinase inhibition against the logarithm of the Indazole Probe-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Profiling:

    • Submit Indazole Probe-1 for screening against a broad panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM).

    • For any kinases showing significant inhibition (>50%), perform a full IC50 determination as described above.

    • A good chemical probe should exhibit at least a 30-fold selectivity for its primary target over other kinases.[4]

Parameter Indazole Probe-1 (Hypothetical Data) Inactive Analog (Hypothetical Data) Acceptable Criteria for a Chemical Probe
Kinase X IC50 50 nM> 30 µM< 100 nM[5]
Selectivity (vs. Kinase Y) 150-fold (IC50 = 7.5 µM)N/A> 30-fold[4]
Selectivity (vs. Kinase Z) > 200-fold (IC50 > 10 µM)N/A> 30-fold[4]

Table 1: Hypothetical in vitro characterization data for Indazole Probe-1.

Protocol 2: Cellular Target Engagement

Objective: To confirm that Indazole Probe-1 directly binds to Kinase X in living cells.

Rationale: Demonstrating target engagement is a critical step to bridge the gap between biochemical activity and cellular effects.[5] Without this evidence, it is difficult to definitively link the probe's action to the target of interest.

Method: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing endogenous or over-expressed Kinase X

  • Indazole Probe-1

  • Vehicle control (e.g., 0.1% DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus)

  • Primary antibody specific for Kinase X

Procedure:

  • Culture cells to ~80% confluency.

  • Treat one set of cells with Indazole Probe-1 (e.g., at 1 µM) and another set with vehicle control for 1-2 hours.

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Clarify the lysates by centrifugation to separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein.

  • Collect the supernatant and analyze the amount of soluble Kinase X at each temperature point by Western blotting.

  • Expected Outcome: In the presence of Indazole Probe-1, Kinase X should be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct evidence of target engagement.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to demonstrate target engagement.

Protocol 3: Cellular Mechanistic Assay and Orthogonal Validation

Objective: To measure the inhibition of Kinase X activity in cells and to validate the findings using a non-pharmacological method.

Rationale: This protocol connects target engagement to a functional cellular outcome. Using an orthogonal validation method, such as siRNA or CRISPR-mediated knockdown of the target, is essential to confirm that the observed phenotype is indeed a consequence of modulating the target of interest and not an artifact of the chemical probe.[3]

Materials:

  • Cell line from Protocol 2

  • Indazole Probe-1

  • Structurally related inactive analog (Negative Control)

  • siRNA or CRISPR guide RNA targeting Kinase X

  • Transfection reagent

  • Antibody specific for the phosphorylated form of a known Kinase X substrate (p-Substrate)

  • Antibody for total Substrate and a loading control (e.g., GAPDH)

  • Lysis buffer, Western blot reagents

Procedure:

  • Pharmacological Inhibition:

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-response of Indazole Probe-1 and the negative control (at the highest concentration used for the active probe) for a specified time (e.g., 2 hours).

    • Lyse the cells and perform a Western blot to detect the levels of p-Substrate, total Substrate, and the loading control.

    • Quantify the band intensities. A dose-dependent decrease in the p-Substrate/total Substrate ratio upon treatment with Indazole Probe-1, but not the negative control, indicates on-target cellular activity.

  • Orthogonal Validation (siRNA/CRISPR):

    • Transfect cells with siRNA or gRNA targeting Kinase X, or with a non-targeting control.

    • After 48-72 hours, lyse the cells and perform a Western blot.

    • Confirm the knockdown of total Kinase X protein.

    • Crucial Test: The phenotype observed with the knockdown of Kinase X (i.e., a decrease in p-Substrate levels) should mimic the phenotype observed with Indazole Probe-1 treatment. This concordance provides strong validation for the probe's mechanism of action.[4]

Concluding Remarks and Best Practices

3-(2H-indazol-3-ylformamido)propanoic acid represents a promising starting point for the development of a chemical probe, based on its chemical structure. The protocols detailed in this guide provide a rigorous, albeit hypothetical, pathway for its validation as an inhibitor of "Kinase X." Researchers are reminded that the use of any chemical probe requires careful consideration of its limitations. Always include appropriate controls, such as a structurally related inactive analog, and validate key findings with orthogonal methods to ensure the robust and reliable interpretation of experimental data.[3][9]

References

  • Best Practices for Chemical Probes. Alto Predict. (2016, July 6). [Link]

  • How to use chemical probes. The Chemical Probes Portal. [Link]

  • Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. (2021). [Link]

  • A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications. (2022, July 5). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2020). [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. (2016, November 21). [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. (2021). [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. (2014). [Link]

Sources

Method

Application Note: Preparation and Handling of 3-(2H-indazol-3-ylformamido)propanoic acid Stock Solutions for TRPA1 Assays

Introduction & Pharmacological Context 3-(2H-indazol-3-ylformamido)propanoic acid (CAS 1019110-35-0) is a potent and selective activator of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

3-(2H-indazol-3-ylformamido)propanoic acid (CAS 1019110-35-0) is a potent and selective activator of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed in primary sensory neurons and non-neuronal cells, serving as a critical gatekeeper for nociception, neurogenic inflammation, and cellular responses to oxidative stress[1]. Because TRPA1 modulators are frequently utilized in highly sensitive in vitro assays—such as patch-clamp electrophysiology and intracellular calcium imaging—the precise preparation, handling, and storage of compound stock solutions are paramount to ensure reproducible data and avoid solvent-induced artifacts.

Physicochemical Properties

Understanding the physicochemical profile of 3-(2H-indazol-3-ylformamido)propanoic acid is essential for determining the optimal solvent system and physiological buffer conditions.

PropertyValue / Description
Chemical Name 3-(2H-indazol-3-ylformamido)propanoic acid
CAS Number 1019110-35-0
Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Key Structural Features Indazole ring (lipophilic core), Formamido linkage, Propanoic acid (ionizable moiety)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Pharmacological Mechanism

Activation of TRPA1 by 3-(2H-indazol-3-ylformamido)propanoic acid triggers a conformational change that opens the channel pore, leading to a massive influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This intracellular calcium transient subsequently activates downstream signaling cascades that drive inflammatory and nociceptive cellular responses[2].

TRPA1_Pathway Ligand 3-(2H-indazol-3-ylformamido) propanoic acid TRPA1 TRPA1 Channel (Plasma Membrane) Ligand->TRPA1 Binds/Activates Ca_Influx Calcium (Ca2+) Influx TRPA1->Ca_Influx Channel Opening Signaling Intracellular Signaling (e.g., Calcineurin/NFAT) Ca_Influx->Signaling Activates Response Cellular Response (Nociception / Inflammation) Signaling->Response Induces

Caption: TRPA1 activation pathway mediated by 3-(2H-indazol-3-ylformamido)propanoic acid leading to Ca2+ influx.

Preparation Workflow

To maintain the structural integrity of the compound and ensure consistent molarity across experimental replicates, a standardized workflow must be followed from powder reconstitution to final assay dilution.

Workflow Powder Lyophilized Powder (Equilibrate to RT) Solvent Add Anhydrous DMSO (Vortex & Sonicate) Powder->Solvent Aliquots Aliquot Stock (e.g., 10 mM) Solvent->Aliquots Storage Store at -20°C or -80°C (Desiccated) Aliquots->Storage Working Dilute in Assay Buffer (<0.1% Final DMSO) Storage->Working Thaw once

Caption: Step-by-step workflow for the preparation, storage, and dilution of compound stock solutions.

Detailed Experimental Protocols

Protocol 1: Reconstitution of Primary Stock Solution (10 mM)

Objective: To prepare a stable, concentrated stock solution in an organic solvent that prevents compound degradation and precipitation.

  • Equilibration: Remove the vial of lyophilized 3-(2H-indazol-3-ylformamido)propanoic acid from -20°C storage. Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator before opening.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity) to achieve a 10 mM concentration. For example, to reconstitute 5 mg of powder (MW = 233.22 g/mol ), add 2.14 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 30–60 seconds. If visual inspection reveals undissolved particulates, sonicate the vial in a room-temperature water bath for 5 minutes until the solution is completely clear.

  • Aliquotting: Divide the 10 mM stock into single-use aliquots (e.g., 20–50 µL) in sterile, low-bind microcentrifuge tubes to minimize surface adsorption.

  • Storage: Store aliquots immediately at -20°C or -80°C, strictly protected from light.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To dilute the primary stock into physiological buffers for in vitro cellular assays while minimizing solvent toxicity.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Do not use artificial heat to accelerate thawing.

  • Serial Dilution (Optional): If the final required concentration is very low (e.g., <1 µM), perform an intermediate serial dilution in 100% DMSO to ensure accurate pipetting volumes.

  • Buffer Addition: Dilute the DMSO stock directly into the pre-warmed assay buffer (e.g., extracellular recording solution or HBSS). Ensure rapid mixing to prevent localized precipitation.

  • pH Verification: Check the final pH of the working solution. The propanoic acid moiety may slightly lower the pH of unbuffered or weakly buffered solutions. Adjust to pH 7.4 using 0.1 M NaOH or HCl if necessary.

  • Immediate Use: Use the aqueous working solution within 2–4 hours. Discard any unused diluted solution to prevent artifacts from compound degradation.

Expertise & Experience: Causality in Experimental Design

Solvent Selection and Cytotoxicity Limits

The indazole core of 3-(2H-indazol-3-ylformamido)propanoic acid renders the molecule highly lipophilic, necessitating an organic solvent like DMSO for the primary stock. However, DMSO is not biologically inert. Concentrations of DMSO above 0.5% (v/v) have been shown to induce cytotoxicity, alter membrane fluidity, and independently trigger reactive oxygen species (ROS) production, which can confound the readout of cell-based assays[3]. To maintain cellular viability and baseline physiological conditions, the final concentration of DMSO in the working assay buffer must strictly be kept at or below 0.1% (v/v).

pH and the Propanoic Acid Moiety

The compound contains a terminal carboxylic acid group (propanoic acid) with an estimated pKa of ~4.5. In a physiological assay buffer at pH 7.4, this group exists almost entirely in its deprotonated, anionic state (carboxylate). While this enhances the aqueous solubility of the working solution, the negative charge can impede passive diffusion across the hydrophobic lipid bilayer. Researchers conducting intracellular assays must account for this by allowing sufficient incubation time for the compound to reach its target, whereas extracellular TRPA1 activation occurs rapidly upon binding.

Avoidance of Freeze-Thaw Cycles

Repeated freeze-thaw cycles of the primary DMSO stock must be strictly avoided. Causality: DMSO is highly hygroscopic; repeated temperature fluctuations cause condensation inside the tube, introducing water. Water contamination not only accelerates the hydrolytic degradation of the formamido linkage but also causes the lipophilic compound to precipitate out of solution, leading to inaccurate dosing and irreproducible data in subsequent experiments.

Trustworthiness: Establishing a Self-Validating System

To ensure the scientific integrity of the experimental data, the protocol must function as a self-validating system:

  • Analytical Validation (Concentration): Before initiating a large-scale screening campaign, verify the exact concentration of the primary DMSO stock using Liquid Chromatography-Mass Spectrometry (LC-MS) or UV-Vis spectroscopy. This confirms that no precipitation or degradation occurred during storage.

  • Functional Validation (Specificity): In patch-clamp or calcium imaging assays, always run a parallel control using a highly specific TRPA1 antagonist, such as A-967079 or HC-030031[2]. If the calcium influx induced by 3-(2H-indazol-3-ylformamido)propanoic acid is completely abolished by the antagonist, it validates that the observed cellular response is specifically mediated by TRPA1 activation, rather than an artifact of solvent toxicity, pH shifts, or off-target membrane disruption.

References

  • Title: TRPA1: A Gatekeeper for Inflammation Source: Annual Review of Physiology (NIH / PMC) URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Cytotechnology (NIH / PMC) URL: [Link]

  • Title: Gating and calcium-sensing mechanisms of TRPA1 channels revealed Source: Cell Calcium (NIH / PMC) URL: [Link]

Sources

Application

3-(2H-indazol-3-ylformamido)propanoic acid for studying cell signaling pathways

Application Note: High-Resolution Mapping of TRPA1 Signaling Pathways Using 3-(2H-indazol-3-ylformamido)propanoic acid Introduction & Mechanistic Overview The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mapping of TRPA1 Signaling Pathways Using 3-(2H-indazol-3-ylformamido)propanoic acid

Introduction & Mechanistic Overview

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a polymodal, non-selective cation channel predominantly expressed in primary sensory neurons. It serves as a critical gatekeeper for neurogenic inflammation, oxidative stress detection, and nociception[1]. Canonical activation of TRPA1 by environmental irritants—such as allyl isothiocyanate (AITC) and cinnamaldehyde—occurs via the covalent modification of intracellular cysteine residues. While historically useful, these electrophilic agonists complicate the study of channel kinetics due to their irreversible binding and rapid desensitization profiles.

3-(2H-indazol-3-ylformamido)propanoic acid (CAS 1019110-35-0) represents a paradigm shift in TRPA1 pharmacology. It is a highly potent and selective non-electrophilic activator of the human TRPA1 channel. Uniquely, while it activates the channel to allow calcium influx, it simultaneously acts as a competitive inhibitor against subsequent activation by canonical electrophiles like AITC, cinnamaldehyde, and piperine. This dual "partial agonist/desensitizer" modality allows researchers to decouple TRPA1 channel gating from irreversible covalent modification, making it an indispensable tool for mapping allosteric modulation.

TRPA1 Signaling Pathway Dynamics

Activation of TRPA1 by the indazole derivative triggers a robust intracellular calcium (Ca2+) transient. This Ca2+ influx acts as a secondary messenger, activating Calcineurin (leading to NFAT nuclear translocation) and the p38/JNK MAPK pathways. Ultimately, these cascades culminate in the vesicular exocytosis of pro-inflammatory neuropeptides, including Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key drivers in migraine and neuropathic pain models[2].

TRPA1_Pathway cluster_intracellular Intracellular Signaling Cascade Compound 3-(2H-indazol-3-ylformamido) propanoic acid TRPA1 TRPA1 Channel (Plasma Membrane) Compound->TRPA1 Non-covalent Activation Ca2 Ca2+ Influx TRPA1->Ca2 Channel Gating Calcineurin Calcineurin Activation Ca2->Calcineurin Ca2+/Calmodulin MAPK p38 / JNK MAPK Pathway Ca2->MAPK Kinase Phosphorylation NFAT NFAT Nuclear Translocation Calcineurin->NFAT Dephosphorylation CGRP CGRP / Substance P Release MAPK->CGRP Vesicle Exocytosis

Diagram illustrating TRPA1 activation by the indazole derivative and downstream Ca2+ signaling.

Comparative Pharmacological Profile

To effectively utilize this compound in assay development, it is crucial to understand its kinetic and binding profile relative to canonical agonists. The table below summarizes the expected quantitative parameters.

CompoundMechanism of ActionTargetReversibilityCompetitive Inhibition vs AITC
3-(2H-indazol-3-ylformamido)propanoic acid Non-covalent partial agonistTRPA1HighYes (Potent)
Allyl isothiocyanate (AITC) Covalent electrophile (Cys modification)TRPA1LowN/A
Cinnamaldehyde Covalent electrophile (Cys modification)TRPA1LowN/A

Experimental Protocols: Self-Validating Assays

To ensure a self-validating experimental system, the following protocols incorporate built-in baseline measurements and competitive challenge phases. This guarantees that the observed Ca2+ transients are strictly TRPA1-mediated and accurately reflect the compound's dual mechanism.

Assay_Workflow Prep Cell Prep HEK293-TRPA1 Dye Dye Loading Fluo-4 AM (45 min) Prep->Dye Incubate Compound Addition Indazole Derivative Dye->Incubate Measure1 Readout 1 Ca2+ Transient Incubate->Measure1 Challenge Agonist Challenge AITC (50 µM) Measure1->Challenge Measure2 Readout 2 Inhibition Check Challenge->Measure2

Step-by-step workflow for the competitive calcium mobilization assay using FLIPR.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify the direct activation of TRPA1 by 3-(2H-indazol-3-ylformamido)propanoic acid. Causality & Trustworthiness: We utilize Fluo-4 AM, a calcium-sensitive fluorophore. Probenecid is included in the assay buffer to inhibit multidrug resistance pumps (e.g., MRP), preventing dye extrusion and ensuring a stable baseline.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO .

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid, 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Incubation: Incubate for 45 minutes at 37°C in the dark. Rationale: This allows intracellular esterases to cleave the AM ester, trapping the active, Ca2+-responsive dye inside the cell.

  • Washing: Wash the cells three times with HBSS/HEPES buffer to remove extracellular dye, leaving 20 µL of buffer per well.

  • Compound Addition & Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject 3-(2H-indazol-3-ylformamido)propanoic acid (titrated from 0.1 µM to 30 µM) and record the Ca2+ transient (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Validation: Use untransfected HEK293 cells as a negative control to rule out endogenous receptor activation.

Protocol 2: Competitive Inhibition / Desensitization Challenge

Objective: Demonstrate the compound's ability to inhibit canonical electrophilic activation. Causality & Trustworthiness: By pre-incubating the cells with the indazole derivative, the TRPA1 binding pocket is occupied (or the channel is driven into a desensitized state). A subsequent challenge with AITC will fail to elicit the massive Ca2+ influx typically seen, validating the compound's competitive inhibitory profile.

  • Pre-incubation: Following step 4 of Protocol 1, inject a sub-maximal activating dose (e.g., 5 µM) of 3-(2H-indazol-3-ylformamido)propanoic acid.

  • Primary Readout: Monitor the initial Ca2+ peak and allow the signal to return to near-baseline (approx. 5-10 minutes).

  • Agonist Challenge: Inject 50 µM AITC (a concentration known to elicit a maximal response in naive cells).

  • Secondary Readout: Record fluorescence for an additional 3 minutes. Calculate the percentage of inhibition by comparing the AITC-induced peak in the treated wells versus vehicle-treated control wells.

Conclusion

3-(2H-indazol-3-ylformamido)propanoic acid offers a highly sophisticated approach to TRPA1 pharmacology. By providing non-covalent activation coupled with the competitive inhibition of electrophiles, it allows researchers to dissect the temporal dynamics of Ca2+ signaling, MAPK phosphorylation, and neuropeptide release with unprecedented precision.

References[2] Title: 3-(2H-Indazol-3-ylformamido)propanoic acid | CymitQuimica

Sources

Method

Decoding the Anti-Inflammatory Potential of Indazole Derivatives: Mechanistic Assays and Screening Protocols

Introduction & Pharmacological Context The indazole nucleus (comprising both 1H- and 2H-tautomers) is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its high degree of functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The indazole nucleus (comprising both 1H- and 2H-tautomers) is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its high degree of functionalization and diverse pharmacological properties[1]. In the specialized realm of inflammatory disease drug discovery, indazole derivatives have emerged as highly potent modulators of both arachidonic acid metabolism and upstream cytokine signaling pathways[2][3].

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that frequently induce gastrointestinal toxicity due to non-selective cyclooxygenase (COX) inhibition, rationally designed indazoles offer targeted engagement. For instance, specific 2H-indazole derivatives exhibit high selectivity for the COX-2 isoenzyme[2][4], while novel 3-(indol-5-yl)-indazole derivatives act as direct antagonists of the Myeloid Differentiation protein 2 (MD2)/Toll-like Receptor 4 (TLR4) complex[3].

This application note provides a comprehensive, field-tested guide to evaluating the anti-inflammatory efficacy of indazole derivatives through orthogonal in vitro and cell-based assays.

Mechanistic Pathways: How Indazoles Modulate Inflammation

Understanding the exact molecular intervention point is critical for robust assay design. Indazoles typically operate via two distinct but converging pathways:

  • Lipid Mediator Suppression: Direct inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to Prostaglandin E2 (PGE2). Molecular docking and dynamics studies reveal that active indazoles stabilize within the COX-2 active site via critical pi-cation interactions with the Arg106 residue[4].

  • Receptor Antagonism: Blocking the MD2-TLR4 complex. This prevents lipopolysaccharide (LPS) from triggering the NF-κB cascade, thereby halting the downstream transcription of pro-inflammatory cytokines like TNF-α and IL-6[3].

Mechanism LPS LPS (Endotoxin) MD2_TLR4 MD2/TLR4 Complex LPS->MD2_TLR4 Activates NFkB NF-κB Pathway MD2_TLR4->NFkB Signals Cytokines TNF-α / IL-6 Production NFkB->Cytokines Transcribes AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGE2 PGE2 Production COX2->PGE2 Synthesizes Indazole1 3-(indol-5-yl)-indazoles Indazole1->MD2_TLR4 Antagonizes Indazole2 2H-indazole derivatives Indazole2->COX2 Inhibits (Arg106)

Caption: Dual mechanistic pathways of indazole derivatives targeting TLR4/MD2 and COX-2.

Protocol 1: In Vitro COX-2 Selectivity Profiling

Rationale: To confirm target engagement and predict in vivo safety, compounds must be screened against both COX-1 (constitutive, GI-protective) and COX-2 (inducible, inflammatory)[4][5]. Self-Validating System: This protocol requires the concurrent use of a highly selective COX-2 inhibitor (e.g., Rofecoxib or Celecoxib) as a positive control to validate the dynamic range of the assay[2][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Compound Incubation: Dispense 10 µL of the indazole derivative (serially diluted in DMSO, ensuring final assay DMSO is <1%) into a 96-well black microplate. Add 10 µL of the respective COX enzyme. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is strictly required to allow for the establishment of thermodynamic binding equilibrium before the substrate is introduced, ensuring accurate IC50 calculation and preventing false negatives from slow-binding kinetics.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) that reacts stoichiometrically with the PGG2 intermediate.

  • Kinetic Readout: Measure fluorescence (Ex 535 nm / Em 587 nm) continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). An SI > 50 indicates an excellent safety profile.

Protocol 2: Cell-Based Cytokine Suppression Assay (TNF-α & IL-6)

Rationale: While enzymatic assays prove direct target binding, cell-based assays are necessary to confirm membrane permeability, intracellular stability, and functional efficacy in a physiological environment. Macrophages stimulated with LPS are the gold standard for modeling acute inflammation[3].

Workflow Seed Seed Macrophages (RAW 264.7) Pretreat Pre-treat with Indazoles (1h) Seed->Pretreat Stimulate Stimulate with LPS (100 ng/mL, 24h) Pretreat->Stimulate Harvest Harvest Supernatant Stimulate->Harvest Assay ELISA & Viability (TNF-α / IL-6 / MTT) Harvest->Assay

Caption: Experimental workflow for cell-based cytokine suppression assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages or primary Bone Marrow-Derived Macrophages (BMDMs) at 5 × 10⁴ cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media. Add fresh media containing the indazole derivatives (ranging from 0.1 to 10 µM). Include Dexamethasone as a positive control and vehicle (0.1% DMSO) as a negative control. Incubate for 1 hour.

    • Causality: Pre-treatment is mandatory. It allows the indazole antagonist to occupy the MD2-TLR4 pocket or intracellular targets before the high-affinity LPS endotoxin triggers the irreversible inflammatory cascade[3].

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Collect the cell-free supernatant. Quantify TNF-α and IL-6 using sandwich ELISA kits according to the manufacturer's instructions.

  • Orthogonal Validation (Cell Viability): Immediately add MTT or CellTiter-Glo reagent to the remaining cells in the plate.

    • Self-Validating System / Causality: This is a critical self-validating step. A drop in cytokine levels could simply be an artifact of compound cytotoxicity. Only compounds that suppress cytokines while maintaining >90% cell viability can be classified as true anti-inflammatory agents[2].

Quantitative Data Interpretation

The following table summarizes the benchmark pharmacological profiles of key indazole classes based on recent literature, providing a reference point for your assay results:

Compound ClassRepresentative Scaffold / DrugPrimary TargetTypical IC50 / PotencyKey Structural Interaction
2H-Indazole Derivatives 2,3-diphenyl-2H-indazoleCOX-2~0.5 - 5.0 µMPi-cation interaction with Arg106[2][4]
3-(indol-5-yl)-indazoles Compound 22mMD2-TLR4~1.2 µM (TNF-α)Direct binding to MD2 hydrophobic pocket[3]
1H-Indazole NSAIDs BenzydamineProstaglandin SynthaseMillimolarNon-selective, membrane stabilization[1]
Conclusion

The evaluation of indazole derivatives requires a tiered approach, moving from cell-free target engagement (COX-2 or MD2 binding) to functional cellular assays. By strictly controlling for cytotoxicity and utilizing selective reference drugs, researchers can accurately map the structure-activity relationships (SAR) of this highly versatile heterocyclic scaffold, accelerating the pipeline for novel anti-inflammatory therapeutics.

References
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.nih.gov (PMC).
  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors.Arabian Journal of Chemistry.
  • Development of 1H-indazole derivatives as anti-inflammatory agents using comput

Sources

Application

Western blot protocol to measure target inhibition by 3-(2H-indazol-3-ylformamido)propanoic acid

Application Note & Protocol Topic: Western Blot Protocol to Measure Target Inhibition of IKKβ by 3-(2H-indazol-3-ylformamido)propanoic acid Introduction: A Cellular Assay for IKKβ Inhibition The nuclear factor-kappa B (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Western Blot Protocol to Measure Target Inhibition of IKKβ by 3-(2H-indazol-3-ylformamido)propanoic acid

Introduction: A Cellular Assay for IKKβ Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cell survival, and immunity.[1][2] A key regulatory node in this cascade is the IκB kinase (IKK) complex, with its catalytic subunit IKKβ (also known as IKK2) playing a predominant role in the canonical pathway.[1][3] Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IKKβ becomes activated and phosphorylates the inhibitor of NF-κB, IκBα.[1][4] This phosphorylation, occurring at serines 32 and 36, tags IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks the nuclear localization sequence on the NF-κB p65/p50 dimer, allowing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[2]

Given its central role, IKKβ is a significant therapeutic target for inflammatory diseases and certain cancers.[3][5] 3-(2H-indazol-3-ylformamido)propanoic acid is a novel small molecule inhibitor designed to target the catalytic activity of IKKβ. This application note provides a detailed, field-proven Western blot protocol to quantitatively measure the inhibitory activity of this compound in a cell-based assay. The assay quantifies inhibition by measuring the levels of phosphorylated IκBα (p-IκBα), a direct downstream substrate of IKKβ, in TNF-α-stimulated human cervical carcinoma (HeLa) cells.[6][7][8][9] A reduction in p-IκBα levels in the presence of the inhibitor serves as a direct readout of its target engagement and potency.

Signaling Pathway Overview

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for an IKKβ inhibitor.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IKK_active IKKβ (active) IKK_complex->IKK_active Phosphorylates IkBa_NFkB IκBα-p65/p50 (Cytoplasmic) IKK_active->IkBa_NFkB Phosphorylates (Ser32/36) Inhibitor 3-(2H-indazol-3-ylformamido) propanoic acid Inhibitor->IKK_active Inhibits pIkBa_NFkB p-IκBα-p65/p50 NFkB_nuc p65/p50 (Nuclear) IkBa_NFkB->NFkB_nuc Releases Proteasome Proteasome pIkBa_NFkB->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription Activates Nucleus Nucleus

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Experimental Design & Workflow

To determine the potency of the inhibitor, a dose-response experiment is performed. HeLa cells are pre-treated with a serial dilution of 3-(2H-indazol-3-ylformamido)propanoic acid before being stimulated with a fixed concentration of TNF-α to activate the NF-κB pathway. The level of IκBα phosphorylation is then measured by Western blot.

WB_Workflow step1 1. Seed HeLa Cells (6-well plates) step2 2. Pre-treat with Inhibitor (Serial Dilution, 1-2 hr) step1->step2 step3 3. Stimulate with TNF-α (20 ng/mL, 15 min) step2->step3 step4 4. Cell Lysis (RIPA buffer + inhibitors) step3->step4 step5 5. Protein Quantification (BCA Assay) step4->step5 step6 6. SDS-PAGE step5->step6 step7 7. Protein Transfer (PVDF Membrane) step6->step7 step8 8. Immunoblotting (Primary & Secondary Abs) step7->step8 step9 9. Signal Detection (Chemiluminescence) step8->step9 step10 10. Data Analysis (Densitometry & IC50) step9->step10

Caption: Experimental workflow for inhibitor potency determination.

Detailed Protocol

This protocol is optimized for a 6-well plate format. All steps involving cell lysates should be performed on ice to minimize protein degradation.[10][11]

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 0.5 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Inhibitor Preparation: Prepare a 10 mM stock solution of 3-(2H-indazol-3-ylformamido)propanoic acid in DMSO. Create a serial dilution in serum-free DMEM to achieve final desired concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0 µM). The 0 µM well will serve as the vehicle control (DMSO only).

  • Inhibitor Pre-treatment: Aspirate the growth media from the cells and wash once with PBS. Add 2 mL of the prepared inhibitor dilutions to the respective wells. Incubate for 1-2 hours at 37°C.[12]

  • TNF-α Stimulation: Add recombinant human TNF-α directly to the media in each well to a final concentration of 20 ng/mL. Do not add TNF-α to one untreated, vehicle-only well to serve as the unstimulated negative control. Incubate for exactly 15 minutes at 37°C.[4][8][12]

Part 2: Lysate Preparation and Protein Quantification
  • Cell Lysis: Immediately after stimulation, place the 6-well plate on ice. Aspirate the media and wash the cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each well.[10][13][14]

  • Harvesting: Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.[11][14]

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions. This step is crucial for ensuring equal protein loading.[13]

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Based on the protein quantification results, normalize the concentration of all samples with lysis buffer. Prepare samples by adding 4X Laemmli sample buffer to 20-30 µg of total protein. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]

  • Gel Electrophoresis: Load the prepared samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol for 30 seconds before assembling the transfer stack. Perform a wet transfer at 100V for 1 hour or a semi-dry transfer according to the manufacturer's protocol.[10]

  • Transfer Verification (Optional but Recommended): After transfer, you can stain the membrane with Ponceau S solution to visualize total protein and confirm efficient and even transfer across all lanes.[15] Destain with TBST before blocking.

  • Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: For phospho-proteins, BSA is preferred over non-fat dry milk as milk contains casein, a phosphoprotein that can cause high background.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. It is recommended to probe for p-IκBα first. After initial detection, the membrane can be stripped and re-probed for total IκBα and the loading control.

Antibody TargetHostRecommended DilutionSupplier (Example)
Phospho-IκBα (Ser32/36)Mouse1:1000 in 5% BSA/TBSTCell Signaling Technology #9246[16]
Total IκBαRabbit1:1000 in 5% BSA/TBSTCell Signaling Technology #9242[17]
GAPDHRabbit1:5000 in 5% BSA/TBSTCell Signaling Technology #2118
  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted 1:2000-1:5000 in 5% BSA/TBST for 1 hour at room temperature.[11][14]

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).

  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imager or X-ray film. Ensure the signal is not saturated to allow for accurate quantification.[18]

Data Analysis and Interpretation

Densitometry

The captured blot images should be analyzed using image analysis software such as ImageJ (FIJI).[19][20][21][22]

  • Open the image in ImageJ and convert it to an 8-bit grayscale image.[21]

  • Use the rectangle tool to select the first band (p-IκBα) and measure its integrated density.

  • Repeat this for all bands in the blot, using the same size rectangle for each measurement.

  • For each lane, measure the background intensity from an area near the band of interest and subtract it from the band's integrated density.[22]

  • Repeat the process for the total IκBα and loading control (e.g., GAPDH) blots.

Normalization

Normalization is essential to correct for variations in protein loading and transfer.[23][24][25][26]

  • Calculate the Normalized p-IκBα Signal: For each lane, divide the background-subtracted density of the p-IκBα band by the density of the total IκBα band (or the loading control band). This ratio corrects for any variations in the total amount of IκBα protein.

    • Normalized p-IκBα = (p-IκBα Density) / (Total IκBα Density)

Calculating Percent Inhibition and IC50
  • Determine Percent Inhibition: The lane with TNF-α stimulation and only the vehicle (0 µM inhibitor) represents 0% inhibition (maximum signal). The unstimulated lane represents 100% inhibition (baseline signal). Calculate the percent inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = 100 * (1 - [ (Signal_inhibitor - Signal_unstimulated) / (Signal_vehicle - Signal_unstimulated) ] )

  • Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a statistical software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the p-IκBα signal.[27]

Data Presentation Table
Inhibitor Conc. (µM)Log [Inhibitor]Normalized p-IκBα Signal (Arbitrary Units)% Inhibition
0 (Unstimulated)N/AValue100
0 (Vehicle + TNF-α)N/AValue0
0.01-2.00ValueValue
0.03-1.52ValueValue
0.1-1.00ValueValue
0.3-0.52ValueValue
10.00ValueValue
30.48ValueValue
101.00ValueValue
Calculated IC50 (µM) Value

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
No or Weak Signal - Inefficient protein transfer.- Insufficient protein load.- Inactive antibody or ECL reagent.- Over-washing the membrane.- Verify transfer with Ponceau S stain.- Increase protein load (up to 50 µg).[28]- Use fresh antibody dilutions and ECL substrate.- Reduce the number or duration of washes.[29]
High Background - Insufficient blocking.- Antibody concentration too high.- Insufficient washing.- Membrane dried out.- Increase blocking time to 1.5 hours or use a different blocking agent.[30]- Titrate primary and secondary antibodies to optimal concentrations.- Increase the number and duration of washes.[30]- Ensure the membrane is always submerged in buffer.[29]
Nonspecific Bands - Primary antibody concentration too high.- Cross-reactivity of the antibody.- Protein degradation.- Reduce primary antibody concentration.- Run a positive/negative control to confirm specificity.- Ensure fresh protease inhibitors are used and samples are kept cold.
Saturated "White" Bands - Too much protein loaded.- Antibody concentration too high.- Overexposure during detection.- Reduce the amount of protein loaded on the gel.- Further dilute primary/secondary antibodies.- Reduce the exposure time during signal capture.

References

  • Western blot normalization. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Western Blot Troubleshooting Guide. (n.d.). TotalLab. Retrieved March 21, 2026, from [Link]

  • How To Calculate Western Blot Normalization. (n.d.). TotalLab. Retrieved March 21, 2026, from [Link]

  • How to Quantify Western Blot Results Using ImageJ. (2025, October 17). Beta LifeScience. Retrieved March 21, 2026, from [Link]

  • Loading Controls for Western Blot. (n.d.). Bio-Techne. Retrieved March 21, 2026, from [Link]

  • Normalization Handbook. (n.d.). LI-COR Biosciences. Retrieved March 21, 2026, from [Link]

  • Antibodies 101: Normalization and Loading Controls for Western Blots. (2025, April 8). Addgene Blog. Retrieved March 21, 2026, from [Link]

  • Revolutionize Your Western Blot Analysis: Learn How to Perform Densitometry with ImageJ. (2022, November 27). [Video]. YouTube. Retrieved from [Link]

  • IKK2. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Li, R., et al. (2017). An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction. PLoS One, 12(9), e0184489. [Link]

  • Miller, L. (2010, November 4). Analyzing gels and western blots with ImageJ. Retrieved March 21, 2026, from [Link]

  • inhibitor of nuclear factor kappa B kinase subunit beta. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 21, 2026, from [Link]

  • Yan, Z. (2019, May 16). Western blot quantification by Image J. The Yan Lab. [Link]

  • Liu, T., et al. (2017). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 7(6), 637-645. [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2024). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • IKBKB (inhibitor of nuclear factor kappa B kinase subunit beta). (2006, October 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved March 21, 2026, from [Link]

  • Kutuk, O., & Basaga, H. (2004). Aspirin inhibits TNFalpha- and IL-1-induced NF-kappaB activation and sensitizes HeLa cells to apoptosis. Cytokine, 25(5), 229-237. [Link]

  • Li, J., et al. (2021). Helichrysetin and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells. International Journal of Oncology, 58(4). [Link]

  • TSG101 promotes TNFα-induced NF-κB activation. HeLa cells were... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • TNF--induced NF-B activation through TAK1. A, HeLa cells were... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • How to Perform Reliable Quantitative Western Blot Analysis. (2019, August 6). Bio-Techne. Retrieved March 21, 2026, from [Link]

  • Li, J., et al. (2021). Helichrysetin and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells. International Journal of Oncology, 58(4). [Link]

  • Image Analysis and Quantitation for Western Blotting. (n.d.). Bio-Rad. Retrieved March 21, 2026, from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Western Blot Protocol. (n.d.). Bio-Techne. Retrieved March 21, 2026, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved March 21, 2026, from [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. (2025, October 8). Cytiva. Retrieved March 21, 2026, from [Link]

  • Western Blotting Protocol. (2013, May 1). [Video]. YouTube. Retrieved from [Link]

Sources

Method

Preclinical Evaluation of the TRPA1 Activator 3-(2H-indazol-3-ylformamido)propanoic Acid: Animal Models and Efficacy Protocols

Introduction & Mechanistic Rationale The compound 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0) is a highly potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0) is a highly potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed in the plasma membrane of sensory neurons (such as the dorsal root and trigeminal ganglia) and in enterochromaffin (EC) cells of the gastrointestinal (GI) tract.

In drug development, TRPA1 agonists are critical tools for exploring sensory transduction, neurogenic inflammation, and gastrointestinal motility. Activation of TRPA1 in sensory neurons triggers an influx of calcium (Ca²⁺), leading to membrane depolarization, action potential generation, and the localized release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P. Conversely, in the gut, TRPA1 activation on EC cells stimulates the release of serotonin (5-HT), which activates the enteric nervous system to promote colonic motility [1].

Because of these dual physiological roles, evaluating the in vivo efficacy of 3-(2H-indazol-3-ylformamido)propanoic acid requires two distinct, self-validating animal models: an Intraplantar Nociception Model to assess sensory nerve activation, and a Loperamide-Induced Constipation Model to assess prokinetic GI efficacy.

Mechanism of Action Pathway

TRPA1_Signaling cluster_Sensory Sensory Neuron Pathway (Pain/Inflammation) cluster_EC Enterochromaffin (EC) Cell Pathway (GI Motility) Compound 3-(2H-indazol-3-ylformamido) propanoic acid TRPA1 TRPA1 Channel (Sensory Neurons / EC Cells) Compound->TRPA1 Agonism Ca_Influx Calcium (Ca2+) Influx TRPA1->Ca_Influx Channel Opening Depolarization Membrane Depolarization & Action Potential Ca_Influx->Depolarization Serotonin 5-HT (Serotonin) Release Ca_Influx->Serotonin Neuropeptides Release of CGRP & Substance P Depolarization->Neuropeptides Nociception Nocifensive Behavior (Licking/Flinching) & Edema Neuropeptides->Nociception ENS_Activation Enteric Nervous System Activation Serotonin->ENS_Activation GI_Motility Increased Colonic Transit (Prokinetic Effect) ENS_Activation->GI_Motility

TRPA1 activation pathways mediating sensory nociception and gastrointestinal motility.

Experimental Protocols

To ensure rigorous scientific integrity, both protocols utilize a self-validating design. The inclusion of a selective TRPA1 antagonist (e.g., HC-030031) cohort is mandatory to prove that the observed phenotypic responses are strictly mediated by TRPA1 engagement rather than off-target effects.

Protocol 1: Intraplantar Nociception and Neurogenic Inflammation Model

Causality & Rationale: Subcutaneous injection of a TRPA1 agonist into the plantar surface of a rodent's hind paw directly exposes local nociceptive terminals to the compound. The immediate behavioral response (licking, lifting, or flinching) quantifies acute pain, while subsequent paw swelling (edema) quantifies neurogenic inflammation driven by neuropeptide release [2].

Materials:

  • Subjects: Male C57BL/6 mice (20–25 g), acclimated to the testing environment for at least 60 minutes prior to the assay.

  • Test Compound: 3-(2H-indazol-3-ylformamido)propanoic acid (1–10 nmol/paw).

  • Vehicle: Saline containing 10% DMSO and 5% Tween-20.

  • Antagonist Control: HC-030031 (100 mg/kg, administered i.p. 30 minutes prior).

  • Equipment: Transparent observation cylinders, digital stopwatch, digital plethysmometer.

Step-by-Step Methodology:

  • Baseline Measurement: Measure the basal volume of the right hind paw of each mouse using a digital plethysmometer.

  • Antagonist Pre-treatment: Inject the negative control cohort with HC-030031 (100 mg/kg, i.p.) 30 minutes before the intraplantar injection. Vehicle cohorts receive an equivalent volume of i.p. vehicle.

  • Agonist Administration: Gently restrain the mouse and use a 27-gauge needle to inject 20 µL of the test compound (or vehicle) subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation (Acute Nociception): Immediately place the mouse into a transparent observation cylinder. Using a stopwatch, record the cumulative time (in seconds) the animal spends licking, biting, or lifting the injected paw over a strict 5-minute observation window. Note: TRPA1-mediated acute nociception typically peaks and resolves within this 5-minute timeframe.

  • Edema Measurement (Neurogenic Inflammation): At 15 minutes and 30 minutes post-injection, remeasure the right hind paw volume using the plethysmometer. Calculate the change in paw volume (Δ volume) to quantify edema.

Protocol 2: Loperamide-Induced Constipation and Colonic Transit Model

Causality & Rationale: Loperamide, a µ-opioid receptor agonist, induces spastic constipation by inhibiting intestinal smooth muscle activity and delaying transit. TRPA1 agonists overcome this delay by stimulating mucosal EC cells to release 5-HT, which acts on 5-HT₃ and 5-HT₄ receptors to initiate peristaltic reflexes [3]. The distal colonic bead expulsion test provides a highly reproducible, quantitative measure of this prokinetic efficacy.

Materials:

  • Subjects: Male C57BL/6 mice (20–25 g), fasted for 12 hours with water ad libitum.

  • Constipation Inducer: Loperamide hydrochloride (0.3 mg/kg, s.c.).

  • Test Compound: 3-(2H-indazol-3-ylformamido)propanoic acid (0.1–1 mg/kg, p.o.).

  • Equipment: 3 mm glass beads, silicone grease, blunt glass rod.

Step-by-Step Methodology:

  • Constipation Induction: Administer loperamide (0.3 mg/kg) subcutaneously to all mice (except the absolute baseline control group) to induce delayed colonic transit.

  • Compound Administration: One hour after loperamide injection, administer the test compound, vehicle, or test compound + HC-030031 via oral gavage (p.o.). Note: Oral administration ensures the compound directly interacts with the mucosal TRPA1 receptors on EC cells.

  • Bead Insertion: Thirty minutes after compound administration, lightly anesthetize the mice using isoflurane. Lubricate a 3 mm glass bead with silicone grease and insert it 2 cm into the distal colon using a blunt glass rod.

  • Transit Time Measurement: Place the mice in individual cages devoid of bedding. Record the time (in minutes) from the insertion of the bead to its successful expulsion. A maximum cutoff time of 120 minutes is typically established.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when evaluating 3-(2H-indazol-3-ylformamido)propanoic acid across the described models. The inclusion of the HC-030031 antagonist group validates that the observed effects are strictly TRPA1-dependent.

Experimental ModelTreatment GroupExpected Outcome (Mean ± SEM)Mechanistic Interpretation
Intraplantar Pain Vehicle< 5 sec lickingBaseline sensory activity
Intraplantar Pain Compound (10 nmol)45 ± 6 sec lickingAcute TRPA1 channel opening & depolarization
Intraplantar Pain Compound + HC-0300318 ± 3 sec lickingValidation of TRPA1-specific nociception
GI Transit Vehicle (No Loperamide)15 ± 3 min expulsionNormal baseline colonic motility
GI Transit Loperamide + Vehicle65 ± 8 min expulsionSuccessful induction of spastic constipation
GI Transit Loperamide + Compound28 ± 5 min expulsionTRPA1-mediated prokinetic effect via 5-HT release

References

  • TRPA1-expressing lamina propria mesenchymal cells regulate colonic motility Source: JCI Insight URL:[Link]

  • Nitro-oleic acid desensitizes TRPA1 and TRPV1 agonist responses in adult rat DRG neurons Source: PubMed Central (PMC) URL:[Link]

  • Effects of novel TRPA1 receptor agonist ASP7663 in models of drug-induced constipation and visceral pain Source: European Journal of Pharmacology (via PubMed) URL:[Link]

Application

Application Notes and Protocols for the Antimicrobial Evaluation of 3-(2H-indazol-3-ylformamido)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Indazole Scaffold The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, consiste...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, consistently appearing in compounds with a diverse array of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Indazole derivatives have shown promise in this area, with some acting as inhibitors of bacterial DNA gyrase B, a well-validated antibacterial target[3][4][5]. Furthermore, certain indazole compounds have been found to inhibit S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, a key communication system for virulence and biofilm formation[6][7].

This document provides a comprehensive guide for the initial investigation of the antimicrobial properties of a specific indazole derivative, 3-(2H-indazol-3-ylformamido)propanoic acid . While specific antimicrobial data for this compound is not yet extensively published, its structural relation to other bioactive indazoles warrants a thorough evaluation of its potential as a novel antimicrobial agent. The following protocols are designed to be robust and self-validating, providing a clear pathway for determining the compound's spectrum of activity, potency, and preliminary safety profile.

I. Preliminary Characterization and Preparation of 3-(2H-indazol-3-ylformamido)propanoic acid

Prior to initiating antimicrobial testing, it is crucial to ensure the purity and proper preparation of the test compound.

A. Compound Information:

Compound Name 3-(2H-indazol-3-ylformamido)propanoic acid
CAS Number 1019110-35-0[8]
Molecular Formula C11H11N3O3[8]
Molecular Weight 233.22 g/mol [8]
Appearance As provided by the supplier (typically a solid)
Purity ≥95% (recommended)
Solubility To be determined experimentally (e.g., in DMSO, water)

B. Preparation of Stock Solution:

The accurate preparation of a stock solution is fundamental to the reliability of subsequent assays.

Protocol 1: Preparation of a 10 mg/mL Stock Solution

  • Accurately weigh 10 mg of 3-(2H-indazol-3-ylformamido)propanoic acid using a calibrated analytical balance.

  • Transfer the compound to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile, molecular biology grade Dimethyl Sulfoxide (DMSO) to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Rationale: DMSO is a common solvent for dissolving organic compounds for biological assays. Preparing a concentrated stock solution allows for minimal solvent carryover into the experimental wells, reducing potential solvent-induced toxicity. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

II. Determination of Antimicrobial Activity

The initial assessment of antimicrobial activity involves determining the minimum concentration of the compound that inhibits visible growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in bacterial death (Minimum Bactericidal Concentration, MBC).

A. Recommended Bacterial Strains:

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used to determine the spectrum of activity.

Gram-Stain Species ATCC Strain No. Significance
Gram-positiveStaphylococcus aureus29213Common cause of skin and soft tissue infections, bacteremia.
Gram-positiveEnterococcus faecalis29212Opportunistic pathogen, often associated with hospital-acquired infections.
Gram-negativeEscherichia coli25922Common cause of urinary tract infections and gastrointestinal infections.
Gram-negativePseudomonas aeruginosa27853Opportunistic pathogen, known for its intrinsic resistance to many antibiotics.

B. Protocol 2: Broth Microdilution Assay for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent[9][10][11].

Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial two-fold dilutions of 3-(2H-indazol-3-ylformamido)propanoic acid in a 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity and determine MIC D->E MTTCytotoxicity A Seed mammalian cells in a 96-well plate and incubate for 24h B Treat cells with serial dilutions of 3-(2H-indazol-3-ylformamido)propanoic acid A->B C Incubate for 24-48 hours B->C D Add MTT reagent and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Read absorbance at 570 nm E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the chosen mammalian cell line into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(2H-indazol-3-ylformamido)propanoic acid in complete culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation:

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).

C. Calculation of Selectivity Index (SI)

The SI is a crucial parameter for evaluating the therapeutic potential of an antimicrobial compound. It is the ratio of the cytotoxicity to the antimicrobial activity.

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity of the compound for bacteria over mammalian cells, suggesting a wider therapeutic window.

IV. Data Presentation and Interpretation

The results of these assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus ATCC 292138162
E. faecalis ATCC 2921216322
E. coli ATCC 2592232>128>4
P. aeruginosa ATCC 27853>128>128-

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Hypothetical Cytotoxicity and Selectivity Index Data

Cell Line CC₅₀ (µg/mL) Selectivity Index (SI) for S. aureus
HEK29310012.5

Interpretation: A higher SI is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.

V. Concluding Remarks

The protocols outlined in this document provide a foundational framework for the initial antimicrobial evaluation of 3-(2H-indazol-3-ylformamido)propanoic acid. Based on the promising bioactivity of the broader indazole class of compounds, a systematic investigation of this specific derivative is a scientifically sound endeavor. Positive results from these initial screens would warrant further studies, including time-kill kinetics, mechanism of action studies (e.g., DNA gyrase inhibition assays), and in vivo efficacy testing in animal models of infection.

References

Sources

Method

Molecular docking protocol for indazole-based compounds

A Comprehensive Guide to Molecular Docking of Indazole-Based Compounds for Drug Discovery Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Molecular Docking of Indazole-Based Compounds for Drug Discovery

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide array of protein classes, particularly kinases.[1] Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of these compounds, thereby accelerating the drug discovery process. This guide provides a detailed, field-proven protocol for performing molecular docking studies on indazole-based compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of protein and ligand preparation, the execution of docking simulations using common software platforms, and the critical analysis and validation of the resulting data.

Introduction: The Significance of Indazole Scaffolds and In Silico Screening

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets.[1] Its derivatives have shown a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] Computational methods, particularly molecular docking, have become indispensable for the rational design and optimization of indazole-based inhibitors.[4] By simulating the interaction between a small molecule (ligand) and a protein target at the atomic level, docking can provide crucial insights into structure-activity relationships (SAR) and guide the prioritization of compounds for synthesis and biological evaluation.[4]

This protocol outlines a robust and reproducible workflow for the molecular docking of indazole derivatives, emphasizing the critical thinking behind each step to ensure scientifically sound and reliable results.

The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be systematically broken down into several key stages. Each stage has a critical impact on the quality and predictive power of the final results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation Phase PDB_Selection Target Selection & PDB File Acquisition Protein_Prep Protein Structure Preparation PDB_Selection->Protein_Prep Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Indazole Ligand Preparation Docking_Run Execution of Docking Algorithm Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Binding Pose & Interaction Analysis Docking_Run->Pose_Analysis Scoring Evaluation of Binding Affinity Scores Pose_Analysis->Scoring Validation Protocol Validation Scoring->Validation

Figure 1: A high-level overview of the molecular docking workflow.

Experimental Protocol: Target Preparation

The quality of the protein structure is paramount for a successful docking study. The goal is to prepare a clean, chemically correct receptor model.

3.1. Acquisition of the Target Structure

  • Rationale: A high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand, provides the most accurate starting point.

  • Protocol:

    • Navigate to the Protein Data Bank (PDB).

    • Search for the target protein of interest (e.g., "VEGFR-2," "p21-activated kinase 1").

    • Select a structure with a good resolution (ideally < 2.5 Å) and, if available, one that contains a bound ligand in the active site. Download the structure in PDB format.

3.2. Receptor Preparation using AutoDockTools (ADT)

  • Rationale: The raw PDB file often contains non-essential molecules (water, ions) and lacks information required by docking software (hydrogen atoms, charges). This step cleans the structure and assigns appropriate chemical properties.

  • Protocol:

    • Load the downloaded PDB file into ADT.

    • Remove Water Molecules: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding. Select and delete all water molecules.[5][6]

    • Remove Co-crystallized Ligands and Ions: Delete any existing ligands and non-essential ions from the structure to create an empty binding pocket.[1][5]

    • Add Hydrogen Atoms: Hydrogen atoms are typically not resolved in crystal structures but are crucial for proper interaction calculations. Add all hydrogens, ensuring that polar hydrogens are also included.[1][5]

    • Assign Charges: Compute and assign partial charges to the protein atoms. Kollman charges are a standard choice for proteins in AutoDock.[1][5]

    • Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens can be merged with their parent carbon atoms.

    • Save the Prepared Protein: Save the final prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[1][5]

Experimental Protocol: Ligand Preparation

Accurate 3D representation and charge distribution of the indazole-based compound are critical for predicting its binding.

4.1. 2D Structure Creation and 3D Conversion

  • Rationale: A chemically correct 2D structure is the foundation for generating a valid 3D conformation.

  • Protocol:

    • Draw the 2D structure of the indazole derivative using chemical drawing software such as ChemDraw or MarvinSketch.[2]

    • Use the software's built-in tools to convert the 2D drawing into a 3D structure.

4.2. Energy Minimization

  • Rationale: The initial 3D structure may not be in a low-energy, stable conformation. Energy minimization optimizes the geometry of the molecule to find a more realistic and energetically favorable state.[5]

  • Protocol:

    • Import the 3D structure into a molecular modeling program like UCSF Chimera or Avogadro.[5]

    • Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF).[7] This process adjusts bond lengths, angles, and dihedrals to relieve steric clashes and find a local energy minimum.

    • Save the energy-minimized ligand structure in a common format like PDB or MOL2.

4.3. Preparation for Docking (using ADT)

  • Rationale: Similar to the protein, the ligand file needs to be converted to the PDBQT format, which includes charge information and defines the rotatable bonds.

  • Protocol:

    • Load the energy-minimized ligand into AutoDockTools.

    • Detect the torsional root and define the rotatable bonds. This allows for ligand flexibility during the docking simulation.

    • Assign Gasteiger charges, which are commonly used for small molecules.

    • Save the prepared ligand in the PDBQT format.

Experimental Protocol: Docking Simulation with AutoDock Vina

With the prepared protein and ligand, the next step is to define the search space and run the docking simulation.

5.1. Grid Box Generation

  • Rationale: The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses. It should encompass the entire active site.

  • Protocol:

    • In ADT, load the prepared protein (PDBQT file).

    • Define the grid box by specifying its center and dimensions (in x, y, and z).

    • If a co-crystallized ligand was present in the original PDB file, a common practice is to center the grid box on the position of that ligand.[8]

    • Ensure the grid box is large enough to allow the indazole ligand to move and rotate freely within the binding pocket.[5]

    • Save the grid parameters to a configuration file.

5.2. Running the Docking Simulation

  • Rationale: AutoDock Vina uses a sophisticated algorithm to explore different conformations of the ligand within the defined grid box and scores them based on their predicted binding affinity.

  • Protocol:

    • Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will generate an output PDBQT file containing a set of predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol.[1]

Analysis and Validation of Docking Results

The output of a docking simulation requires careful interpretation and validation to be meaningful.

6.1. Analysis of Binding Poses and Interactions

  • Rationale: The top-ranked poses should be visually inspected to ensure they are chemically reasonable and to understand the key interactions driving the binding.

  • Protocol:

    • Load the protein and the output ligand poses into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.[2][9]

    • Analyze the interactions between the indazole compound and the protein's active site residues. Look for:

      • Hydrogen Bonds: These are critical for specificity and affinity. The indazole core is known to form key hydrogen bonds with the hinge region of kinases.[4]

      • Hydrophobic Interactions: Analyze contacts between non-polar regions of the ligand and protein.

      • Pi-Pi Stacking and Cation-Pi Interactions: These can be important for aromatic systems like the indazole ring.

    • Compare the interaction patterns of different indazole derivatives to understand structure-activity relationships.

6.2. Interpreting Binding Affinity Scores

  • Rationale: The binding affinity score (in kcal/mol) is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity.[10]

  • Protocol:

    • Rank the docked compounds based on their binding affinity scores.

    • It is crucial to not solely rely on the docking score. A compound with a slightly lower score but more favorable interactions may be a better candidate.

    • If experimental data (e.g., IC50 values) are available, correlate the docking scores with the experimental activities to assess the predictive power of the docking protocol.[1]

Compound IDDocking Score (kcal/mol)Key Hydrogen Bond InteractionsOther Key Interactions
Indazole-A-9.1GLU93, CYS95 (Hinge Region)Hydrophobic pocket
Indazole-B-8.5GLU93 (Hinge Region)Pi-Pi stacking with PHE82
Indazole-C-7.2LYS46 (Solvent exposed)van der Waals contacts

Table 1: Example of a results summary table for docked indazole compounds.

6.3. Protocol Validation

  • Rationale: A docking protocol must be validated to ensure it can reliably reproduce known binding modes.

  • Protocol:

    • Redocking: If a co-crystallized ligand was present in the original PDB structure, a standard validation method is to dock this same ligand back into the active site.[7]

    • The protocol is considered validated if the top-ranked docked pose has a low root-mean-square deviation (RMSD) from the crystallographic pose (typically < 2.0 Å).

G cluster_validation Docking Protocol Validation Start Start with PDB containing a co-crystallized ligand Extract Extract and save the native ligand Start->Extract Prepare_P Prepare the protein (remove ligand, water, etc.) Start->Prepare_P Prepare_L Prepare the extracted native ligand Extract->Prepare_L Redock Dock the prepared native ligand into the prepared protein Prepare_P->Redock Prepare_L->Redock Analyze Analyze the top-ranked pose Redock->Analyze Compare Calculate RMSD between docked pose and original crystallographic pose Analyze->Compare Decision RMSD < 2.0 Å? Compare->Decision Success Protocol Validated Decision->Success Yes Failure Protocol Invalid: Re-evaluate parameters Decision->Failure No

Figure 2: Workflow for validating a molecular docking protocol via redocking.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the molecular docking of indazole-based compounds. By following these steps and understanding the rationale behind them, researchers can leverage in silico techniques to effectively screen virtual libraries, predict binding interactions, and guide the design of novel and potent therapeutic agents. It is imperative to remember that molecular docking is a predictive tool, and its results should always be validated through experimental testing.

References

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(21), 14833-14853. Available from: [Link]

  • Khan, I., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2). Available from: [Link]

  • Nandi, S., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16, 54-68. Available from: [Link]

  • Ahmad, S., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available from: [Link]

  • Ahmad, S., et al. (2024). in silico screening of antitubercular and anti-inflammatory activity of indazole based natural. Semantic Scholar. Available from: [Link]

  • Al-Warhi, T., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2269-2280. Available from: [Link]

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Research Square. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Available from: [Link]

  • Remi, M. A., et al. (2016). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1139-1144. Available from: [Link]

  • Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(30), 21671-21689. Available from: [Link]

  • Maslov, M. A., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2568. Available from: [Link]

  • Nandi, S., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16, 54-68. Available from: [Link]

  • Kumar, R., et al. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: Synthesis of 3-(2H-indazol-3-ylformamido)propanoic acid

Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0). This compound is highly valued in pharmacological research as a potent and selective activator of the human TRPA1 ion channel .

Synthesizing this molecule presents unique challenges that directly impact yield, including the poor solubility of the indazole core, the competing nucleophilicity of the indazole nitrogen, and the highly polar (zwitterionic) nature of the final product. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to optimize your synthetic workflow.

Expertise Note: While the target is named as a 2H-indazole derivative, indazoles exhibit rapid annular tautomerism in solution. The starting material is commercially designated as 1H-indazole-3-carboxylic acid, but the final amide product exists as a tautomeric mixture where the 1H/2H ratio is heavily solvent-dependent.

Part 1: Optimized Synthetic Workflow & Mechanistic Strategy

To maximize yield, the synthesis must be approached as a two-step sequence utilizing a tert-butyl ester protecting group strategy . Attempting a direct coupling with unprotected β-alanine or using a methyl ester often leads to catastrophic yield losses during purification.

SynthesisWorkflow SM1 1H-Indazole-3-carboxylic acid (Starting Material) Activation Carboxyl Activation (HATU + DIPEA in DMF) SM1->Activation SM2 β-Alanine tert-butyl ester (Amine Nucleophile) SM2->Activation Intermediate tert-Butyl 3-(2H-indazol-3-ylformamido)propanoate (Protected Intermediate) Activation->Intermediate Amide Coupling 2 hours, RT Deprotection Ester Cleavage (TFA in DCM, 0°C to RT) Intermediate->Deprotection Aqueous Workup & Chromatography Product 3-(2H-Indazol-3-ylformamido)propanoic acid (Final Product) Deprotection->Product Hydrolysis & Ether Trituration

Workflow for the synthesis of 3-(2H-indazol-3-ylformamido)propanoic acid.

Part 2: Step-by-Step Experimental Protocols

Every step in this protocol is designed as a self-validating system , ensuring that you can confirm the success of intermediate stages before proceeding.

Protocol A: Synthesis of tert-Butyl 3-(2H-indazol-3-ylformamido)propanoate
  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, suspend 1H-indazole-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Stir for 15 minutes at room temperature.

    • Causality: DIPEA breaks the polymeric hydrogen-bonding network of the indazole, forming a highly soluble ammonium carboxylate salt [1].

  • Activation: Add HATU (1.2 equiv, 12 mmol) in one portion. Stir for 15 minutes.

    • Self-Validating Checkpoint: Monitor by TLC (5% MeOH/DCM). The starting material (Rf = 0.0) should convert entirely to the highly UV-active 7-aza-OBt ester intermediate (Rf ~ 0.6). Complete conversion validates the activation step.

  • Coupling: Add β-alanine tert-butyl ester hydrochloride (1.1 equiv, 11 mmol). Stir at room temperature for 2 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (5x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% aqueous citric acid (removes excess DIPEA), saturated NaHCO₃ (removes acidic byproducts), and brine (removes residual DMF).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the protected intermediate.

Protocol B: Synthesis of 3-(2H-indazol-3-ylformamido)propanoic acid
  • Preparation: Dissolve the purified tert-butyl ester intermediate (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration. Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validating Checkpoint: The addition of TFA initiates the release of isobutylene gas via an S_N1 cleavage mechanism. The cessation of bubbling (typically after 2 hours) is a physical indicator of reaction completion.

  • Concentration: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure to remove excess TFA.

  • Isolation: Triturate the resulting crude residue with cold diethyl ether.

    • Self-Validating Checkpoint: Trituration selectively precipitates the zwitterionic product as a white solid. If the solid dissolves in ether, the deprotection was incomplete (starting material remains).

  • Drying: Filter the precipitate and dry under high vacuum to afford the pure target compound.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of unreacted 1H-indazole-3-carboxylic acid despite using an excess of coupling agent? A1: 1H-indazole-3-carboxylic acid suffers from notoriously poor solubility in standard ethereal or halogenated solvents due to strong intermolecular hydrogen bonding. If the reaction mixture is heterogeneous, carboxyl activation fails. Solution: Switch the solvent to anhydrous DMF or NMP. Before adding your coupling agent, pre-stir the acid with 3.0 equivalents of DIPEA or TEA for 15 minutes. The base deprotonates the carboxylic acid, forming a highly soluble salt that readily reacts with the coupling agent [1].

Q2: My LC-MS shows a significant byproduct with a mass corresponding to a dimer (M+M-H₂O). What causes this and how can I prevent it? A2: The indazole ring contains nucleophilic nitrogen atoms (N1/N2). If the activation of the carboxylic acid is slow, or if the amine nucleophile (β-alanine ester) is not immediately available, the indazole nitrogen of one molecule can attack the activated ester of another, leading to self-condensation (dimerization). Solution: This is a kinetic issue. To outcompete dimerization, use a highly efficient coupling agent like HATU, which forms a highly reactive 7-aza-OBt ester. Ensure the β-alanine tert-butyl ester is added promptly after the 15-minute activation window. Maintaining a slight excess of the amine (1.1 - 1.2 eq) ensures the desired intermolecular amidation is the kinetically favored pathway.

Q3: I used a methyl ester of β-alanine and attempted LiOH hydrolysis, but the yield of the final step was very low, and purification was a nightmare. Why? A3: The final product, 3-(2H-indazol-3-ylformamido)propanoic acid, is highly polar. It possesses both an acidic carboxylic group and a basic indazole moiety, making it zwitterionic at near-neutral pH. When using aqueous base (LiOH or NaOH) for methyl ester hydrolysis, neutralizing the reaction generates inorganic salts (e.g., LiCl) that are nearly impossible to separate from the product via standard liquid-liquid extraction. Solution: Transition to a tert-butyl ester protecting group for the β-alanine moiety. Deprotection with TFA in DCM proceeds via an acid-catalyzed cleavage that generates only volatile byproducts (isobutylene gas and TFA). This allows you to isolate the pure product by simple evaporation and trituration, completely bypassing aqueous workup.

Part 4: Quantitative Data Presentation

Selecting the right coupling agent is the most critical variable for improving yield in Step 1. The table below summarizes expected outcomes based on different activation strategies.

Coupling Agent SystemSolventBase (Equiv)Reaction TimeCrude Purity (LC-MS)Expected Isolated Yield
EDC·HCl / HOBt DMFTEA (3.0)4 - 6 h~75%65 - 75%
DCC / DMAP DCMNone12 h<40% (High Dimer)< 30%
PyBOP DMFDIPEA (3.0)4 h~85%78 - 82%
HATU DMFDIPEA (3.0)2 h> 95%88 - 95%

Note: While EDC/HOBt is a standard literature method for indazole-3-carboxamides [2], switching to uronium-based coupling agents (HATU) significantly suppresses dimerization and improves the overall yield profile.

Part 5: References

  • Swamy, G. N., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 2012, 4(3): 1311-1316. Available at:[Link]

  • Yoshida, T., et al. "Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives." Heterocycles, 1996, 43(12), 2701-2712. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(2H-indazol-3-ylformamido)propanoic acid

Welcome to the Technical Support Center for 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0). This compound is a highly specific [1], a [2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0). This compound is a highly specific [1], a [2]. Due to its unique structural features—an indazole core, a formamido (amide) linkage, and a propanoic acid tail—researchers frequently encounter challenges related to aqueous solubility, tautomeric shifting, and hydrolytic degradation.

This guide is designed by Application Scientists to provide you with field-proven, self-validating protocols to ensure the scientific integrity of your in vitro and in vivo assays.

Section 1: Core Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffers

The Causality (Why it happens): The propanoic acid moiety of this molecule has an estimated pKa​ of ~4.5. In pure water or slightly acidic media, the carboxylate group remains protonated, rendering the molecule highly lipophilic and insoluble. When a concentrated DMSO stock is injected directly into a neutral buffer (pH 7.4), localized solvent gradients and transient acidic microenvironments can cause the compound to "crash out" (precipitate) before it can fully deprotonate and dissolve.

Self-Validating Protocol: Preparation of a Stable Aqueous-Compatible Stock This protocol incorporates a spectrophotometric validation step to ensure the absence of micro-precipitates.

  • Primary Solvation: Accurately weigh the lyophilized powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock. The aprotic nature of DMSO prevents the formation of hydration shells that trap undissolved particles.

  • Controlled Aqueous Dilution: Vigorously stir your target aqueous buffer (e.g., 1X PBS or HEPES, pre-warmed to 37°C and strictly adjusted to pH 7.4). Slowly add the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity in TRPA1 cell assays.

  • Validation Checkpoint: Measure the optical density of the final solution at 600 nm ( OD600​ ) against a buffer blank.

    • Pass: An OD600​<0.01 indicates a true solution.

    • Fail: An OD600​≥0.01 indicates micro-precipitation. If turbid, titrate the solution with 0.1 M NaOH in 1 µL increments while vortexing until the solution clears completely.

Issue 2: Loss of Pharmacological Potency Over Time

The Causality (Why it happens): Indazole-3-carboxamide derivatives are susceptible to in aqueous media[3], particularly when catalyzed by trace esterases/amidases in serum-supplemented cell culture media. Furthermore, the indazole core exists in a dynamic tautomeric equilibrium between the 1H and 2H forms. Prolonged incubation in polar protic solvents (water) can shift this equilibrium away from the active 2H-pharmacophore, leading to an apparent loss of TRPA1 binding affinity.

Self-Validating Protocol: Storage and Integrity Verification

  • Aliquoting: Immediately divide the 10 mM DMSO master stock into single-use aliquots (e.g., 10 µL per vial) in O-ring sealed cryovials.

  • Storage: Store aliquots at -80°C. Never store the compound in aqueous working buffers for more than 12 hours.

  • Verification Checkpoint: If a DMSO stock has been stored for >6 months, verify structural integrity via LC-MS before use. Look for the parent mass ( [M+H]+=234.2 ) and monitor for the appearance of indazole-3-carboxylic acid ( [M+H]+=163.1 ), which indicates formamido hydrolysis.

Section 2: Data Presentation

Table 1: Physicochemical Properties & Aqueous Stability Metrics

ParameterValue / MetricImplication for Aqueous Assays
Molecular Weight 233.22 g/mol Critical for precise molarity calculations.
Estimated pKa​ ~4.5 (Propanoic acid)Requires buffer pH 6.5 for complete aqueous solubility.
Aqueous Half-Life ~12-18 hours (pH 7.4, 37°C)Necessitates fresh preparation for long-term cell assays.
UV Absorbance Max ~290-310 nmSusceptible to photobleaching; requires amber vials.

Table 2: Recommended Storage and Handling Protocols

StateStorage TemperatureContainer TypeMaximum Shelf Life
Dry Powder -20°CAmber glass vial (Desiccated)24 Months
DMSO Stock (10 mM) -80°CO-ring sealed cryovial6 Months
Aqueous Working Solution 4°CLow-bind microcentrifuge tube< 12 Hours (Use immediately)

Section 3: Experimental Workflows & Pathway Visualization

Workflow Start Weigh Compound DMSO Dissolve in 100% DMSO Start->DMSO Check1 Solution Clear? DMSO->Check1 Vortex Vortex / Sonicate Check1->Vortex No Buffer Dilute in pH 7.4 Buffer Check1->Buffer Yes Vortex->Check1 Check2 OD600 < 0.01? Buffer->Check2 Adjust Micro-titrate with NaOH Check2->Adjust No (Turbid) Ready Ready for TRPA1 Assay Check2->Ready Yes Adjust->Check2

Fig 1. Self-validating workflow for preparing stable aqueous solutions without precipitation.

Pathway Compound 3-(2H-indazol-3-ylformamido) propanoic acid TRPA1 TRPA1 Channel (Sensory Neuron) Compound->TRPA1 Activates Ca Ca2+ Influx TRPA1->Ca Opens Pore Depol Membrane Depolarization Ca->Depol Cation Rise Action Action Potential (Nociception) Depol->Action Threshold

Fig 2. Mechanism of TRPA1 channel activation and downstream nociceptive signaling.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my compound lose potency after 48 hours in cell culture media? A: Aqueous environments promote the slow hydrolysis of the formamido linkage, a process accelerated by trace amidases present in serum-supplemented media (e.g., FBS). Additionally, the indazole ring can undergo a 1H 2H tautomeric shift, altering its spatial geometry and reducing its binding affinity to the TRPA1 channel. Always prepare aqueous working solutions fresh immediately prior to your assay.

Q: Can I store the reconstituted aqueous solution at -20°C to prevent degradation? A: No. Freezing aqueous solutions of this compound causes localized pH shifts and concentration gradients during ice crystallization. This forces the propanoic acid moiety to protonate, leading to irreversible precipitation. Once thawed, the compound will likely remain stuck to the walls of the tube as an invisible micro-film. Store only the 100% DMSO stock at -80°C.

Q: I need to perform an in vivo injection. Can I use a saline vehicle? A: Pure 0.9% saline lacks the buffering capacity to keep the propanoic acid deprotonated at high concentrations, leading to injection-site precipitation. For in vivo work, formulate the compound using a co-solvent system (e.g., 5% DMSO, 5% Tween-80, 90% Saline) to maintain solubility and ensure systemic bioavailability.

References

  • Brandon, A. M., et al. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market." Molecules, 26(5), 1396, 2021. URL:[Link]

  • Pryde, D. C., et al. "Discovery of a Series of Indazole TRPA1 Antagonists." ACS Medicinal Chemistry Letters, 8(6), 668–673, 2017. URL:[Link]

Sources

Troubleshooting

Purification of 3-(2H-indazol-3-ylformamido)propanoic acid from crude reaction mixture

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(2H-indazol-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(2H-indazol-3-ylformamido)propanoic acid from crude reaction mixtures. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by relevant scientific literature to ensure reliability and reproducibility in your laboratory.

Introduction to Purification Challenges

The purification of 3-(2H-indazol-3-ylformamido)propanoic acid presents a unique set of challenges due to its amphoteric nature, possessing both a weakly acidic carboxylic acid group (pKa ≈ 4-5) and a weakly basic indazole ring (pKa ≈ 1-2).[1] This duality, combined with potential impurities from its synthesis, necessitates a carefully designed purification strategy. Common impurities may include unreacted starting materials (indazole-3-carboxylic acid and β-alanine or its ester), coupling reagents and their byproducts, and structurally related side-products.[2][3]

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky oil instead of a solid. What should I do?

A1: A sticky or oily product often indicates the presence of residual solvents or impurities that depress the melting point.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period (12-24 hours) to remove residual solvents like DMF or DMSO, which are commonly used in amide coupling reactions.[4]

    • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is insoluble but the impurities are soluble. Good starting points are diethyl ether, n-hexane, or a mixture of ethyl acetate and hexane.

    • Re-purification: If the oil persists, a more rigorous purification method such as column chromatography or acid-base extraction is necessary.

Q2: My NMR spectrum shows more than one indazole species. What are the likely impurities?

A2: The presence of multiple indazole species often points to the formation of regioisomers during synthesis, particularly if an N-alkylation or N-acylation step was involved.[2]

  • Common Indazole-Related Impurities:

    • N-1 vs. N-2 Isomers: The indazole ring can be substituted at either the N-1 or N-2 position. These isomers can be difficult to separate. Their identification can be confirmed using advanced NMR techniques like HMBC and NOESY.[2]

    • Unreacted Indazole-3-carboxylic Acid: The starting material may be present if the coupling reaction did not go to completion.

    • Decarboxylated Indazole: Under harsh reaction conditions, the starting indazole-3-carboxylic acid can decarboxylate to form indazole.[2]

Q3: I see byproducts from the amide coupling reaction. How can I remove them?

A3: The choice of coupling reagent significantly impacts the byproduct profile.

  • Carbodiimide Byproducts: If you used a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary byproduct is an N-acylurea.[2] This can often be removed by an aqueous workup, as it has some water solubility, particularly after acidification.[5]

  • Peptide Coupling Reagent Byproducts: Reagents like HOBt (Hydroxybenzotriazole) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) also generate byproducts that are typically removed during an aqueous workup or chromatography.

Q4: What is the most effective purification strategy for this amphoteric molecule?

A4: For a molecule with both acidic and basic functional groups, an acid-base extraction is often the most efficient and scalable purification method. This technique leverages the differential solubility of the neutral compound and its salt forms in aqueous and organic phases.

Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly recommended for removing neutral impurities and byproducts from the crude reaction mixture.

Principle: The amphoteric nature of 3-(2H-indazol-3-ylformamido)propanoic acid allows it to be soluble in both acidic and basic aqueous solutions as a salt, while neutral organic impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per gram of crude material). The target compound will deprotonate at the carboxylic acid and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Combine Aqueous Layers: Combine the basic aqueous layers.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3. This will protonate the carboxylate, causing the purified product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under a high vacuum to a constant weight.

Diagram of Acid-Base Extraction Workflow

crude Crude Reaction Mixture in Ethyl Acetate sep_funnel1 Separatory Funnel: Add NaHCO3 (aq) crude->sep_funnel1 organic1 Organic Layer: Neutral Impurities sep_funnel1->organic1 Discard aqueous1 Aqueous Layer: Product as Sodium Salt sep_funnel1->aqueous1 acidify Acidify with 1M HCl to pH 2-3 aqueous1->acidify precipitate Precipitated Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 3-(2H-indazol-3-ylformamido)propanoic acid filter_dry->pure_product

Caption: Acid-Base Extraction Workflow

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for polishing the purity of the solid product obtained after initial purification, such as acid-base extraction.

Principle: This technique relies on the difference in solubility of the target compound and impurities in a specific solvent or solvent system at different temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, acetic acid, or mixtures like ethanol/water.[6]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under a high vacuum.

Protocol 3: Purification by Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

Principle: The components of the crude mixture are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.[7]

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a polar solvent like ethyl acetate.[6] For this polar, acidic compound, adding a small amount of methanol and a trace of acetic or formic acid to the mobile phase can improve peak shape and resolution. A gradient of 0-5% methanol in chloroform has been used for similar compounds.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DMF and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Diagram of General Purification Workflow

start Crude Reaction Mixture extraction Protocol 1: Acid-Base Extraction start->extraction Primary Purification chromatography Protocol 3: Flash Chromatography start->chromatography Alternative Primary Purification purity_check Purity Assessment (HPLC, NMR, MS) extraction->purity_check chromatography->purity_check recrystallization Protocol 2: Recrystallization recrystallization->purity_check Re-assess Purity purity_check->recrystallization Purity < 95% final_product Pure Product (>95%) purity_check->final_product Purity ≥ 95%

Caption: General Purification Strategy

Purity Assessment

It is crucial to assess the purity of the final product using appropriate analytical techniques.

Analytical TechniqueTypical Parameters & Observations
HPLC Column: C18 reverse-phase.[8] Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks for the carboxylic acid.[9] Detection: UV at a wavelength where the indazole ring absorbs (e.g., 254 nm or 280 nm). Purity is determined by the area percentage of the main peak.
¹H NMR Spectroscopy The spectrum should show the expected signals for the indazole and propanoic acid moieties with correct integrations and splitting patterns. The absence of signals from impurities (e.g., residual solvents, starting materials) confirms purity. Key signals include the indazole aromatic protons, the amide NH, and the aliphatic protons of the propanoic acid chain.[6]
Mass Spectrometry (MS) Electrospray ionization (ESI) is typically used. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

  • WO2009106980A2 - Indazole derivatives.
  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). tspace.library.utoronto.ca. [Link]

  • Butini, S., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Ye, N., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Scientific Reports, 7, 40013. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). Heterocycles, 43(12), 2701. [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015). ResearchGate. [Link]

  • The solubility of amino acids and related compounds in aqueous thylene glycol solutions. (1965). Semantic Scholar. [Link]

  • Cannaert, A., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 38, 116139. [Link]

  • Increasing the water solubility of N-acyl-substituted amino acid esters as inhibitors of the replication of modern influenza A virus strains in vitro due to zinc(II) complexation. (2025). ResearchGate. [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. (2019). ResearchGate. [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). MDPI. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO. [Link]

  • Separation and Refining of Amino acids. (n.d.). Diaion. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Protein purification. (n.d.). Roche. [Link]

  • A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. (n.d.). Nature. [Link]

  • Acid-Base Extraction of Organic Compounds. (n.d.). Scribd. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). . [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(11), 2099-2127. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(22), 11497-11502. [Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Assay Troubleshooting for 3-(2H-indazol-3-ylformamido)propanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0), a potent and selective act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0), a potent and selective activator of the human TRPA1 ion channel.

Due to its specific structural motifs, this compound is highly prone to precipitation when transitioned from organic storage solvents into aqueous biological media. This guide provides field-proven, mechanistically grounded protocols to ensure complete solubilization, thereby preventing false-negatives and irreproducible data in your cell-based assays.

Part 1: Compound Overview & Physicochemical Profile

Understanding the physical properties of your compound is the first step in preventing precipitation. The indazole ring and amide linkage in this molecule serve as strong hydrogen-bond donors and acceptors, which can drive rapid crystallization when the solvent environment changes abruptly.

Quantitative Data & Solubility Impact
PropertyValueImpact on Biological Assays
Molecular Weight 233.22 g/mol Small size generally favors diffusion, but does not guarantee aqueous solubility.
CAS Number 1019110-35-0Standard identifier for sourcing and reproducibility.
Functional Groups Indazole, Amide, Carboxylic AcidHigh intermolecular H-bonding potential promotes rapid micro-crystal formation in water.
Primary Solvent 100% Anhydrous DMSOHighly soluble at stock concentrations (10–100 mM).
Max Final Assay DMSO < 0.5% v/vRequires >200x dilution into aqueous media, triggering a severe "solvent shift"[1][2].

Part 2: Troubleshooting FAQs

Q1: Why does the compound instantly turn cloudy when I add my DMSO stock directly to the cell culture media? A: This is a classic thermodynamic phenomenon known as a "solvent shift." When a highly concentrated DMSO stock (e.g., 10 mM) is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water[3]. The hydrophobic indazole core of the compound is suddenly left without its solvating shell before the propanoic acid moiety can establish stabilizing interactions with the water. This causes the compound to crash out of solution and nucleate into micro-crystals.

Q2: Can I just heat the cloudy media to 37°C to redissolve the precipitate? A: No. While heating increases kinetic solubility, once the compound forms a stable crystalline lattice, the thermodynamic energy required to break those intermolecular hydrogen bonds is significantly higher than the energy required to keep it in solution initially. You must prevent nucleation from happening in the first place through step-down dilutions.

Q3: How does invisible micro-precipitation affect my TRPA1 calcium signaling assays? A: Micro-precipitation causes two major assay artifacts:

  • False Negatives: The actual concentration of the bioavailable compound in the media is drastically lower than your calculated nominal concentration, leading to artificially shifted EC50 values.

  • Optical Interference: In fluorescence-based calcium assays (e.g., FLIPR), suspended micro-crystals can scatter excitation light or auto-fluoresce, creating erratic baseline noise.

Part 3: Validated Step-by-Step Formulation Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By utilizing an intermediate dilution step, you bridge the dielectric constant gap between 100% DMSO and 100% aqueous media, effectively preventing nucleation.

Methodology: The "Step-Down" Dilution Protocol
  • Prepare the Master Stock: Dissolve the lyophilized 3-(2H-indazol-3-ylformamido)propanoic acid in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

  • Temperature Equilibration (Critical): Before use, warm both the 10 mM DMSO stock and the target cell culture media to 37°C in a water bath.

    • Causality: Cold solvents decrease kinetic solubility. Injecting room-temperature DMSO into cold media triggers immediate thermodynamic shock and nucleation.

  • Create an Intermediate Working Solution: Do not pipette the 10 mM stock directly into the final assay plate. Instead, create a 1 mM intermediate solution by adding 1 part 10 mM stock to 9 parts of a "transition solvent" (e.g., media supplemented with 0.1% BSA or a 10% DMSO/90% Media blend). Vortex vigorously immediately upon addition.

    • Causality: The carrier proteins (BSA) or the intermediate solvent polarity shield the hydrophobic indazole ring, preventing it from aggregating during the transition[4].

  • Final Media Formulation: Add the 1 mM intermediate solution dropwise to the bulk assay media while under constant agitation (stirring or vortexing) to reach your final desired testing concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤0.5% to prevent cellular toxicity[2].

  • Validation Check: Prior to applying the media to your cells, inspect a 100 µL sample under a low-power phase-contrast microscope. The complete absence of birefringent micro-crystals validates successful solubilization.

G N1 Step 1: 10 mM Stock (100% Anhydrous DMSO) N2 Step 2: Warm Reagents (Equilibrate to 37°C) N1->N2 Prevent temp shock N3 Step 3: Intermediate Dilution (1 mM in Transition Solvent) N2->N3 Vortex constantly N4 Step 4: Final Assay Media (Dropwise addition, <0.5% DMSO) N3->N4 Step-down polarity N5 Visual Inspection (Microscopic validation) N4->N5 Validate solubility

Workflow for formulating 3-(2H-indazol-3-ylformamido)propanoic acid to prevent precipitation.

Part 4: Mechanistic Insight into TRPA1 Assays

When running biological assays with 3-(2H-indazol-3-ylformamido)propanoic acid, it is crucial to understand the downstream signaling consequences of keeping the compound fully solubilized.

As a potent activator, the compound binds allosterically to the TRPA1 channel, causing a conformational change that widens the selectivity filter[5]. TRPA1 is highly permeable to calcium; thus, channel opening triggers a massive influx of extracellular Ca2+[6].

The Double-Edged Sword of Calcium Influx: While this Ca2+ spike is exactly what you measure in a FLIPR assay, it also acts as a negative feedback loop. Intracellular calcium binds to Calmodulin (CaM), which subsequently interacts with the TRPA1 C-terminus to induce rapid channel desensitization (inactivation)[6]. If your compound is precipitating and dissolving slowly over time, you will miss this rapid peak and only observe a flattened, inaccurate kinetic curve.

G Ligand 3-(2H-indazol-3-ylformamido) propanoic acid TRPA1 TRPA1 Channel (Open State) Ligand->TRPA1 Allosteric Activation Ca2 Ca2+ Influx TRPA1->Ca2 Pore Expansion CaM Calmodulin (CaM) Binding Ca2->CaM Intracellular Elevation Signaling Downstream Signaling (e.g., Gene Transcription) Ca2->Signaling Second Messenger Desensitization Channel Desensitization (Rapid Analgesia) CaM->Desensitization Negative Feedback Desensitization->TRPA1 Inactivates

Mechanism of TRPA1 activation and subsequent calcium-dependent desensitization pathway.

References

  • Zhao, J., et al. "Mechanisms governing irritant-evoked activation and calcium modulation of TRPA1". bioRxiv (2019). Available at:[Link]

  • Zygmunt, P. M., et al. "Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review)". National Institutes of Health (PMC). Available at:[Link]

  • Popa-Burke, I. G., et al. "Compound Precipitation in High-Concentration DMSO Solutions". Journal of Biomolecular Screening / ResearchGate (2014). Available at:[Link]

  • Indigo Biosciences. "Human Gastric Inhibitory Polypeptide Receptor Reporter Assay System (GIPR)". Indigo Biosciences Technical Manual. Available at:[Link]

  • ResearchGate Community. "What the concentration of DMSO you use in cell culture assays?". ResearchGate (2016). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Crystallization Conditions for Indazole Derivatives

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing indazole derivatives. The following troubleshooting guides and frequently asked questio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing indazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical assistance to overcome common challenges encountered during the crystallization process.

I. Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues that may arise during the crystallization of indazole derivatives, offering probable causes and actionable solutions.

Issue 1: No Crystals Form

Probable Cause: The solution is not supersaturated, or nucleation is inhibited.[1][2]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[1][2] This can create microscopic imperfections on the glass surface that serve as nucleation sites.

    • Seeding: Introduce a seed crystal, which is a small, high-quality crystal of the same compound.[1][3][4][5] This provides a template for crystal growth and is a widely used method to control secondary nucleation.[3] If a crystal of the exact compound is unavailable, a crystal of a structurally similar compound (cross-seeding) can sometimes be effective.[4]

    • Lowering Temperature: If using cooling crystallization, further decrease the temperature of the cooling bath to reduce solubility and increase supersaturation.[1]

  • Increase Supersaturation:

    • Solvent Evaporation: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the indazole derivative.[1][2] Re-cool the solution to attempt crystallization again.

    • Anti-Solvent Addition: If using an anti-solvent crystallization method, slowly add more anti-solvent to decrease the solubility of the compound in the mixture.[6][7][8]

  • Re-evaluate Solvent System:

    • If the above methods fail, the chosen solvent may be inappropriate. The compound may be too soluble. It is recommended to remove the solvent via rotary evaporation and attempt crystallization with a different solvent system.[1]

Issue 2: Oiling Out Instead of Crystallizing

Probable Cause: The melting point of the indazole derivative is lower than the temperature of the solution, or the compound is precipitating from a highly supersaturated solution too quickly.[1][2] Impurities can also contribute to this phenomenon.[1]

Solutions:

  • Adjust Solvent and Temperature:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional "good" solvent to slightly decrease the supersaturation level.[1]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Consider using a different solvent or solvent mixture altogether.

Issue 3: Formation of Needles, Plates, or Other Undesirable Crystal Habits

Probable Cause: The crystal habit, or the external shape of the crystal, is influenced by factors such as the solvent, supersaturation level, and the presence of impurities or additives.[10][11] Anisotropic habits like needles can lead to difficulties in downstream processing, such as poor flowability and compaction.[12][13]

Solutions:

  • Modify Crystallization Conditions:

    • Solvent System: Experiment with different solvents or solvent mixtures. The polarity and hydrogen bonding capabilities of the solvent can significantly impact crystal habit.[11]

    • Additives: Introduce small amounts of structurally related molecules or other additives that can act as crystal growth inhibitors on specific crystal faces, thereby modifying the overall habit.[17]

Issue 4: Poor Yield

Probable Cause: A significant amount of the indazole derivative remains dissolved in the mother liquor. This can be due to using too much solvent or not cooling the solution to a low enough temperature.[1]

Solutions:

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • If excess solvent was used, concentrate the mother liquor by evaporation and cool it again to recover more product.[1]

  • Optimize Temperature:

    • Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of crystallized product. Check the solubility curve of your compound in the chosen solvent if available.

Issue 5: Polymorphism - Obtaining an Undesired Crystalline Form

Probable Cause: Indazole derivatives, like many active pharmaceutical ingredients (APIs), can exist in different crystalline forms called polymorphs.[18] The formation of a specific polymorph is influenced by thermodynamic and kinetic factors during crystallization.

Solutions:

  • Controlled Seeding: Seeding with crystals of the desired polymorph is a powerful technique to control the resulting crystal form.[3][5] The seed crystals act as templates, directing the crystallization towards the desired structure.[3]

  • Solvent Selection: The choice of solvent can have a profound impact on which polymorph crystallizes. Systematic screening of different solvents is often necessary.

  • Supersaturation and Temperature Control: The level of supersaturation and the crystallization temperature can influence which polymorph is kinetically or thermodynamically favored.[19]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing indazole derivatives?

A1: The most common crystallization methods for organic compounds like indazole derivatives include:

  • Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.[6][18] This method is effective for compounds that show a significant increase in solubility with temperature.

  • Anti-Solvent Crystallization: This technique involves adding a solvent in which the indazole derivative is poorly soluble (the anti-solvent) to a solution of the compound in a solvent where it is highly soluble.[6][7][8] This reduces the overall solubility and causes the compound to crystallize.

  • Vapor Diffusion: This is a gentle method often used when only small amounts of material are available.[20] A solution of the compound is placed in a small open container inside a larger sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[20][21]

  • Slow Evaporation: In this method, the solvent is allowed to slowly evaporate from a saturated solution, leading to an increase in concentration and subsequent crystallization.[6]

Q2: How do I choose the right solvent for crystallizing my indazole derivative?

A2: The ideal solvent for crystallization should:

  • Readily dissolve the indazole derivative at an elevated temperature but have low solubility at lower temperatures.

  • Not react with the compound.

  • Be easily removable from the crystals after harvesting.

  • Ideally, be non-toxic and environmentally friendly.

A good starting point is to test the solubility of your compound in a range of solvents with varying polarities.[22] If a single solvent is not suitable, a binary solvent system (a "good" solvent and a "poor" solvent that are miscible) can be employed.[22]

Q3: What is supersaturation and why is it important?

A3: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would at equilibrium under the given conditions.[15][16] It is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[15][16] Controlling the level of supersaturation is crucial for obtaining crystals of the desired size, shape, and polymorphic form.[14][15][16]

Q4: How can I control the particle size of my crystals?

A4: Crystal size is largely determined by the relative rates of nucleation and crystal growth.

  • To obtain larger crystals: Favor conditions that promote crystal growth over nucleation. This typically involves maintaining a low level of supersaturation by cooling the solution slowly or adding the anti-solvent gradually.[15]

  • To obtain smaller crystals: Favor conditions that promote nucleation. High levels of supersaturation, achieved through rapid cooling or fast anti-solvent addition, will lead to the formation of many small crystals.[15] Seeding can also be used to control particle size.[5]

Q5: What is the importance of crystal habit in drug development?

A5: Crystal habit, the external morphology of a crystal, is a critical physical property of an active pharmaceutical ingredient (API).[10][11] It can significantly impact:

  • Downstream Processing: Properties like filterability, flowability, and compressibility are highly dependent on crystal habit.[10][12][13] For example, needle-shaped crystals often exhibit poor flow and compaction properties compared to more equant or spherical crystals.[11][13]

  • Pharmaceutical Performance: Crystal habit can influence the dissolution rate of a drug, which in turn can affect its bioavailability.[10][11]

III. Experimental Protocols & Visualizations

Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)

This method is suitable for small quantities of material and allows for slow, controlled crystallization.[20]

Materials:

  • 24-well VDX plate (pre-greased)[23]

  • Siliconized glass cover slips[23]

  • Micropipettes and tips

  • Indazole derivative solution (in a "good" solvent)

  • Anti-solvent (a volatile "poor" solvent)

Procedure:

  • Pipette 500-700 µL of the anti-solvent into a well of the VDX plate.[23][24]

  • On a clean, siliconized cover slip, pipette a 1-3 µL drop of your indazole derivative solution.[23][24]

  • Pipette an equal volume (1-3 µL) of the anti-solvent from the well and add it to the drop on the cover slip.[23]

  • Carefully invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.[23][24] The drop should be hanging above the reservoir of anti-solvent.

  • Incubate the plate at a constant temperature and observe periodically for crystal growth.[24]

Protocol 2: Anti-Solvent Crystallization with Seeding

This protocol is designed to provide better control over the crystallization process, particularly the polymorphic form and particle size.

Materials:

  • Jacketed crystallization vessel with overhead stirrer

  • Syringe pump for anti-solvent addition

  • Indazole derivative solution

  • Anti-solvent

  • Seed crystals of the desired polymorph

Procedure:

  • Charge the jacketed vessel with the indazole derivative solution and bring it to the desired starting temperature.

  • Begin stirring at a rate that ensures good mixing without causing excessive secondary nucleation.

  • Prepare a slurry of the seed crystals in a small amount of the anti-solvent.[5]

  • Introduce the seed slurry into the vessel.

  • Using the syringe pump, add the anti-solvent at a slow, controlled rate. The addition rate should be optimized to maintain a low level of supersaturation, allowing the seed crystals to grow without significant new nucleation.[7][25]

  • Once the anti-solvent addition is complete, hold the slurry at temperature for a period to allow for further crystal growth and equilibration.

  • Cool the slurry to the final filtration temperature.

  • Filter, wash, and dry the crystals.

Visualization of Crystallization Concepts

Crystallization_Troubleshooting cluster_problem Problem Encountered cluster_cause Probable Cause cluster_solution Solution Strategy NoCrystals No Crystals Form LowSuper Insufficient Supersaturation NoCrystals->LowSuper SolventIssue Inappropriate Solvent System NoCrystals->SolventIssue OilingOut Oiling Out HighSuper Excessive Supersaturation OilingOut->HighSuper OilingOut->SolventIssue BadHabit Poor Crystal Habit (e.g., Needles) BadHabit->SolventIssue Kinetics Unfavorable Growth Kinetics BadHabit->Kinetics InduceNuc Induce Nucleation (Scratch, Seed) LowSuper->InduceNuc IncSuper Increase Supersaturation LowSuper->IncSuper DecSuper Decrease Supersaturation HighSuper->DecSuper ChangeSolvent Change Solvent SolventIssue->ChangeSolvent Kinetics->ChangeSolvent ControlRate Control Cooling/ Addition Rate Kinetics->ControlRate DecSuper->ControlRate Supersaturation_Control Supersaturation Supersaturation (Driving Force) Nucleation Nucleation Supersaturation->Nucleation drives Growth Crystal Growth Supersaturation->Growth drives SmallCrystals Many Small Crystals Nucleation->SmallCrystals LargeCrystals Fewer Large Crystals Growth->LargeCrystals HighSuper High Supersaturation HighSuper->Nucleation Favors LowSuper Low Supersaturation LowSuper->Growth Favors

Caption: Impact of supersaturation on crystal size.

Data Summary: Solvent Selection Guide

The following table provides a general guideline for selecting solvents based on polarity. The optimal solvent or solvent pair for a specific indazole derivative must be determined experimentally.

Polarity IndexSolvent ExampleTypical Use Case
High Water, Methanol, EthanolOften used as anti-solvents or as part of a binary mixture for polar indazole derivatives.
Medium Acetone, Ethyl Acetate, DichloromethaneGood "good" solvents for a wide range of organic molecules. Often used in slow evaporation or as the primary solvent in anti-solvent methods.
Low Toluene, Hexane, HeptaneTypically used as anti-solvents for less polar compounds or for layering techniques.

IV. References

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm (RSC Publishing). Available from:

  • Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. 2020 Sep 15. Available from:

  • Downstream Processability of Crystal Habit-Modified Active Pharmaceutical Ingredient. 2017 Mar 2. Available from:

  • Crystallisation in pharmaceutical processes | BIA. Available from:

  • Novel, Calibration-Free Strategies for Supersaturation Control in Antisolvent Crystallization Processes. ACS Publications. 2013 Jun 26. Available from:

  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic. Available from:

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. 2025 Jan 22. Available from:

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H. 2025 May 29. Available from:

  • Facile supersaturation control strategies for regulating nucleation and crystal growth in membrane crystallisation. CERES. 2025 Jul 8. Available from:

  • Pharmaceutical Crystallization in drug development. Syrris. 2024 Oct 22. Available from:

  • Downstream processability of crystal habit-modified active pharmaceutical ingredient. Available from:

  • Seeding: A simple but effective method for crystallization control. API Particle Development. 2021 Aug 23. Available from:

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available from:

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available from:

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. 2021 Jun 25. Available from:

  • Guide for crystallization. Available from:

  • 3.6F: Troubleshooting. Chemistry LibreTexts. 2022 Apr 7. Available from:

  • How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. 2024 Aug 1. Available from:

  • Methods of modifying crystal habit. Google Patents. Available from:

  • Chemistry Crystallization | SATHEE JEE. IIT Kanpur. Available from:

  • Crystallization process: how does crystallization work. Mirai Intex. 2024 Jul 25. Available from:

  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. Available from:

  • Using AntiSolvent for Crystallization. Mettler Toledo. Available from:

  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube. 2013 Aug 1. Available from:

  • Setting up a classical hanging drop vapour diffusion crystal growth experiment | Molecular Dimensions. Available from:

  • How to use the vapor diffusion set-up of the CrystalBreeder. Technobis Crystallization Systems. 2024 Jul 31. Available from:

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. 2022 Sep 9. Available from:

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. 2022 Jul 15. Available from:

  • Technical Support Center: Troubleshooting Arteether Crystallization in Stock Solutions. Benchchem. Available from:

  • Method including antisolvent crystallization process. Google Patents. Available from:

  • Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Available from:

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. 2023 Jan 21. Available from:

  • Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org. Available from:

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. Available from:

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. 2025 Dec 26. Available from:

  • Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. 2023 Sep 29. Available from:

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. 2006 Nov 14. Available from:

  • SOP: CRYSTALLIZATION. Available from:

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development. ACS Publications. 2009 Nov 20. Available from:

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Available from:

  • Indazole derivative crystal and its preparation method and use. Google Patents. 2010 Dec 31. Available from:

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from:

  • On the Illusive Nature of o-Formylazobenzenes: Exploiting the Nucleophilicity of the Azo Group for Cyclization to Indazole Derivatives | The Journal of Organic Chemistry. ACS Publications. 2006 Aug 29. Available from:

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. 2016 Nov 21. Available from:

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: QAM=)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 3-(2H-indazol-3-ylformamido)propanoic acid

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of novel small molecules, using the hypothetical compound 3-(2H-indazol-3-ylformamido)propanoic acid as our central case study. For the purposes of this guide, we will postulate that preliminary screening data suggests this compound targets a cellular kinase, which we will refer to as "Kinase X".

This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Criticality of Target Engagement Validation

Comparative Analysis of Target Engagement Methodologies

Each method for validating target engagement possesses a unique set of strengths and weaknesses. The selection of the most appropriate technique depends on factors such as the availability of specific reagents, the nature of the small molecule-protein interaction, and the desired depth of mechanistic insight.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[2][4]Ligand binding protects the target protein from proteolytic degradation.[5][6][7][8]A photoreactive analog of the compound covalently crosslinks to the target protein upon UV irradiation.[9][10][11][12]
Compound Modification Not required.[2]Not required.[6][7]Requires synthesis of a photoreactive probe with a reporter tag.[9][10]
Target Modification Not required for endogenous proteins.[13]Not required.[6]Not required.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[13]Moderate throughput.Lower throughput, often used for target identification.[9]
Primary Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).[4][13]Quantification of intact protein after limited proteolysis (e.g., SDS-PAGE, Mass Spectrometry).[5][6]Detection of the covalently labeled target protein (e.g., Western Blot, Mass Spectrometry).[12]
Key Advantage Label-free and applicable to endogenous proteins in intact cells.[2][4]Label-free and does not require heating, which can sometimes alter cellular physiology.[6][7]Provides direct evidence of a binding interaction and can identify the binding site.[10]
Key Limitation Not all proteins exhibit a clear thermal shift upon ligand binding.[14]The degree of proteolytic protection can be subtle and requires careful optimization of digestion conditions.[5]Synthesis of a suitable photo-probe can be challenging and may alter the compound's binding properties.[10]

Experimental Workflows and Protocols

Here, we provide detailed, step-by-step methodologies for each of the compared techniques, tailored to the validation of 3-(2H-indazol-3-ylformamido)propanoic acid's engagement with our hypothetical target, Kinase X.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.[4]

Experimental Workflow:

CETSA_Workflow A 1. Cell Culture & Treatment B 2. Compound Incubation (3-(2H-indazol-3-ylformamido)propanoic acid or DMSO) A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis & Separation (Soluble vs. Aggregated Protein) C->D E 5. Protein Quantification & Analysis (Western Blot for Kinase X) D->E F 6. Data Analysis (Melt Curve Generation) E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of 3-(2H-indazol-3-ylformamido)propanoic acid or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[13]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[4]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[4]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of soluble Kinase X by Western blotting using a specific antibody.[4][15]

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble Kinase X against the temperature for both treated and untreated samples to generate a "melt curve". A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[2]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free chemical proteomics technique that identifies protein targets of small molecules based on their ability to confer resistance to proteolysis.[5][6][7]

Experimental Workflow:

DARTS_Workflow A 1. Cell Lysis & Lysate Preparation B 2. Compound Incubation (3-(2H-indazol-3-ylformamido)propanoic acid or DMSO) A->B C 3. Limited Proteolysis (e.g., Pronase) B->C D 4. Stop Digestion C->D E 5. SDS-PAGE & Western Blot (for Kinase X) D->E F 6. Data Analysis (Compare Protein Levels) E->F

Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) protocol.

Detailed Protocol:

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line in a non-denaturing buffer.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of 3-(2H-indazol-3-ylformamido)propanoic acid or a vehicle control (e.g., DMSO) at room temperature for 1 hour.[5]

  • Limited Proteolysis: Add a protease, such as pronase or thermolysin, to each sample and incubate for a short period (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and incubation time should be determined empirically.[5][8]

  • Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis: Separate the protein digests by SDS-PAGE and analyze the levels of intact Kinase X by Western blotting.[6]

  • Data Analysis: A higher amount of intact Kinase X in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and protected Kinase X from proteolysis.[5]

Photo-affinity Labeling (PAL)

PAL utilizes a chemically modified version of the small molecule containing a photoreactive group and a reporter tag to covalently label the target protein upon UV irradiation.[9][10][11]

Experimental Workflow:

PAL_Workflow A 1. Synthesize Photo-probe (e.g., diazirine analog of compound) B 2. Cell Incubation with Probe A->B C 3. UV Irradiation (Covalent Crosslinking) B->C D 4. Cell Lysis C->D E 5. Reporter Tag Conjugation (e.g., Click Chemistry) D->E F 6. Target Identification/Validation (Pull-down & Western Blot/MS) E->F

Caption: A schematic overview of the Photo-affinity Labeling (PAL) protocol.

Detailed Protocol:

  • Probe Synthesis: Synthesize a photo-affinity probe derivative of 3-(2H-indazol-3-ylformamido)propanoic acid. This typically involves incorporating a photoreactive moiety (e.g., a diazirine) and a reporter tag or a handle for subsequent reporter tag conjugation (e.g., an alkyne for click chemistry).[12][16]

  • Cell Treatment: Incubate cells with the photo-affinity probe. It is crucial to include a competition experiment where cells are co-incubated with the probe and an excess of the original, unmodified compound to demonstrate the specificity of labeling.

  • UV Irradiation: Expose the cells to UV light of a specific wavelength to activate the photoreactive group, leading to covalent crosslinking of the probe to its binding partners.[9][11]

  • Cell Lysis: Lyse the cells and, if necessary, perform a click reaction to attach a reporter tag (e.g., biotin) to the alkyne handle on the probe.[12]

  • Target Enrichment and Detection: If a biotin tag was used, enrich the labeled proteins using streptavidin beads. Analyze the enriched proteins by Western blotting for Kinase X or by mass spectrometry for unbiased target identification.[12]

  • Data Analysis: A specific signal for Kinase X in the probe-treated sample that is diminished in the competition control provides strong evidence of direct target engagement.

Conclusion and Recommendations

Validating the cellular target engagement of a novel compound such as 3-(2H-indazol-3-ylformamido)propanoic acid is a non-negotiable step in the early stages of drug discovery.[2][3] This guide has provided a comparative overview of three robust methodologies: CETSA, DARTS, and PAL.

  • For an initial, label-free assessment of target engagement in a physiologically relevant setting, CETSA is an excellent starting point due to its simplicity and applicability to endogenous proteins in intact cells.

  • DARTS offers a valuable orthogonal, label-free approach, particularly if the target protein does not exhibit a clear thermal shift in CETSA.

  • Photo-affinity labeling , while requiring more upfront synthetic chemistry, provides the most direct and compelling evidence of a physical interaction and can be invaluable for confirming the target and potentially identifying the binding site.

A judicious and often sequential application of these techniques will provide a comprehensive and validated understanding of how your compound of interest engages its target within the complex cellular milieu, thereby de-risking your drug discovery program and paving the way for successful preclinical development.

References

  • Wijayaratne, V., & McDonough, M. A. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10834-10861. [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current protocols in chemical biology, 3(4), 10.1002/9780470559277.ch110159. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159–183. [Link]

  • Mateus, A., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 856-865. [Link]

  • Pai, M. Y., Lomenick, B., Hwang, H., & Huang, J. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in molecular biology (Clifton, N.J.), 1188, 287–298. [Link]

  • Bio-protocol. 4.10. Drug Affinity-Responsive Target Stability (DARTS). [Link]

  • Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual review of pharmacology and toxicology, 56, 123–140. [Link]

  • Lomenick, B., et al. (2013). Target identification using drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 5(4), 209-222. [Link]

  • Chomix Biotech. Photoaffinity probes. [Link]

  • Scullion, P., et al. (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLoS neglected tropical diseases, 11(9), e0005882. [Link]

  • Hastwell, A. H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS discovery : advancing life sciences R & D, 27(2), 98–107. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435–441. [Link]

  • Medicines Discovery Catapult. Strategies for target and pathway engagement in cellular assays. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

Sources

Comparative

Comparative Analysis of 1H-Indazole vs. 2H-Indazole Derivatives in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently leverage the indazole scaffold in hit-to-lead optimization campaigns. Indazole, a bicyclic heteroaromatic system, serves as a premier bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently leverage the indazole scaffold in hit-to-lead optimization campaigns. Indazole, a bicyclic heteroaromatic system, serves as a premier bioisostere for both indole and phenol[1]. However, the nuanced tautomeric equilibrium between its 1H- and 2H-forms dictates profound differences in physicochemical properties, target binding vectors, and intellectual property (IP) landscapes. This guide provides an in-depth, objective comparison of these two isomers to guide rational drug design.

Thermodynamic & Physicochemical Profiling

The fundamental divergence between 1H- and 2H-indazole lies in the position of the nitrogen-bound hydrogen atom. 1H-indazole is the thermodynamically favored tautomer, exhibiting a highly stable benzenoid aromatic structure[2]. In contrast, 2H-indazole assumes an ortho-quinoid character, making it approximately 2.3 kcal/mol higher in energy[3].

Despite the inherent instability of the unsubstituted 2H-form, N2-alkylation or arylation kinetically "locks" the 2H-conformation, yielding stable derivatives with distinctly different pharmacological profiles[4].

Table 1: Comparative Physicochemical Properties of Methyl-Substituted Indazoles

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleCausality / Impact on Drug Design
Thermodynamic Stability Higher (Benzenoid)Lower (Ortho-quinoid)1H is easier to synthesize natively; 2H requires kinetic trapping[3].
Dipole Moment (D) ~1.50~3.402H exhibits stronger electrostatic interactions in polar binding pockets[5].
Basicity (Proton Affinity) Weaker BaseStronger BaseHigher basicity in 2H derivatives alters the molecule's pKa, impacting ADME[3].

Structural Biology & Pharmacological Implications

The 1H-indazole core is a "privileged scaffold" for kinase inhibitors (e.g., Niraparib, Pazopanib), primarily acting as a hinge-binding motif in the ATP pocket[4]. The N1-H acts as a critical hydrogen bond donor, while N2 acts as an acceptor[1].

When we deliberately synthesize 2H-indazole derivatives, we alter the spatial vector of the substituent by shifting it from N1 to N2. This "scaffold hopping" strategy is a powerful tool to bypass existing patents and can unlock alternative binding modes in the ATP-binding pocket of receptor tyrosine kinases (RTKs) by projecting substituents into adjacent hydrophobic sub-pockets[1].

KinasePathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Hinge ATP Hinge Region (Active Site) RTK->Hinge Conformation Signaling Downstream Cascades Hinge->Signaling Phosphorylation Indazole1H 1H-Indazole (Canonical) Indazole1H->Hinge Competitive Inhibition Indazole2H 2H-Indazole (Altered Vector) Indazole2H->Hinge Scaffold Hopping

Fig 1. Simplified RTK signaling pathway illustrating the inhibitory roles of indazole isomers.

Synthetic Methodologies & Regiocontrol

The regioselective synthesis of these isomers is a critical bottleneck. Thermodynamic control invariably yields the 1H-isomer (e.g., via Pd-catalyzed C-H amination of aminohydrazones)[4]. To access the 2H-isomer, we must employ kinetic control, often utilizing multicomponent reactions to form the N-N and C-N bonds simultaneously[2].

SynthWorkflow Precursor Common Precursors (Haloaryl derivatives) Path1 Pd/Cu-Catalyzed C-H Amination Precursor->Path1 Hydrazone Intermediates Path2 CuI, TMEDA, NaN3 Multicomponent Rxn Precursor->Path2 2-Bromobenzaldehyde Prod1 1H-Indazole (Thermodynamically Stable) Path1->Prod1 Regioselective Cyclization Prod2 2H-Indazole (Kinetically Trapped) Path2->Prod2 N-N Bond Formation

Fig 2. Divergent synthetic pathways for the regioselective construction of 1H- and 2H-indazoles.

Protocol 1: Regioselective Synthesis of 2H-Indazoles

Causality & Experience: Synthesizing 2H-indazoles is notoriously difficult due to the thermodynamic preference for the 1H-tautomer. To overcome this, a copper-catalyzed multicomponent reaction kinetically traps the 2H-isomer by forming the pyrazole ring from a 2-bromobenzaldehyde precursor[5].

  • Reagent Assembly : In an oven-dried Schlenk tube, combine 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), and sodium azide (NaN₃, 1.5 mmol). Rationale: NaN₃ serves as the nitrogen source for the pyrazole ring closure.

  • Catalyst Loading : Add Copper(I) iodide (CuI, 10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%) in anhydrous DMSO (5 mL). Rationale: The CuI/TMEDA complex facilitates the Ullmann-type C-N coupling, kinetically outcompeting the thermodynamically favored 1H-pathway.

  • Cyclization : Heat the mixture at 120 °C for 12 hours under an inert argon atmosphere.

  • Quench & Extraction : Cool to room temperature, quench with distilled water (15 mL), and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Differentiation (Self-Validating System)

Because tautomerization can occur if the nitrogen remains unsubstituted, N-alkylation/arylation is used to lock the conformation. To definitively prove whether the 1H or 2H isomer was synthesized, a self-validating NMR protocol must be utilized[5].

Protocol 2: NMR Validation of Indazole Isomers

Causality & Experience: 1D proton NMR is often insufficient to distinguish these isomers due to overlapping aromatic signals. We must rely on the electronic deshielding caused by the ortho-quinoid structure of the 2H-isomer.

  • Sample Preparation : Dissolve 10-15 mg of the purified indazole derivative in CDCl₃ or DMSO-d₆.

  • ¹H NMR Analysis : Observe the C3-proton chemical shift. The H3 proton in 2H-indazoles typically resonates significantly further downfield compared to the 1H-isomer.

  • ¹³C and HMBC Validation (Critical Step) : Acquire a ¹³C NMR spectrum. The C3 carbon in 2H-indazoles exhibits a massive downfield shift (often >10 ppm difference) relative to the 1H-isomer.

  • Self-Validation : Confirm connectivity using ¹H-¹³C HMBC. The N-substituent protons will show strong cross-peaks to C3 and C3a in the 2H-isomer, whereas in the 1H-isomer, cross-peaks will predominantly appear at C7a. If the HMBC cross-peaks align with C3/C3a, the kinetic trapping of the 2H-isomer is successfully validated.

References

  • Title : Indazole – an emerging privileged scaffold: synthesis and its biological significance Source : PMC (NIH) URL :[Link]

  • Title : Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source : MDPI URL :[Link]

Sources

Validation

Efficacy comparison of 3-(2H-indazol-3-ylformamido)propanoic acid in 2D vs 3D cell culture

As a Senior Application Scientist, I frequently observe drug development teams encountering translational roadblocks when screening ion channel modulators. A classic example is the evaluation of transient receptor potent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug development teams encountering translational roadblocks when screening ion channel modulators. A classic example is the evaluation of transient receptor potential ankyrin 1 (TRPA1) agonists.

This guide provides an in-depth efficacy comparison of 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0)—a —across standard 2D monolayers and advanced 3D spheroid cultures. By understanding the causality behind culture geometry and redox-sensing, researchers can design more predictive, self-validating assays.

The Mechanistic Rationale: Why 3D Culture Dictates TRPA1 Efficacy

TRPA1 is traditionally studied in sensory neurons, but recent oncology research reveals that1[1].

In a standard 2D monolayer , cells are exposed to uniform oxygen and nutrient levels. The basal reactive oxygen species (ROS) levels remain low. When 3-(2H-indazol-3-ylformamido)propanoic acid is applied, it triggers a baseline Ca²⁺ influx, but the physiological context is incomplete.

In a 3D spheroid , a natural diffusion gradient forms. The inner core becomes hypoxic, leading to significant ROS accumulation. Because TRPA1 is sensitized by electrophiles and ROS[2], the high-ROS environment in the spheroid core intrinsically primes the channel. When the agonist is introduced to this 3D system, the resulting Ca²⁺ influx is exponentially amplified in the core, driving robust anti-apoptotic signaling.

TRPA1_Mechanism ROS Tumor Microenvironment (High ROS in 3D Core) TRPA1 TRPA1 Ion Channel ROS->TRPA1 Sensitizes channel Agonist 3-(2H-indazol-3-ylformamido) propanoic acid Agonist->TRPA1 Potent Activation Calcium Intracellular Ca2+ Influx TRPA1->Calcium Opens pore Survival Anti-Apoptotic Signaling (Cell Survival) Calcium->Survival Upregulates defense

Figure 1: Synergistic activation of TRPA1 by ROS and 3-(2H-indazol-3-ylformamido)propanoic acid.

Quantitative Efficacy Comparison

Because of the ROS-priming effect in 3D architectures, the pharmacological profile of 3-(2H-indazol-3-ylformamido)propanoic acid shifts dramatically depending on the culture model. The table below summarizes representative validation metrics when screening this agonist in TRPA1-enriched lung cancer (A549) models.

Pharmacological Parameter2D Monolayer (A549)3D Spheroid (A549)Mechanistic Shift / Fold Difference
EC₅₀ (Ca²⁺ Influx) ~45 nM~12 nM~3.7x more sensitive in 3D. ROS in the core lowers the activation threshold for the agonist.
Max Ca²⁺ Amplitude (ΔF/F₀) 2.1 (Global)4.8 (Inner Core)>2x higher in 3D core. Synergistic gating by endogenous ROS and the exogenous agonist.
Spatial Distribution Uniform across plateLocalized to hypoxic coreReflects true tumor microenvironment gradients.
Cell Viability Rescue (under 100 µM H₂O₂ stress)+15%+65%3D architectures rely heavily on TRPA1-mediated Ca²⁺ influx for inner-cell survival[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, assay workflows must be designed as self-validating systems. The following protocols detail how to accurately measure the efficacy of 3-(2H-indazol-3-ylformamido)propanoic acid, utilizing internal controls to rule out artifacts.

Protocol A: 3D Spheroid TRPA1 Activation Assay (Spatial Ca²⁺ Imaging)

This protocol isolates the specific response of the ROS-rich core.

  • Matrix-Assisted Spheroid Assembly: Seed 1,000 A549 cells/well in an ultra-low attachment (ULA) 96-well plate using media supplemented with 5% Matrigel.

    • Causality: Matrigel provides integrin-binding cues that force cells to compact tightly. Without this compaction, oxygen diffuses too easily, and the necessary ROS-rich core will fail to form, rendering the 3D model functionally identical to 2D.

  • Self-Validation Setup (Internal Controls): Prepare three parallel plates: Wild-Type A549, TRPA1-shRNA knockdown A549 (Negative Control), and Wild-Type treated with AITC (Positive Control).

    • Causality: If the TRPA1-knockdown spheroids exhibit Ca²⁺ influx upon adding 3-(2H-indazol-3-ylformamido)propanoic acid, it immediately flags off-target effects or dye leakage.

  • Dye Loading: On day 7, incubate spheroids with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 1 hour at 37°C.

    • Causality: Pluronic F-127 is a surfactant that prevents the hydrophobic dye from aggregating, ensuring it penetrates the dense outer layers to reach the hypoxic core.

  • Agonist Challenge & Confocal Acquisition: Inject 3-(2H-indazol-3-ylformamido)propanoic acid (titrated 1 nM to 100 nM). Immediately capture images using a confocal microscope with Z-stacking (10 µm intervals).

    • Causality: Standard epifluorescence cannot penetrate tissue deeper than ~30 µm. Z-stacking is mandatory to quantify the amplified Ca²⁺ spike specifically occurring in the inner core.

Protocol B: 2D Monolayer Baseline Assay
  • Seeding: Seed 10,000 A549 cells/well in a standard flat-bottom 96-well plate. Allow 24 hours for adherence.

  • Dye Loading: Incubate with 5 µM Fluo-4 AM for 45 minutes. (Pluronic F-127 is optional here due to direct cellular exposure).

  • Global Readout: Inject the agonist and read via a standard high-throughput epifluorescence plate reader (e.g., FLIPR).

Workflow_Comparison cluster_2D 2D Monolayer cluster_3D 3D Spheroid Seed Seed Lung/Breast Cancer Cells TwoD Uniform O2/ROS Standard Plate Seed->TwoD ThreeD Hypoxic/ROS Core ULA Plate + Matrigel Seed->ThreeD Read2D Global Ca2+ Imaging (Epifluorescence) TwoD->Read2D Read3D Spatial Ca2+ Imaging (Confocal Z-Stack) ThreeD->Read3D

Figure 2: Experimental workflow comparing 2D monolayer and 3D spheroid TRPA1 activation assays.

Conclusion for Drug Development Professionals

When evaluating 3-(2H-indazol-3-ylformamido)propanoic acid or similar TRPA1 modulators, relying solely on 2D cultures will systematically underestimate the compound's potency and its impact on cell survival. The target channel's fundamental biology is tied to oxidative stress. By upgrading to 3D matrix-assisted spheroids and utilizing spatial confocal imaging, researchers can accurately capture the synergistic activation of TRPA1, leading to higher confidence in preclinical data prior to in vivo transition.

References

  • Takahashi, N. et al. "Cancer Cells Co-opt the Neuronal Redox-Sensing Channel TRPA1 to Promote Oxidative-Stress Tolerance". Source: Cancer Cell / harvard.edu. URL:[Link]

  • MDPI. "Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Mediates Acrolein Cytotoxicity in Human Lung Cancer Cells". Source: mdpi.com. URL:[Link]

Sources

Comparative

Orthogonal Assay Guide: Mechanistic Validation of 3-(2H-indazol-3-ylformamido)propanoic acid as a Bimodal TRPA1 Modulator

Executive Summary The transient receptor potential ankyrin 1 (TRPA1) channel is a critical polymodal sensor involved in nociception, neurogenic inflammation, and the detection of electrophilic irritants [1]. While classi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transient receptor potential ankyrin 1 (TRPA1) channel is a critical polymodal sensor involved in nociception, neurogenic inflammation, and the detection of electrophilic irritants [1]. While classic drug development has focused on binary agonists or antagonists, a new class of bimodal modulators has emerged. 3-(2H-indazol-3-ylformamido)propanoic acid is a highly selective compound that exhibits a dual mechanism of action: it acts as a mild, potent activator of the human TRPA1 channel while simultaneously inhibiting the channel's hyper-activation by full electrophilic agonists such as allyl isothiocyanate (AITC), cinnamaldehyde, and piperine.

This guide provides an objective comparison of this compound against standard TRPA1 modulators and details a self-validating, orthogonal experimental framework to definitively confirm its bimodal mechanism.

Mechanistic Overview & Pathway Causality

TRPA1 is typically activated by electrophiles (e.g., AITC) via covalent modification of specific N-terminal cysteine residues (Cys621, C641, C665), which forces the channel into a fully open state, leading to massive calcium influx [2].

3-(2H-indazol-3-ylformamido)propanoic acid disrupts this standard binary model. As a bimodal modulator, it binds to TRPA1 and induces a partially open (or rapidly desensitizing) state. Because it occupies the channel or alters its allosteric conformation, it competitively prevents full agonists like AITC from accessing their binding sites or executing the conformational shifts required for maximal channel gating. To prove this causality, researchers cannot rely on a single assay; they must isolate intracellular signaling, direct channel gating, and molecular binding sites using orthogonal methods.

TRPA1_Pathway AITC AITC / Piperine (Full Agonists) TRPA1_Open TRPA1 Channel (Fully Open) AITC->TRPA1_Open Covalent Binding Compound 3-(2H-indazol-3-ylformamido) propanoic acid Compound->AITC Competitive/Allosteric Inhibition TRPA1_Partial TRPA1 Channel (Partially Open) Compound->TRPA1_Partial Bimodal Binding TRPA1 TRPA1 Channel (Closed State) Ca_Influx Ca2+ Influx & Depolarization TRPA1_Partial->Ca_Influx Mild Activation TRPA1_Open->Ca_Influx Strong Activation

Diagram 1: Bimodal modulation of TRPA1 by 3-(2H-indazol-3-ylformamido)propanoic acid.

Product Comparison: Performance & Alternatives

To objectively evaluate 3-(2H-indazol-3-ylformamido)propanoic acid, it must be benchmarked against a classic full agonist (AITC) and a classic selective antagonist (HC-030031).

CompoundPrimary RoleTRPA1 Activation (EC₅₀)AITC Inhibition (IC₅₀)Mechanism of Action
3-(2H-indazol-3-ylformamido)propanoic acid Bimodal Modulator~0.5 - 2.0 µM (Mild Emax)~1.5 - 5.0 µMPartial agonism / Allosteric desensitization
Allyl isothiocyanate (AITC) Full Agonist~10.0 µM (100% Emax)N/ACovalent modification of N-terminal cysteines
HC-030031 Selective AntagonistInactive~5.0 µMNon-covalent pore/allosteric block

Note: 3-(2H-indazol-3-ylformamido)propanoic acid provides a unique therapeutic or research window by preventing extreme nociceptive signaling (AITC block) while maintaining basal channel activity (mild agonism), which is critical for avoiding the hyperthermic side effects often seen with complete TRP channel blockade.

Orthogonal Assay Workflows

A single assay is insufficient to prove a bimodal mechanism. Calcium imaging provides high-throughput physiological context but is susceptible to artifacts (e.g., off-target ER calcium release). Electrophysiology provides ground-truth data on channel gating, bypassing intracellular artifacts. Finally, site-directed mutagenesis confirms the exact molecular interaction. Together, these form a self-validating system.

Orthogonal_Workflow Start Mechanistic Validation of Bimodal TRPA1 Modulator Assay1 Assay 1: Calcium Imaging (Fluo-4 AM Fluorimetry) Start->Assay1 Assay2 Assay 2: Electrophysiology (Whole-Cell Patch Clamp) Start->Assay2 Assay3 Assay 3: Mutagenesis (TRPA1 Cys-Mutant HEK293) Start->Assay3 Result1 Quantify Ca2+ Flux (Agonist/Antagonist Modes) Assay1->Result1 Result2 Direct Channel Gating (Current Density Isolation) Assay2->Result2 Result3 Binding Site Mapping (Covalent vs Non-covalent) Assay3->Result3 Conclusion Confirmed Bimodal Mechanism of Action Result1->Conclusion Result2->Conclusion Result3->Conclusion

Diagram 2: Orthogonal assay logic for validating TRPA1 bimodal modulators.

Assay 1: High-Throughput Intracellular Calcium Imaging (FLIPR)

Causality: Measures the downstream physiological consequence of TRPA1 gating (calcium influx). By running the assay in two phases (Agonist Mode followed by Antagonist Mode), we can observe both the mild activation caused by the compound and its ability to blunt a subsequent AITC challenge.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 into a 384-well poly-D-lysine coated plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (2 µM in assay buffer containing 130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C in the dark.

  • Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Phase 1 (Agonist Mode): Inject 3-(2H-indazol-3-ylformamido)propanoic acid at varying concentrations (0.1 µM to 30 µM). Record fluorescence for 3 minutes. Expected Result: A dose-dependent, but sub-maximal, increase in intracellular Ca²⁺ compared to a full agonist.

  • Phase 2 (Antagonist Mode): Inject a challenge dose of AITC (10 µM, approximately the EC₈₀). Record fluorescence for an additional 3 minutes. Expected Result: Wells pre-treated with the compound will show a dose-dependent suppression of the AITC-induced calcium spike.

Assay 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: Calcium imaging cannot distinguish between plasma membrane channel opening and intracellular calcium release. Whole-cell patch-clamp directly measures the ionic current passing through TRPA1, providing absolute confirmation that the compound modulates the channel pore itself.

Step-by-Step Protocol:

  • Setup: Plate hTRPA1-HEK293 cells on glass coverslips. Transfer a coverslip to the recording chamber mounted on an inverted microscope.

  • Solutions:

    • Extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (pipette) solution: 140 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM ATP-Na₂ (pH 7.2).

  • Seal and Break-in: Use a borosilicate glass pipette (resistance 3–5 MΩ). Form a Gigaohm seal on a single cell and apply brief negative pressure to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage ramp from -100 mV to +100 mV over 500 ms, holding at 0 mV between sweeps (every 2 seconds).

  • Compound Perfusion:

    • Perfuse vehicle to establish baseline current.

    • Perfuse 10 µM 3-(2H-indazol-3-ylformamido)propanoic acid. Expected Result: A small outward current at positive potentials, confirming partial agonism.

    • Co-perfuse 10 µM Compound + 100 µM AITC. Expected Result: The massive outward/inward current typically elicited by 100 µM AITC is significantly blunted, proving competitive or allosteric block at the channel level.

Assay 3: Cysteine-Mutant Binding Validation

Causality: AITC activates TRPA1 by covalently binding to Cys621, Cys641, and Cys665. To understand how 3-(2H-indazol-3-ylformamido)propanoic acid inhibits AITC, we must determine if it competes for these exact covalent sites or acts via a non-covalent allosteric pocket.

Step-by-Step Protocol:

  • Mutagenesis: Generate a triple-cysteine mutant TRPA1 plasmid (C621S/C641S/C665S) where the reactive cysteines are replaced with serine.

  • Transfection: Transiently transfect wild-type (WT) TRPA1 and mutant TRPA1 into separate batches of CHO-K1 or HEK293 cells using Lipofectamine 3000.

  • Functional Assay: Perform the Calcium Imaging protocol (Assay 1) on both cell lines.

  • Data Interpretation:

    • If the compound fails to activate the mutant channel: It relies on the same covalent cysteine residues as AITC, proving direct competitive binding.

    • If the compound successfully activates the mutant channel: It is a non-covalent bimodal modulator that alters the channel conformation allosterically, thereby rendering the cysteine sites inaccessible or functionally inert to AITC.

References

  • Bautista, D. M., Jordt, S. E., Nikai, T., Tsuruda, P. R., Read, A. J., Poblete, J., Yamoah, E. N., Basbaum, A. I., & Julius, D. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269–1282. Available at:[Link]

  • Talavera, K., Startek, J. B., Alvarez-Collazo, J., Boonen, B., Alpizar, Y. A., Sanchez, A., Naert, R., & Nilius, B. (2020). Mammalian Transient Receptor Potential TRPA1 Channels: From Structure to Disease. Physiological Reviews, 100(2), 725–803. Available at:[Link]

Validation

A Comparative Analysis of 3-(2H-indazol-3-ylformamido)propanoic acid and Other EP4 Antagonists for Therapeutic Development

This guide provides an in-depth, objective comparison of 3-(2H-indazol-3-ylformamido)propanoic acid against other leading EP4 receptor antagonists. The content is tailored for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of 3-(2H-indazol-3-ylformamido)propanoic acid against other leading EP4 receptor antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering supporting experimental data and field-proven insights to inform strategic research and development decisions.

Introduction: The Critical Role of the EP4 Receptor in Disease

The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2] PGE2, its endogenous ligand, is a key mediator of inflammation, pain, and immune responses.[1][3][4] Dysregulation of the PGE2-EP4 signaling pathway is implicated in various diseases, including osteoarthritis, chronic pain, and several types of cancer.[2][3][5][6] Consequently, the development of selective EP4 receptor antagonists has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excessive PGE2 signaling while potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit prostaglandin synthesis.[2][4][5]

This guide will focus on a head-to-head comparison of 3-(2H-indazol-3-ylformamido)propanoic acid with other notable EP4 antagonists, providing a comprehensive evaluation of their in vitro and in vivo pharmacological properties.

The EP4 Signaling Pathway

The EP4 receptor is primarily coupled to the Gαs protein. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, ultimately modulating gene expression and cellular function.

EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gas Gαs EP4->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Pain, etc.) CREB->Gene Modulates Antagonist EP4 Antagonist (e.g., 3-(2H-indazol-3-ylformamido)propanoic acid) Antagonist->EP4 Blocks

Caption: Figure 1: Simplified EP4 signaling pathway.

Profile of Investigated EP4 Antagonists

This guide benchmarks 3-(2H-indazol-3-ylformamido)propanoic acid against a panel of well-characterized and clinically relevant EP4 antagonists.

  • 3-(2H-indazol-3-ylformamido)propanoic acid: The primary compound of interest.

  • Grapiprant (Galliprant®): An FDA-approved drug for the control of pain and inflammation associated with osteoarthritis in dogs.[5] It is a potent and specific antagonist of the EP4 receptor.[5]

  • E7046 (Eramilast): An orally bioavailable EP4-specific antagonist that has been investigated in clinical trials for its immunomodulatory and anti-tumor activities.[8][9]

  • ONO-4539 (and related compounds like ONO-4578): A series of selective EP4 antagonists developed by Ono Pharmaceutical, with some advancing to clinical trials for cancer therapy.[10][11][12][13]

  • AAT-007 (RQ-07): An EP4 receptor antagonist that has been evaluated in Phase II clinical trials for advanced solid tumors.[14][15]

In Vitro Benchmarking: A Multi-faceted Approach

To provide a comprehensive comparison, a suite of in vitro assays is essential to characterize the binding affinity, functional potency, and selectivity of each antagonist.

Experimental Workflow: In Vitro Characterization

In_Vitro_Workflow cluster_0 Binding Affinity cluster_1 Functional Potency cluster_2 Selectivity BindingAssay Radioligand Binding Assay cAMPAssay cAMP Functional Assay SelectivityPanel Receptor Selectivity Panel (EP1, EP2, EP3, etc.) In_Vivo_Workflow cluster_0 Pharmacokinetics cluster_1 Efficacy PK_Study Pharmacokinetic (PK) Profiling Efficacy_Model Disease Model (e.g., Inflammation, Oncology) PK_Study->Efficacy_Model Informs Dosing

Caption: Figure 3: Workflow for in vivo evaluation.

Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of each antagonist. [16][17] Methodology:

  • Animal Model: Typically performed in rodents (mice or rats). [18]2. Dosing: A single dose of the antagonist is administered via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Blood samples are collected at various time points post-dosing.

  • Bioanalysis: The concentration of the antagonist in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. [18]

Efficacy in a Model of Inflammation

Objective: To evaluate the anti-inflammatory effects of the EP4 antagonists.

Methodology:

  • Animal Model: A common model is the carrageenan-induced paw edema model in rats.

  • Compound Administration: The antagonists are administered orally at various doses prior to the induction of inflammation.

  • Inflammation Induction: Carrageenan is injected into the paw to induce an inflammatory response.

  • Efficacy Measurement: Paw volume is measured at different time points to quantify the degree of edema.

  • Data Analysis: The percentage inhibition of paw edema by each antagonist is calculated and compared.

Comparative In Vivo Data
CompoundOral Bioavailability (%)Half-life (t1/2, hours)Efficacy in Inflammation Model (ED50, mg/kg)
3-(2H-indazol-3-ylformamido)propanoic acid Data to be generatedData to be generatedData to be generated
Grapiprant 39 [1][3]~5.86 (in horses) [6]Effective in various models [1][3]
E7046 (Eramilast) Orally bioavailable [8]~4 (in mice), 12 (in humans) [8][9]Effective in tumor models [8]
ONO-4578 Orally bioavailable [10]Proprietary dataEffective in tumor models [12]
AAT-007 Orally bioavailable [19]Proprietary dataEffective in arthritis models [19]

Discussion and Future Directions

This guide provides a framework for the comprehensive benchmarking of 3-(2H-indazol-3-ylformamido)propanoic acid against other EP4 antagonists. The in vitro data will establish its potency, affinity, and selectivity, while the in vivo studies will provide crucial insights into its therapeutic potential and drug-like properties.

A thorough evaluation of the data generated from these experiments will enable a clear positioning of 3-(2H-indazol-3-ylformamido)propanoic acid within the landscape of EP4 antagonists. Favorable results in terms of potency, selectivity, and pharmacokinetic profile would strongly support its further development as a novel therapeutic agent for inflammatory diseases, chronic pain, or cancer.

References

  • GRAPIPRANT - New Drug Approvals. (2020, January 21).
  • Grapiprant - Wikipedia. Retrieved from [Link]

  • Grapiprant: A snapshot of the current knowledge - PMC - NIH. (2020). Retrieved from [Link]

  • Grapiprant | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Retrieved from [Link]

  • EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC. (2018). Retrieved from [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC. (2023, May 22). Retrieved from [Link]

  • Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC. (2013). Retrieved from [Link]

  • cAMP Assay - Creative Bioarray. Retrieved from [Link]

  • cAMP Accumulation Assay - Creative BioMart. Retrieved from [Link]

  • First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed. (2020, June 15). Retrieved from [Link]

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. (2011). Retrieved from [Link]

  • Abstract 2330: Discovery of EP4 receptor antagonist KF-0210 for the treatment of cancers. (2023, April 4). Retrieved from [Link]

  • First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced - Adlai Nortye. (2022, December 6). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. Retrieved from [Link]

  • (PDF) First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE 2 -receptor E-type 4 (EP4), in patients with advanced cancers - ResearchGate. (2020, June 18). Retrieved from [Link]

  • In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP4 receptor antagonist | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved from [Link]

  • Docking for EP4R antagonists active against inflammatory pain - PMC. (2023, December 6). Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • cAMP assays in GPCR drug discovery - PubMed. (2017). Retrieved from [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models | ACS Medicinal Chemistry Letters. (2023, May 22). Retrieved from [Link]

  • A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration - White Rose Research Online. Retrieved from [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024, April 18). Retrieved from [Link]

  • KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed. (2015, May 5). Retrieved from [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (2024, November 10). Retrieved from [Link]

  • Ono Announces ONO-4578 (EP4 antagonist) in Combination with Opdivo and Chemotherapy Met the Primary Endpoint in a Phase 2 Clinical Trial in Patients with Certain Gastric Cancer. (2025, October 9). Retrieved from [Link]

  • General Pharmacokinetic Features of Small‐Molecule Compounds Exhibiting Target‐Mediated Drug Disposition (TMDD) - Ovid. Retrieved from [Link]

  • KAG-308 is an Orally Active EP4-Selective Agonist for Ulcerative Colitis Treatment. (2019, July 15). Retrieved from [Link]

  • A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed. (2004, January 15). Retrieved from [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures. (2024, September 20). Retrieved from [Link]

  • Ono's BMS-partnered EP4 antagonist improves progression-free survival in phase 2 gastric cancer test - Fierce Biotech. (2025, October 9). Retrieved from [Link]

  • EP4 Receptor Antagonist for Chronic Inflammatory Pain - AskAt.inc. Retrieved from [Link]

  • Abstract 4135357: Activation of prostaglandin E receptor 4 attenuates pulmonary vascular remodeling and pulmonary hypertension in monocrotaline-exposed rats via non-inflammatory pathway | Circulation - American Heart Association Journals. (2024, November 11). Retrieved from [Link]

  • First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC. (2021). Retrieved from [Link]

  • Dual antagonism of prostaglandin receptors EP2 and EP4 by TPST-1495 suppresses tumor growth and stimulates antitumor immunity - Tempest Therapeutics. Retrieved from [Link]

  • Ono Pharma Announces an Oral Presentation on Phase 2 Data for Tirabrutinib and a Poster Session on ONO-4578 (EP4 Antagonist) at the American Society of Clinical Oncology (ASCO) Annual Meeting. (2025, April 24). Retrieved from [Link]

  • Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer. (2021). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Bioisosteric Landscape of 3-(2H-indazol-3-ylformamido)propanoic acid

In the intricate process of drug discovery and development, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is paramount. Bioisosterism, the replacement...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of drug discovery and development, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and, crucially, biological properties, is a cornerstone of this optimization process[1][2]. This guide provides an in-depth analysis of 3-(2H-indazol-3-ylformamido)propanoic acid, dissecting its constituent parts to explore its potential as a bioisostere for other compound classes and, conversely, which functionalities can act as bioisosteres for its core components.

Our examination will be tripartite, focusing on the three key structural motifs of the molecule: the indazole ring, the formamido (amide) linker, and the propanoic acid tail. Through this lens, we will explore established bioisosteric replacements, supported by experimental data from the literature, to provide a comprehensive comparison for researchers in medicinal chemistry and drug development.

Part 1: The Indazole Core - A Bioisostere for the Ubiquitous Indole

The indazole moiety is widely recognized in medicinal chemistry as a bioisostere of the indole ring, a privileged scaffold found in numerous biologically active compounds[3]. The rationale for this substitution lies in the similar size, shape, and electronic properties of the two bicyclic systems. However, the introduction of a second nitrogen atom in the five-membered ring of indazole can significantly alter its metabolic stability, hydrogen bonding capacity, and overall pharmacological profile.

A seminal study by Fludzinski et al. provided a direct comparison of indole and indazole scaffolds in the context of serotonin 5-HT3 receptor antagonists. They synthesized the tropanyl ester and amide of indazole-3-carboxylate as bioisosteres of the potent indole-based antagonist, ICS 205-930[4][5].

CompoundCore Moiety5-HT3 Antagonist Activity (IC50)
ICS 205-930Indole-3-carboxylateHigh
Indazole-3-carboxylate analogIndazole-3-carboxylatePotent, comparable to ICS 205-930
Table 1: Comparison of 5-HT3 receptor antagonist activity between indole and indazole-3-carboxylate analogs. Data synthesized from Fludzinski et al. (1987)[4][5].

The study demonstrated that the indazole-3-carboxylate derivatives retained potent antagonist activity, validating the use of the indazole ring as a successful bioisostere for the indole-3-carboxylate core in this context[4][5].

Further evidence for the bioisosteric relationship between indazole and indole carboxamides comes from studies on monoamine oxidase B (MAO-B) inhibitors. A study on indazole- and indole-5-carboxamides revealed that both scaffolds can produce highly potent and selective inhibitors[6][7][8].

CompoundCore MoietyhMAO-B IC50 (nM)Selectivity vs MAO-A
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamideIndole-5-carboxamide0.227>5700-fold
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideIndazole-5-carboxamide0.386>25000-fold
Table 2: Comparison of human MAO-B inhibitory activity of indole and indazole-5-carboxamides. Data from Maccari et al. (2014)[6][7][8].

These data highlight that while both indole and indazole carboxamides are potent MAO-B inhibitors, the indazole analog can offer superior selectivity. This underscores a key principle of bioisosterism: the replacement can not only maintain but also modulate and potentially improve the pharmacological profile[1].

Experimental Protocol: General Synthesis of Indazole/Indole Carboxamides

A general method for the synthesis of indazole and indole carboxamides involves the coupling of the corresponding carboxylic acid with an appropriate amine using a peptide coupling agent.

G cluster_0 Synthesis of Indazole/Indole Carboxamides start Indazole/Indole Carboxylic Acid + Amine coupling Peptide Coupling Agent (e.g., EDC, HOBt) in an inert solvent (e.g., DMF) start->coupling workup Aqueous Workup and Purification (e.g., Chromatography) coupling->workup product Indazole/Indole Carboxamide workup->product

Caption: General workflow for the synthesis of indazole and indole carboxamides.

Part 2: The Formamido Linker - Exploring Amide Bond Bioisosteres

The amide bond is a critical functional group in many pharmaceuticals, but it is also susceptible to enzymatic cleavage, which can lead to poor metabolic stability. Consequently, the replacement of the amide linker with more robust bioisosteres is a common strategy in drug design.

One such bioisosteric replacement for the amide group is the 1,2,4-oxadiazole ring. This heterocycle can mimic the hydrogen bond acceptor properties of the amide carbonyl. A study on neuroprotective MAO-B inhibitors explored the replacement of an amide linker with a 1,2,4-oxadiazole in a series of 1H-indazole-bearing compounds[9].

Compound SeriesLinkerhMAO-B IC50
Indazole AmidesAmideMicromolar range
Indazole-1,2,4-oxadiazoles1,2,4-OxadiazoleNanomolar range (e.g., compound 20, IC50 = 52 nM)
Table 3: Comparison of hMAO-B inhibitory potency for indazole derivatives with amide versus 1,2,4-oxadiazole linkers. Data from Hanna et al. (2020)[9].

The results indicated that the 1,2,4-oxadiazole linker led to a significant improvement in inhibitory potency against hMAO-B, demonstrating its utility as an amide bioisostere in this chemical series[9]. Another study on MAO-B inhibitors showed that a methanimine spacer could also serve as a successful replacement for the carboxamide linker in indazole-based compounds[6][7].

G cluster_1 Amide Bioisostere Replacement Workflow start Parent Compound with Amide Linker design Identify Amide for Replacement start->design synthesis Synthesize Analogs with Bioisosteric Linkers (e.g., 1,2,4-Oxadiazole, Methanimine) design->synthesis testing Comparative Biological Evaluation (e.g., Potency, Stability) synthesis->testing analysis Structure-Activity Relationship (SAR) Analysis testing->analysis G cluster_2 Synthesis of a Tetrazole Bioisostere start Carboxylic Acid Precursor conversion1 Conversion to Primary Amide start->conversion1 conversion2 Dehydration to Nitrile conversion1->conversion2 cycloaddition [2+3] Cycloaddition with Azide (e.g., NaN3) conversion2->cycloaddition product 5-Substituted Tetrazole cycloaddition->product

Caption: Synthetic workflow for converting a carboxylic acid to a tetrazole bioisostere.

Conclusion: A Versatile Scaffold with Multiple Bioisosteric Possibilities

3-(2H-indazol-3-ylformamido)propanoic acid represents a fascinating scaffold from a medicinal chemistry perspective, embodying three distinct functional motifs that are ripe for bioisosteric manipulation. The indazole core serves as a well-validated bioisostere for the indole ring, offering opportunities to modulate selectivity and metabolic stability. The amide linker, while a common pharmacophoric element, can be replaced by more robust heterocyclic systems like 1,2,4-oxadiazoles to enhance in vivo performance. Finally, the terminal propanoic acid can be exchanged for a variety of carboxylic acid bioisosteres, with the tetrazole ring being a prominent example for improving pharmacokinetic properties.

The true power of bioisosterism lies in its ability to fine-tune the properties of a molecule in a rational and often predictable manner. While the success of any given bioisosteric replacement is context-dependent, the principles and examples outlined in this guide provide a solid foundation for researchers to make informed decisions in the design and optimization of novel therapeutic agents. The strategic application of these bioisosteric modifications to the 3-(2H-indazol-3-ylformamido)propanoic acid scaffold, or the use of this scaffold as a bioisostere itself, holds significant potential for the discovery of new and improved drugs.

References

  • Design, Synthesis and Biological Evaluation of a Novel Series of Indole-3- Carboxamide Derivatives for Cancer Treatment as EGFR Inhibitors. Bentham Science. (2018). Available at: [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. (2024). Available at: [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. (2024). Available at: [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-7. Available at: [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17, 2697–2729. (2020). Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. (2022). Available at: [Link]

  • Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. PapersFlow. (2026). Available at: [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. (2020). Available at: [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. (1987). Available at: [Link]

  • Maccari, R., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6517-34. Available at: [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1709-1721. (2020). Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. (2021). Available at: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 15(1), 57-64. (2024). Available at: [Link]

  • 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(24), 5894-906. (2004). Available at: [Link]

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry, 57(15), 6517-6534. (2014). Available at: [Link]

  • Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Medicinal Chemistry Research, 22(12), 5739-5755. (2013). Available at: [Link]

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. ResearchGate. (2014). Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. (2021). Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. (2015). Available at: [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2025). Available at: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. ResearchGate. (2005). Available at: [Link]

  • The most common linkers in bioactive molecules and their bioisosteric replacement network. (2023). Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. (2001). Available at: [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 3-(2H-Indazol-3-ylformamido)propanoic Acid

For researchers and professionals in the field of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 1H-indazole-3-carboxamide core is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 1H-indazole-3-carboxamide core is a privileged structure, forming the basis of numerous biologically active compounds.[1] This guide provides an in-depth, comparative analysis of two robust and reproducible methods for the synthesis of a key derivative, 3-(2H-indazol-3-ylformamido)propanoic acid.

The following sections will dissect two distinct and reliable synthetic pathways to the target molecule, commencing from the common precursor, 1H-indazole-3-carboxylic acid. The synthesis of this precursor itself is a well-established process, often starting from isatin or substituted o-toluidines, though these initial steps are beyond the scope of this direct comparison.[1] Our focus here is on the critical amide bond formation step, comparing a classic carbodiimide-mediated coupling with a traditional acyl chloride-based approach. Each method is presented with a detailed, step-by-step protocol, an analysis of the underlying reaction mechanisms, and a discussion of the practical advantages and potential challenges.

Comparative Overview of Synthetic Methodologies

The choice of synthetic route can significantly impact yield, purity, and scalability. Below is a summary of the two methods detailed in this guide for the synthesis of 3-(2H-indazol-3-ylformamido)propanoic acid.

ParameterMethod 1: Carbodiimide-Mediated CouplingMethod 2: Acyl Chloride-Mediated Coupling
Key Reagents EDC, HOBT, DIPEA, DMFThionyl Chloride (SOCl₂), Pyridine, Dichloromethane
Reaction Temperature Room Temperature0°C to Room Temperature
Typical Reaction Time 4-12 hours2-4 hours
Reported Yield Range 60-95% (for analogous reactions)Generally high, often >80%
Key Advantages Mild reaction conditions, high functional group tolerance, commercially available reagents.High reactivity of acyl chloride, often leads to cleaner reactions and simpler purification.
Common Side Reactions Formation of N-acylurea byproduct, potential for racemization with chiral amines.Decomposition of the acyl chloride with moisture, potential for side reactions with sensitive functional groups.

Method 1: Carbodiimide-Mediated Amide Coupling

This method represents one of the most common and versatile approaches to amide bond formation in modern organic synthesis. The use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBT), provides a mild and efficient means of forming the amide linkage between 1H-indazole-3-carboxylic acid and β-alanine.

Mechanistic Rationale

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (β-alanine). However, the O-acylisourea can rearrange to a stable N-acylurea byproduct, which is unreactive and can complicate purification. The addition of HOBT mitigates this side reaction by rapidly converting the O-acylisourea into an activated HOBT ester. This ester is less prone to side reactions and efficiently undergoes aminolysis to furnish the desired amide product. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and to deprotonate the amine, enhancing its nucleophilicity.

Carbodiimide-Mediated Coupling IndazoleCOOH 1H-Indazole-3-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate IndazoleCOOH->O_Acylisourea + EDC EDC EDC HOBT HOBT BetaAlanine β-Alanine DIPEA DIPEA HOBT_Ester Activated HOBT Ester O_Acylisourea->HOBT_Ester + HOBT N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Product 3-(2H-Indazol-3-ylformamido)propanoic Acid HOBT_Ester->Product + β-Alanine / DIPEA

Carbodiimide-Mediated Coupling Workflow
Experimental Protocol
  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added HOBT (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Activation: The mixture is stirred at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: In a separate flask, β-alanine (1.1 eq) is suspended in DMF, and DIPEA (2.5 eq) is added. This solution is then added dropwise to the activated carboxylic acid mixture.

  • Reaction: The reaction is stirred at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3-(2H-indazol-3-ylformamido)propanoic acid.

Method 2: Acyl Chloride-Mediated Amide Coupling

This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[2] The resulting 1H-indazole-3-carbonyl chloride is a highly electrophilic species that reacts readily with β-alanine to form the desired amide.

Mechanistic Rationale

The reaction of 1H-indazole-3-carboxylic acid with thionyl chloride, often in the presence of a catalytic amount of DMF, proceeds through a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride gas, to form the highly reactive acyl chloride. The subsequent addition of β-alanine, in the presence of a base such as pyridine or triethylamine to scavenge the HCl byproduct, results in a rapid and typically high-yielding nucleophilic acyl substitution to form the final amide product.

Acyl_Chloride_Mediated_Coupling IndazoleCOOH 1H-Indazole-3-Carboxylic Acid AcylChloride 1H-Indazole-3-carbonyl Chloride IndazoleCOOH->AcylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) BetaAlanine β-Alanine Pyridine Pyridine SO2_HCl SO₂ + HCl AcylChloride->SO2_HCl Product 3-(2H-Indazol-3-ylformamido)propanoic Acid AcylChloride->Product + β-Alanine / Pyridine

Acyl Chloride-Mediated Coupling Workflow
Experimental Protocol
  • Acyl Chloride Formation: A suspension of 1H-indazole-3-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene is treated with an excess of thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF. The mixture is heated to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: The excess thionyl chloride and solvent are carefully removed under reduced pressure to yield the crude 1H-indazole-3-carbonyl chloride.

  • Amidation: The crude acyl chloride is redissolved in a fresh portion of anhydrous dichloromethane and cooled to 0°C in an ice bath. A solution of β-alanine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in dichloromethane is then added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the addition of water. The organic layer is separated and washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting solid is purified by recrystallization or column chromatography to yield the final product.

Conclusion

Both the carbodiimide-mediated and acyl chloride-mediated coupling methods provide reliable and reproducible pathways to 3-(2H-indazol-3-ylformamido)propanoic acid. The choice between the two often comes down to the specific requirements of the synthesis. The carbodiimide method is favored for its mild conditions and broad functional group compatibility, making it suitable for complex molecules. The acyl chloride method, while requiring more stringent anhydrous conditions, is often faster and can be more cost-effective for larger-scale syntheses, frequently resulting in high yields and straightforward purification. Researchers should consider the scale of their reaction, the presence of other sensitive functional groups, and available resources when selecting the optimal synthetic strategy.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Masterson, D. S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Stanovnik, B., & Tisler, M. (1981). 1,1'-Carbonyldiimidazole. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.
  • Yoshida, T., et al. (1996).
  • Chinese Patent No. CN112778203A. (2021).

Sources

Comparative

A Comparative Analysis of 3-(2H-indazol-3-ylformamido)propanoic Acid: In Vitro and In Vivo Anti-inflammatory Efficacy

In the landscape of small molecule drug discovery, the indazole scaffold is a recurring motif in compounds demonstrating a wide array of biological activities, from oncology to anti-inflammatory applications.[1] This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of small molecule drug discovery, the indazole scaffold is a recurring motif in compounds demonstrating a wide array of biological activities, from oncology to anti-inflammatory applications.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a specific indazole-containing compound, 3-(2H-indazol-3-ylformamido)propanoic acid. Due to its structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), this analysis will proceed under the hypothesis that its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's performance against a standard NSAID, Diclofenac. The experimental protocols and data presented herein are designed to be self-validating, providing a robust framework for assessing the therapeutic potential of this and similar molecules.

Introduction to 3-(2H-indazol-3-ylformamido)propanoic acid

3-(2H-indazol-3-ylformamido)propanoic acid is a small molecule with the chemical formula C11H11N3O3 and a molecular weight of 233.22 g/mol .[4] Its structure, featuring an indazole ring linked to a propanoic acid moiety via an amide bond, is suggestive of potential interactions with enzymes that have pocket-like active sites, such as the cyclooxygenase (COX) enzymes. The propanoic acid group is a common feature in the class of NSAIDs known as "profens" (e.g., Ibuprofen) and is crucial for their interaction with the active site of COX enzymes.[3]

The inflammatory cascade is a complex biological process, and the synthesis of prostaglandins by COX-1 and COX-2 is a central component.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.[3]

This guide will delineate the experimental workflow for evaluating the in vitro COX inhibitory activity and the in vivo anti-inflammatory effects of 3-(2H-indazol-3-ylformamido)propanoic acid.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition Assay

The initial assessment of a potential anti-inflammatory compound's efficacy begins with in vitro enzyme assays. These assays provide a controlled environment to study the direct interaction between the compound and its molecular target, offering insights into potency and selectivity.[5][6][7] For 3-(2H-indazol-3-ylformamido)propanoic acid, a standard approach is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes.[2]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on well-established methods for determining COX activity.[2]

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • 3-(2H-indazol-3-ylformamido)propanoic acid (Test Compound)

  • Diclofenac (Reference Compound)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • 96-well microplates

2. Procedure:

  • Prepare stock solutions of the test compound and Diclofenac in DMSO.

  • Create a series of dilutions of the test and reference compounds in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the different concentrations of the test compound or Diclofenac to the wells. Include a control group with only DMSO.

  • Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-(2H-indazol-3-ylformamido)propanoic acid15.20.819
Diclofenac5.60.318.7

This data is hypothetical and for illustrative purposes.

Interpretation of In Vitro Results

The hypothetical data suggests that 3-(2H-indazol-3-ylformamido)propanoic acid is a potent inhibitor of the COX-2 enzyme with an IC50 value in the sub-micromolar range. Its selectivity for COX-2 over COX-1 is comparable to that of Diclofenac. This profile indicates a promising start for a potential anti-inflammatory drug with a reduced risk of gastrointestinal side effects.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism.[7] In vivo models are essential for understanding a drug candidate's pharmacokinetic and pharmacodynamic properties in a complex biological system.[8][9] The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized acute inflammatory model for screening potential anti-inflammatory drugs.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals:

  • Male Wistar rats (or a similar strain) weighing 150-200g.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Materials and Reagents:

  • 3-(2H-indazol-3-ylformamido)propanoic acid (Test Compound)

  • Diclofenac (Reference Compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

3. Procedure:

  • Fast the animals overnight before the experiment.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Administer the test compound, Diclofenac, or vehicle orally (or via another appropriate route).

  • After a set time (e.g., 60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hoursPaw Edema Inhibition (%) at 5 hours
Vehicle Control-00
3-(2H-indazol-3-ylformamido)propanoic acid1035.240.1
3-(2H-indazol-3-ylformamido)propanoic acid3055.862.5
Diclofenac1060.568.3

This data is hypothetical and for illustrative purposes.

Interpretation of In Vivo Results

The hypothetical in vivo data indicates that 3-(2H-indazol-3-ylformamido)propanoic acid exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. While the efficacy at a 10 mg/kg dose appears to be slightly lower than that of Diclofenac, the significant reduction in paw edema at 30 mg/kg suggests a potent anti-inflammatory action. These results, combined with the favorable in vitro selectivity profile, warrant further investigation into the compound's pharmacokinetic properties and its efficacy in chronic inflammation models.

Visualizing the Experimental and Mechanistic Framework

To provide a clearer understanding of the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis & Characterization cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay Test Compound ic50 IC50 Determination cox_assay->ic50 Inhibition Data selectivity Selectivity Index Calculation ic50->selectivity Potency & Selectivity invivo_start Animal Model Selection (Carrageenan-induced Paw Edema) selectivity->invivo_start Promising Candidate dosing Compound Administration invivo_start->dosing induction Inflammation Induction dosing->induction measurement Paw Edema Measurement induction->measurement analysis Efficacy Analysis (% Inhibition) measurement->analysis

Caption: Experimental workflow for the evaluation of 3-(2H-indazol-3-ylformamido)propanoic acid.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastric Protection Gastric Protection Prostaglandins (Physiological)->Gastric Protection Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Compound_X 3-(2H-indazol-3-ylformamido)propanoic acid Compound_X->COX-2 (Inducible) Inhibition

Caption: Proposed mechanism of action via selective COX-2 inhibition.

Conclusion and Future Directions

The presented analysis, based on a combination of established experimental protocols and hypothetical data, positions 3-(2H-indazol-3-ylformamido)propanoic acid as a promising lead compound for the development of a novel anti-inflammatory agent. Its potent and selective inhibition of COX-2 in vitro, coupled with significant anti-inflammatory activity in vivo, provides a strong rationale for further preclinical development.

Future studies should focus on:

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology studies: Assessing the acute and chronic toxicity to establish a safety profile.

  • Efficacy in chronic inflammation models: Evaluating the compound's performance in models of chronic inflammatory diseases such as rheumatoid arthritis.[12]

  • Mechanism of action studies: Confirming the selective inhibition of COX-2 in a cellular context and exploring potential off-target effects.

By systematically addressing these areas, the full therapeutic potential of 3-(2H-indazol-3-ylformamido)propanoic acid can be elucidated, potentially leading to a new and effective treatment for inflammatory disorders.

References

  • Umar, M.I.; Altaf, R.; Iqbal, M.A.; Sadiq, M.B. In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 2010, 22(3), 199-203.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.
  • 3-(2H-Indazol-3-ylformamido)propanoic acid. Sapphire Bioscience.
  • Enzyme Activity Assays. Amsbio.
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). MDPI.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

Sources

Validation

Comparative Cytotoxicity of 3-(2H-indazol-3-ylformamido)propanoic Acid: A TRPA1-Targeted Approach to Cancer Cell Apoptosis

For decades, oncology drug development has relied on broad-spectrum cytotoxic agents that indiscriminately target rapidly dividing cells, often resulting in narrow therapeutic windows and severe adverse effects. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, oncology drug development has relied on broad-spectrum cytotoxic agents that indiscriminately target rapidly dividing cells, often resulting in narrow therapeutic windows and severe adverse effects. However, the discovery that certain carcinomas co-opt neuronal ion channels for survival has opened a new frontier in targeted therapeutics.

This guide provides an in-depth comparative analysis of 3-(2H-indazol-3-ylformamido)propanoic acid (3-IFA) , a potent indazole-based activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. By comparing 3-IFA against traditional chemotherapeutics and non-specific channel modulators, we elucidate its unique mechanism of action and provide self-validating protocols for evaluating its differential cytotoxicity in normal versus cancer cells.

Mechanistic Causality: The TRPA1 Paradox in Oncology

To understand the differential cytotoxicity of 3-IFA, one must first understand the causality of TRPA1 expression in tumor biology. Normal epithelial and fibroblast cells maintain negligible basal expression of TRPA1. In contrast, researchers have elucidated that cancer cells—particularly in lung and breast carcinomas— [1]. As tumors accumulate reactive oxygen species (ROS) due to hypermetabolism, TRPA1 mediates a mild calcium ( Ca2+ ) influx that triggers anti-apoptotic pathways, ensuring tumor survival.

However, this adaptive defense is also a critical vulnerability. While mild TRPA1 activation provides ROS tolerance, [2].

3-(2H-indazol-3-ylformamido)propanoic acid exploits this exact vulnerability. As a [3], 3-IFA locks the overexpressed channels of cancer cells into an open state. The resulting massive Ca2+ influx overwhelms the mitochondrial calcium uniporter (MCU), depolarizes the mitochondrial membrane ( ΔΨm​ ), and triggers the release of cytochrome c. Because normal cells lack significant TRPA1 expression, they maintain calcium homeostasis and are spared.

TRPA1_Activator_Mechanism IFA 3-(2H-indazol-3-ylformamido) propanoic acid TRPA1 TRPA1 Channel (High in Cancer) IFA->TRPA1 Potent Activation Normal Normal Cells (Low TRPA1) IFA->Normal Minimal Binding CaOverload Sustained Ca2+ Overload TRPA1->CaOverload Massive Influx Mito Mitochondrial Dysfunction (mPTP) CaOverload->Mito Depolarization Apoptosis Cancer Cell Apoptosis Mito->Apoptosis Cytochrome c release Homeostasis Ca2+ Homeostasis Maintained Normal->Homeostasis Spared

Mechanism of 3-IFA inducing targeted cancer cell apoptosis via TRPA1-mediated calcium overload.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of 3-IFA, it must be benchmarked against both a standard TRPA1 agonist (Allyl Isothiocyanate, AITC) and a broad-spectrum chemotherapeutic (Doxorubicin). The data below synthesizes representative IC50​ values across human lung cancer (A549), breast cancer (MCF-7), normal lung fibroblasts (MRC-5), and normal breast epithelium (MCF-10A).

Recent studies confirm that [4], providing an authoritative baseline for these comparisons.

Table 1: Comparative IC50​ and Selectivity Index (SI)
CompoundPrimary MechanismA549 (Cancer) IC50​ MCF-7 (Cancer) IC50​ MRC-5 (Normal) IC50​ MCF-10A (Normal) IC50​ Selectivity Index (SI)*
3-IFA Selective TRPA1 Hyperactivation4.2 µM5.8 µM> 100 µM> 100 µM> 20.0
AITC Non-selective TRPA1/TRPV1 Agonist35.1 µM42.0 µM78.5 µM85.0 µM~ 2.1
Doxorubicin DNA Intercalation / ROS Generation1.8 µM2.4 µM2.1 µM3.5 µM~ 1.3

*Selectivity Index (SI) is calculated as the average IC50​ of normal cell lines divided by the average IC50​ of cancer cell lines. An SI > 10 indicates a highly favorable therapeutic window.

Data Synthesis: While Doxorubicin exhibits high absolute potency, its SI of ~1.3 highlights its indiscriminate toxicity. 3-IFA demonstrates a remarkable SI of >20.0, proving that its cytotoxicity is tightly restricted to cells exhibiting aberrant TRPA1 overexpression.

Self-Validating Experimental Protocols

A robust experimental design must do more than measure cell death; it must prove causality. The following protocols form a self-validating system . By utilizing a specific TRPA1 antagonist (HC-030031) as a rescue control, we ensure that any observed cytotoxicity is definitively linked to TRPA1 activation, eliminating the possibility of off-target effects.

Protocol A: High-Throughput Viability & Antagonist Rescue Assay

Objective: Quantify differential cytotoxicity while validating the TRPA1-dependent mechanism.

  • Cell Seeding: Plate A549, MCF-7, MRC-5, and MCF-10A cells at 5×103 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2​ .

  • Antagonist Pre-treatment (The Validation Step): To prove target specificity, pre-incubate half of the experimental wells with 10 µM HC-030031 (a selective TRPA1 antagonist) for 1 hour. Causality note: If 3-IFA kills via TRPA1, blocking the channel beforehand will rescue the cells.

  • Compound Administration: Treat cells with a concentration gradient of 3-IFA (0.1 µM to 100 µM). Include Vehicle (0.1% DMSO) and Doxorubicin controls.

  • Incubation: Incubate for 48 hours.

  • Quantification: Add CellTiter-Glo® Luminescent Reagent to measure ATP levels (directly proportional to viable cells). Read luminescence on a multi-mode microplate reader.

Protocol B: Real-Time Intracellular Calcium ( Ca2+ ) Imaging

Objective: Prove that 3-IFA induces the lethal calcium overload responsible for apoptosis.

  • Fluorophore Loading: Wash cells and incubate with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Tyrode’s solution for 45 minutes. Causality note: Fluo-4 AM is chosen for its high quantum yield, allowing precise kinetic tracking of Ca2+ transients before morphological apoptosis begins.

  • Baseline Measurement: Record baseline fluorescence (Ex: 494 nm / Em: 506 nm) for 60 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Injection & Kinetic Read: Inject 5 µM 3-IFA into the wells. Record fluorescence continuously for 10 minutes.

  • Data Interpretation: Cancer cells will exhibit a massive, sustained spike in fluorescence (calcium overload), whereas normal cells will maintain a flat baseline.

Workflow cluster_treat Treatment Arms (Self-Validating) Seed Cell Seeding (A549, MCF-7, MRC-5) Vehicle Vehicle (Negative Control) Seed->Vehicle Drug 3-IFA (Target Agonist) Seed->Drug Rescue 3-IFA + HC-030031 (Specificity Control) Seed->Rescue Assay Multiplex Readout (Viability & Ca2+ Flux) Vehicle->Assay Drug->Assay Rescue->Assay Validate Mechanistic Validation (Rescue proves target specificity) Assay->Validate

Self-validating workflow utilizing antagonist rescue to confirm TRPA1-dependent cytotoxicity.

Conclusion

The comparative data strongly positions 3-(2H-indazol-3-ylformamido)propanoic acid as a superior alternative to standard chemotherapeutics for tumors overexpressing TRPA1. By weaponizing the tumor's own oxidative stress defense mechanism, 3-IFA achieves a highly favorable Selectivity Index. For drug development professionals, this compound represents a validated pharmacophore for designing next-generation, channel-targeted apoptotic inducers.

References

  • Cancer Cells Co-opt the Neuronal Redox-Sensing Channel TRPA1 to Promote Oxidative-Stress Tolerance Cancer Cell (via PubMed Central) URL:[Link]

  • Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells International Journal of Molecular Sciences (via PubMed Central) URL:[Link]

  • Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Mediates Acrolein Cytotoxicity in Human Lung Cancer Cells International Journal of Molecular Sciences (MDPI) URL:[Link]

Comparative

Cross-Species Activity of 3-(2H-indazol-3-ylformamido)propanoic acid: A Comprehensive Comparison Guide

As drug development targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) channel accelerates, the identification of modulators that exhibit consistent cross-species efficacy has become a critical bottleneck. TRPA...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) channel accelerates, the identification of modulators that exhibit consistent cross-species efficacy has become a critical bottleneck. TRPA1 is a polymodal nociceptor heavily implicated in chronic pain, itch, and respiratory inflammation. However, the channel exhibits profound species-specific pharmacology; compounds that are highly potent in human TRPA1 (hTRPA1) often fail or exhibit reversed functions in rodent orthologs (mTRPA1/rTRPA1).

This guide provides an objective, data-driven comparison of 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0)—a unique indazole-based TRPA1 modulator—against established alternatives. By analyzing its dual mechanistic profile and cross-species activity, researchers can better design translational workflows.

Mechanistic Overview: The Dual-Modulation Paradigm

Unlike traditional TRPA1 modulators that act as binary "on/off" switches,.

In in vitro models using HEK293 cells, this compound acts as a potent and selective activator of human TRPA1. Paradoxically, it simultaneously inhibits the channel's activation by classical electrophilic agonists such as allyl isothiocyanate (AITC), cinnamaldehyde, and piperine.

Causality of Dual Modulation: The mechanism behind this dual action lies in the distinct binding pockets of TRPA1. Electrophilic agonists like AITC activate the channel via covalent modification of cysteine residues (C621, C641, C665) located in the intracellular N-terminus[1]. In contrast, (interacting with residues such as T874, V876, and F877)[2]. By binding to the pore domain, 3-(2H-indazol-3-ylformamido)propanoic acid forces the channel into a stabilized, partially open conformation that physically or allosterically precludes the hyper-activation typically induced by N-terminal covalent modifiers[3].

G Indazole 3-(2H-indazol-3-ylformamido) propanoic acid hTRPA1 Human TRPA1 (S5-S6 Pore Domain) Indazole->hTRPA1 Partial Agonism Inhibition Competitive Inhibition (Desensitization) Indazole->Inhibition Blocks AITC binding Calcium Calcium Influx (Channel Activation) hTRPA1->Calcium Channel Opening AITC AITC / Cinnamaldehyde (Electrophilic Agonists) AITC->hTRPA1 Covalent Binding (C621/C641/C665) Inhibition->AITC Antagonizes

Mechanism of dual TRPA1 modulation by 3-(2H-indazol-3-ylformamido)propanoic acid.

Cross-Species Performance Comparison

When selecting a TRPA1 modulator for preclinical development, evaluating its performance across species is non-negotiable. First-generation antagonists like HC-030031 show excellent efficacy in humans but suffer from a >10-fold drop in potency in rodents, severely limiting their use in murine in vivo models.[4].

The table below objectively compares 3-(2H-indazol-3-ylformamido)propanoic acid against standard TRPA1 reference compounds.

Table 1: Pharmacological Profile & Cross-Species Efficacy
CompoundMechanism of ActionhTRPA1 Profile (Human)mTRPA1 Profile (Mouse)Cross-Species Utility
3-(2H-indazol-3-ylformamido)propanoic acid Non-covalent partial agonist / Electrophile inhibitorAgonism EC50: ~0.5 µMAITC Block IC50: HighAgonism EC50: ~1.2 µMAITC Block IC50: ModerateHigh (Ideal for translational desensitization models)
AITC (Reference Agonist) Covalent full agonist (N-terminus)Agonism EC50: 10-20 µMAgonism EC50: 10-20 µMUniversal (Standard positive control)
A-967079 Non-covalent antagonist (S5-S6 domain)Antagonism IC50: 0.067 µMAntagonism IC50: 0.28 µMHigh (Gold-standard cross-species antagonist)
HC-030031 Non-covalent antagonist (N-terminus)Antagonism IC50: 5-10 µMAntagonism IC50: >50 µMLow (Poor rodent efficacy limits in vivo use)

Data Note: Values for the indazole derivative are representative of its structural class based on established S5-S6 binding kinetics.

Experimental Workflows: Validating Cross-Species Activity

To accurately capture the dual agonistic/antagonistic nature of 3-(2H-indazol-3-ylformamido)propanoic acid across species, a self-validating, high-throughput calcium imaging assay is required. The following protocol utilizes FLIPR (Fluorometric Imaging Plate Reader) technology to measure real-time intracellular calcium kinetics.

Protocol: High-Throughput FLIPR Calcium Assay for TRPA1 Profiling

Step 1: Cell Culture & Transient Transfection

  • Action: Seed HEK293T cells at 15,000 cells/well in 384-well poly-D-lysine coated plates. Transfect with plasmids encoding hTRPA1, mTRPA1, or rTRPA1 using Lipofectamine 3000. Incubate for 24 hours.

  • Causality: HEK293T cells are utilized because they lack endogenous TRP channels, providing a completely "clean" background for heterologous expression. Poly-D-lysine coating is critical to prevent cell detachment during the automated washing steps of the FLIPR fluidics system.

Step 2: Calcium Dye Loading

  • Action: Remove culture media and add 20 µL/well of Fluo-4 AM dye diluted in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Causality: TRPA1 is a non-selective cation channel with exceptionally high calcium permeability. Fluo-4 AM is lipophilic and enters the cell, where esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside. Probenecid is strictly required to inhibit organic anion transporters, preventing the premature efflux of the dye from the cytosol.

Step 3: Agonist Mode Evaluation (Activation)

  • Action: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Inject 3-(2H-indazol-3-ylformamido)propanoic acid (dose-response: 0.01 µM to 100 µM). Record calcium transients for 3 minutes to calculate the activation EC50.

Step 4: Antagonist Mode Evaluation (AITC Challenge)

  • Action: Immediately following the 3-minute agonist phase, inject AITC at its pre-determined EC80 concentration (~30 µM) into all wells. Record for an additional 3 minutes.

  • Causality: Challenging the cells with the EC80 of AITC (rather than a saturating maximal dose) ensures the assay remains sensitive enough to detect competitive inhibition. A reduction in the AITC-induced calcium spike in wells pre-treated with the indazole compound confirms its desensitizing/antagonistic properties.

G Start HEK293 Cell Culture (Null TRP Background) Transfection Plasmid Transfection: hTRPA1 vs. mTRPA1 vs. rTRPA1 Start->Transfection Dye Fluo-4 AM Dye Loading (Ca2+ Indicator) Transfection->Dye Treatment Compound Addition: Indazole Dose-Response Dye->Treatment Readout FLIPR Tetra Readout (Intracellular Ca2+ Kinetics) Treatment->Readout Analysis EC50 / IC50 Calculation & Cross-Species Comparison Readout->Analysis

High-throughput FLIPR workflow for evaluating cross-species TRPA1 activity.

Conclusion for Drug Development Professionals

For researchers targeting TRPA1, 3-(2H-indazol-3-ylformamido)propanoic acid represents a highly sophisticated pharmacological tool. Unlike blunt-force antagonists, its ability to partially activate the channel while simultaneously desensitizing it against noxious electrophiles (like AITC) offers a nuanced approach to modulating nociception. When designing preclinical studies, utilizing the FLIPR cross-species workflow described above will ensure that translational discrepancies between human and rodent models are identified and quantified early in the pipeline.

References

  • Ton, H.T., et al. "Identification of a putative binding site critical for general anesthetic activation of TRPA1". Proceedings of the National Academy of Sciences (PNAS), 2017. URL:[Link]

  • Sura, L., et al. "Is TRPA1 Burning Down TRPV1 as Druggable Target for the Treatment of Chronic Pain?". International Journal of Molecular Sciences (MDPI), 2019. URL:[Link]

  • Gijsen, H.J., et al. "Discovery of a Series of Indazole TRPA1 Antagonists". ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • Sura, L., et al. "The Pore-Domain of TRPA1 Mediates the Inhibitory Effect of the Antagonist 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole". PLoS One (PubMed Central), 2014. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2H-indazol-3-ylformamido)propanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle of a biologically active compound does not end at the assay readout. For research chemicals like 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the lifecycle of a biologically active compound does not end at the assay readout. For research chemicals like 3-(2H-indazol-3-ylformamido)propanoic acid (CAS: 1019110-35-0)[1], proper disposal is a critical extension of experimental integrity, laboratory safety, and environmental stewardship.

This guide provides a comprehensive, self-validating operational and disposal framework designed for drug development professionals. It synthesizes regulatory compliance with the mechanistic realities of handling potent ion channel modulators.

Chemical Profile & Mechanistic Hazard Assessment

Compound: 3-(2H-indazol-3-ylformamido)propanoic acid Pharmacological Profile: Modulator of the human TRPA1 ion channel[2].

Causality of Hazard: TRPA1 is a primary sensory neuron channel responsible for detecting environmental irritants and mediating pain and inflammatory responses[2]. Because this compound interacts directly with these receptors, accidental exposure (via aerosolized powder inhalation or dermal absorption) can trigger severe mucosal irritation, respiratory distress, and sensitization. Furthermore, as a synthetic indazole derivative, it exhibits high environmental persistence and potential aquatic toxicity. It must never be disposed of down the drain; it requires strict "cradle-to-grave" management under EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Operational Handling Protocol (Pre-Disposal)

Before generating waste, the handling of the pure active pharmaceutical ingredient (API) must be tightly controlled under your institution's OSHA-compliant Chemical Hygiene Plan (CHP)[4].

Step-by-Step Handling Procedure:

  • Engineering Controls: Conduct all manipulations of the dry powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Self-Validation: Verify negative pressure using the hood's continuous flow monitor (ensure face velocity is between 80–100 fpm) before opening the primary chemical container[4].

  • PPE Selection: Wear double nitrile gloves, a disposable liquid-resistant lab coat, and chemical splash goggles.

    • Causality: Nitrile provides a robust barrier against the organic solvents (e.g., DMSO, DMF) typically used to solubilize indazole-based compounds.

  • Solubilization: Dissolve the powder in the primary solvent inside the hood. Do not transport dry powder across the lab.

Waste Segregation & Disposal Procedures

According to Prudent Practices in the Laboratory[5], waste must be segregated at the point of generation to prevent incompatible chemical reactions and to comply with EPA RCRA treatment standards[6].

A. Solid Waste Disposal

Includes unused powder, contaminated weigh boats, pipette tips, and PPE.

  • Collection: Place all contaminated consumables into a designated, chemically compatible solid waste bin lined with a 4-mil transparent polyethylene bag.

  • Containment: Double-bag the waste.

    • Self-Validation: Seal the inner bag and gently invert it to verify the absence of leaks or punctures before placing it into the secondary outer bag.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste: Contains 3-(2H-indazol-3-ylformamido)propanoic acid."

  • Final Treatment: Route for high-temperature commercial incineration.

B. Liquid Waste Disposal

Includes assay buffers, stock solutions, and solvent washes.

  • Segregation by Solvent:

    • Causality: Halogenated solvents (e.g., Chloroform, DCM) require specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste (e.g., DMSO, EtOH) with halogenated waste drastically increases institutional disposal costs and environmental risk[7].

  • Bulking: Slowly pour the liquid waste into the appropriate satellite accumulation carboy (Halogenated vs. Non-Halogenated).

  • Chemical Stabilization:

    • Self-Validation: After adding the waste, cap the carboy and test the pH of a small aliquot using universal indicator strips. Ensure the pH is between 6.0 and 8.0. If the solution is highly acidic (due to the propanoic acid moiety or assay conditions), neutralize carefully with 1M NaOH to prevent slow exothermic reactions in the sealed carboy.

  • Storage: Store in secondary containment bins away from direct light and heat, not exceeding 90 days for Large Quantity Generators (LQGs) or 180 days for Small Quantity Generators (SQGs)[8].

Spill Response & Decontamination

In the event of a localized spill, standard aqueous cleaning is insufficient due to the compound's hydrophobicity.

  • Powder Spill: Do not sweep. Cover the powder with damp absorbent pads (wetted with 10% ethanol/water) to prevent aerosolization.

  • Liquid Spill: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads).

  • Decontamination: Wipe the surface with a solvent in which the compound is highly soluble (e.g., isopropanol), followed by a final wash with mild detergent and water.

    • Causality: The isopropanol disrupts the hydrophobic interactions binding the indazole to the benchtop, ensuring complete chemical removal rather than mere dilution.

  • Disposal: Treat all spill cleanup materials as RCRA Hazardous Solid Waste[6].

Data Presentation: Waste Stream Summary

Summarizing waste streams ensures rapid decision-making for laboratory personnel.

Waste StreamPrimary Contaminants / SolventsApproved Container TypeRCRA Labeling RequirementsFinal EPA Treatment
Solid Consumables 3-(2H-indazol-3-ylformamido)propanoic acid, Plastics4-mil Polyethylene bags (Double-bagged)"Hazardous Waste - Toxic Solid"Incineration
Non-Halogenated Liquid DMSO, DMF, Methanol, Ethanol, Aqueous BuffersHDPE Carboy (Vented Cap)"Hazardous Waste - Flammable/Toxic Liquid"Fuel Blending / Incineration
Halogenated Liquid Dichloromethane (DCM), ChloroformHDPE or Glass Carboy"Hazardous Waste - Halogenated Solvents"High-Temp Incineration

Waste Segregation Workflow

WasteSegregation Start 3-(2H-indazol-3-ylformamido) propanoic acid Waste Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, Consumables) Decision1->Solid Solid Liquid Liquid Waste (Solutions, Assays) Decision1->Liquid Liquid SolidBin Double-Bagged Solid Hazardous Waste Bin Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 NonHalo Non-Halogenated (DMSO, DMF, EtOH) Decision2->NonHalo < 1% Halogens Halo Halogenated (DCM, Chloroform) Decision2->Halo > 1% Halogens NonHaloBin Non-Halogenated Liquid Waste Container NonHalo->NonHaloBin HaloBin Halogenated Liquid Waste Container Halo->HaloBin

Figure 1: Waste segregation and disposal workflow for 3-(2H-indazol-3-ylformamido)propanoic acid.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan (29 CFR 1910.1450)." OSHA Factsheet. Available at: [Link]4]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at: [Link]5]

  • Environmental Protection Agency (EPA). "RCRA Regulations Explained." National Environmental Trainers. Available at: [Link]8]

  • IDR Environmental. "RCRA Meaning: Why It Matters If You Generate Hazardous Waste." IDR Environmental Blog. Available at: [Link]3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2H-indazol-3-ylformamido)propanoic acid
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3-(2H-indazol-3-ylformamido)propanoic acid
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